molecular formula C3H5ClO B123951 (S)-(+)-Epichlorohydrin CAS No. 67843-74-7

(S)-(+)-Epichlorohydrin

货号: B123951
CAS 编号: 67843-74-7
分子量: 92.52 g/mol
InChI 键: BRLQWZUYTZBJKN-GSVOUGTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(+)-Epichlorohydrin is a versatile and high-value chiral intermediate essential for advancing synthetic chemistry and materials science research. Its primary research utility stems from its reactive epoxide and chloromethyl groups within a stereospecific framework, enabling the synthesis of complex, optically active molecules. In pharmaceutical research, it serves as a critical precursor for active pharmaceutical ingredients (APIs) and other therapeutic compounds, where its chirality is exploited to achieve desired enantioselectivity and biological activity . The agrochemical sector utilizes this compound in the synthesis of pesticides and herbicides, supporting the development of more effective and targeted crop protection solutions . Furthermore, it is a fundamental building block in polymer science, particularly in the development of specialized epoxy resins and other functional polymers . These resins, known for their exceptional durability, chemical resistance, and strong adhesion, are investigated for use in high-performance coatings, composites for the automotive and aerospace industries, and electrical insulation for compact electronics . Ongoing research also explores its application in creating advanced materials like elastomers and as a modifying agent for other polymers to introduce specific functional groups, thereby tailoring properties for specialized uses . The growing emphasis on sustainable chemistry is further driving research into bio-based synthesis routes for epichlorohydrin and its derivatives, positioning this compound as a compound of continuing interest for developing next-generation, high-performance, and environmentally conscious chemical products .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045801
Record name (S)-(+)-Epichlorohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67843-74-7
Record name (+)-Epichlorohydrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67843-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epichlorohydrin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067843747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Epichlorohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-chloro-2,3-epoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxirane, 2-(chloromethyl)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPICHLOROHYDRIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCR89B4R6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-(+)-Epichlorohydrin CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-Epichlorohydrin

Introduction

This compound is a chiral epoxide that serves as a critical building block in the chemical and pharmaceutical industries.[1] Its stereospecific nature makes it an invaluable intermediate for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals such as beta-blockers and antiviral agents.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis methodologies, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The precise identification and physical characteristics of this compound are fundamental for its application in stereoselective synthesis.

IdentifierValue
IUPAC Name (2S)-2-(chloromethyl)oxirane[4][5]
CAS Number 67843-74-7[4][6][7]
Molecular Formula C₃H₅ClO[4][6][7]
Molecular Weight 92.52 g/mol [5][6]
Synonyms (S)-(+)-2-(Chloromethyl)oxirane, (S)-1-Chloro-2,3-epoxypropane, (S)-3-Chloro-1,2-propylene oxide[4]

Table 1: Chemical Identifiers for this compound.

Quantitative physical and chemical data are crucial for designing reaction conditions and for safety assessments.

PropertyValue
Appearance Colorless to light yellow liquid[8]
Odor Pungent, garlic-like[9]
Density 1.183 g/mL at 25 °C[8]
Boiling Point 92-93 °C at 360 mm Hg[8]
Melting Point -57 °C[8]
Refractive Index (n²⁰/D) 1.438[4][8]
Flash Point 32 °C (closed cup)

Table 2: Physical and Chemical Properties of this compound.

Synthesis of this compound

The production of enantiomerically pure this compound is a significant area of research, moving from classical resolution of racemic mixtures to more efficient asymmetric and biocatalytic methods.[1]

Traditional Synthesis of Racemic Epichlorohydrin (B41342)

Historically, epichlorohydrin is produced as a racemic mixture from allyl chloride or glycerol (B35011).[9][10]

  • From Allyl Chloride: This two-step process involves the addition of hypochlorous acid to allyl chloride, followed by treatment with a base to form the epoxide ring.[9]

  • From Glycerol: A more sustainable route, this method involves the reaction of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, followed by cyclization with a base.[9]

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is critical for pharmaceutical applications.[1] Several strategies are employed to obtain the (S)-enantiomer.

This method involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

Experimental Protocol: Hydrolytic Kinetic Resolution using a Salen-Co Catalyst [11]

  • Catalyst Preparation: In a round-bottom flask, add the [(S,S)-Salen-Co(II)]₂·SnCl₄ catalyst (0.01 mol).

  • Reaction Setup: Add racemic epichlorohydrin (1.0 mol) and tetrahydrofuran (B95107) (80 mL) to the flask. Stir the mixture at 25 °C until the catalyst is fully dissolved.

  • Hydrolysis: Slowly add water (0.5 mol) to the reaction mixture.

  • Reaction: Allow the reaction to proceed for 4 hours at 25 °C.

  • Isolation: Following the reaction, subject the mixture to fractional distillation under vacuum at room temperature.

  • Product: This process yields (S)-epichlorohydrin with an enantiomeric excess (e.e.) value of approximately 99.1%.[11]

Enzymatic methods, particularly those using halohydrin dehalogenases (HHDH), offer high enantioselectivity and operate under mild conditions.[1][12] This approach is valued for its sustainability and high theoretical yield.[12]

Experimental Protocol: Biosynthesis using Immobilized Halohydrin Dehalogenase [12]

  • Enzyme Immobilization: Immobilize the HheC (P175S/W249P) variant of halohydrin dehalogenase on an A502Ps resin.

  • Aqueous System Reaction:

    • Prepare a reaction mixture containing 1,3-dichloro-2-propanol (B29581) (1,3-DCP) at a concentration of 20 mM in an aqueous buffer.

    • Add the immobilized HheC enzyme to the mixture.

    • Incubate the reaction under controlled temperature and pH.

    • This system can achieve a yield of 83.78% with a 92.53% enantiomeric excess (e.e.) of (S)-epichlorohydrin.[12]

  • Non-Aqueous System Reaction (for higher enantioselectivity):

    • Use water-saturated ethyl acetate (B1210297) as the solvent and reaction phase.

    • Conduct the bioconversion with the immobilized HheC and 1,3-DCP.

    • This system can yield (S)-epichlorohydrin with an enantiomeric excess greater than 98% and a conversion rate of 52.34%.[12]

  • Product Isolation: Isolate the (S)-epichlorohydrin from the reaction mixture using standard extraction and distillation techniques.

Table 3: Comparison of Synthesis Methods for this compound.

MethodStarting MaterialKey Reagent/CatalystTypical YieldEnantiomeric Excess (e.e.)
Hydrolytic Kinetic Resolution Racemic Epichlorohydrin(S,S)-Salen-Co Complex + Water~41%[11]>99%[11]
Biocatalysis (Aqueous) 1,3-dichloro-2-propanolImmobilized HHDH Enzyme~84%[12]~93%[12]
Biocatalysis (Non-Aqueous) 1,3-dichloro-2-propanolImmobilized HHDH Enzyme~52% (conversion)[12]>98%[12]

Applications in Drug Development

This compound is a cornerstone chiral intermediate in the pharmaceutical industry.[2] Its bifunctional nature, possessing both an epoxide ring and a chlorine atom, allows for versatile synthetic transformations.[2][13]

  • Chiral Building Block: It is a key starting material for synthesizing optically active pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[7][14]

  • Synthesis of Beta-Blockers: It is widely used in the synthesis of beta-adrenergic blockers (e.g., Propranolol, Atenolol), which are crucial for managing cardiovascular diseases.[2]

  • Other Therapeutic Agents: It is utilized in the synthesis of antitumor agents like (+)-cis-sylvaticin, inhibitors of fatty acid oxidation, and various other complex molecules.[8]

Visualization of Synthetic Workflows

The following diagrams illustrate key synthetic pathways involving this compound.

G cluster_0 Hydrolytic Kinetic Resolution (HKR) racemic Racemic Epichlorohydrin (R)- and (S)- hydrolysis Selective Hydrolysis of (R)-Epichlorohydrin racemic->hydrolysis catalyst (S,S)-Salen-Co Catalyst + H₂O catalyst->hydrolysis diol (R)-1-chloro-2,3-propanediol hydrolysis->diol product This compound (>99% e.e.) hydrolysis->product

Caption: Workflow for Hydrolytic Kinetic Resolution of Epichlorohydrin.

G cluster_1 Biocatalytic Synthesis substrate 1,3-dichloro-2-propanol (Prochiral Substrate) cyclization Enzymatic Intramolecular Cyclization substrate->cyclization enzyme Halohydrin Dehalogenase (Immobilized HHDH) enzyme->cyclization product This compound (>98% e.e.) cyclization->product

Caption: Biocatalytic route to this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is flammable, toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns, eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and respiratory protection (e.g., N95 dust mask), is mandatory.

  • Storage: Store in a well-ventilated area designated for flammable liquids. The recommended storage temperature is 2°C - 8°C.[6]

This guide provides essential technical information for professionals working with this compound, highlighting its properties, synthesis, and critical role as a chiral synthon in modern chemistry and drug development.

References

The Chemoenzymatic Synthesis of (S)-(+)-Epichlorohydrin from Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-epichlorohydrin is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. The growing availability of glycerol (B35011), a byproduct of biodiesel production, has spurred the development of sustainable and cost-effective routes to this valuable epoxide. This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of this compound from glycerol, focusing on a two-step process: the chemical hydrochlorination of glycerol to produce 1,3-dichloro-2-propanol (B29581), followed by the enantioselective enzymatic conversion to this compound.

Process Overview: A Two-Stage Approach

The conversion of glycerol to this compound is efficiently achieved through a chemoenzymatic pathway. This approach leverages a robust chemical transformation for the initial feedstock conversion, followed by a highly selective biocatalytic step to impart the desired chirality.

The overall transformation can be summarized as follows:

  • Hydrochlorination of Glycerol: Glycerol is reacted with hydrogen chloride (HCl) in the presence of a carboxylic acid catalyst to yield a mixture of dichloropropanols, with 1,3-dichloro-2-propanol (1,3-DCP) being the major product.[1][2]

  • Enzymatic Epoxidation: The prochiral 1,3-DCP is then subjected to an enantioselective epoxidation catalyzed by a halohydrin dehalogenase (HHDH) to produce this compound with high enantiomeric excess.[3][4]

G Glycerol Glycerol DCP 1,3-Dichloro-2-propanol (1,3-DCP) Glycerol->DCP  HCl, Carboxylic Acid Catalyst   S_ECH This compound DCP->S_ECH  Halohydrin Dehalogenase (HHDH)  

Figure 1. Chemoenzymatic synthesis pathway of this compound from glycerol.

Experimental Protocols

Step 1: Hydrochlorination of Glycerol to 1,3-Dichloro-2-propanol

This procedure outlines the synthesis of 1,3-dichloro-2-propanol from glycerol using a carboxylic acid catalyst.

Materials:

  • Glycerol (anhydrous)

  • Malonic acid (or other suitable carboxylic acid catalyst, e.g., acetic acid)[5]

  • Hydrogen chloride gas (anhydrous)

  • Calcium carbonate

  • Anhydrous sodium sulfate

  • Glass reactor with a gas inlet tube, magnetic stirrer, reflux condenser, and temperature control

  • Gas flow meter

  • Neutralization vessel

Procedure:

  • Charge the glass reactor with anhydrous glycerol and the carboxylic acid catalyst (e.g., 8 mol% malonic acid based on glycerol).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.[5][6]

  • Introduce a steady stream of anhydrous hydrogen chloride gas into the reaction mixture through the gas inlet tube. The flow rate should be carefully controlled.

  • Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) for the conversion of glycerol and the formation of dichloropropanols.[1]

  • Continue the reaction until the desired conversion of glycerol is achieved (typically several hours).[5]

  • Upon completion, stop the flow of HCl and cool the reaction mixture to room temperature.

  • Neutralize the acidic reaction mixture by adding calcium carbonate until effervescence ceases.

  • Filter the mixture to remove the calcium salts.

  • The crude dichloropropanol (B8674427) mixture can be purified by vacuum distillation.[7] Collect the fraction corresponding to 1,3-dichloro-2-propanol.

  • Dry the purified product over anhydrous sodium sulfate.

Step 2: Enzymatic Synthesis of this compound

This protocol describes the enantioselective conversion of 1,3-dichloro-2-propanol to this compound using a halohydrin dehalogenase.

Materials:

  • 1,3-Dichloro-2-propanol (1,3-DCP)

  • Recombinant E. coli cells expressing a halohydrin dehalogenase (e.g., HheC mutant)[4]

  • Buffer solution (e.g., Tris-SO4, pH 8.0-10.0)[3]

  • Base for pH adjustment (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Bioreactor with pH and temperature control

  • Centrifuge

  • Separatory funnel

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the desired halohydrin dehalogenase. Harvest the cells by centrifugation and wash them with buffer. The cells can be used as a whole-cell biocatalyst or the enzyme can be purified.

  • Enzymatic Reaction: In a temperature-controlled bioreactor, prepare a reaction mixture containing the buffer solution and the whole-cell biocatalyst or purified enzyme.

  • Add the substrate, 1,3-dichloro-2-propanol, to the reaction mixture to the desired concentration (e.g., 20-40 mM).[3][4]

  • Maintain the reaction at a constant temperature (e.g., 30-45°C) and pH (e.g., 8.0-10.0) with gentle stirring.[3] The optimal conditions will depend on the specific enzyme variant used.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion of 1,3-DCP and the enantiomeric excess (e.e.) of the (S)-epichlorohydrin formed.[8]

  • Once the desired conversion and e.e. are reached, terminate the reaction by removing the biocatalyst (e.g., by centrifugation).

  • Product Extraction and Purification: Extract the (S)-epichlorohydrin from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude (S)-epichlorohydrin can be further purified by distillation if necessary.

Data Presentation

The following tables summarize key quantitative data for the chemoenzymatic synthesis of this compound.

Table 1: Hydrochlorination of Glycerol to Dichloropropanols

ParameterValueReference
Catalyst Carboxylic Acids (e.g., Acetic, Malonic, Adipic)[2][5]
Catalyst Loading 8 mol% (Malonic Acid)[9]
Reactant Molar Ratio (Glycerol:HCl) 1:24[9]
Temperature 80 - 120 °C[9]
Pressure Atmospheric to 8.2 bar[5]
Reaction Time 3 hours[9]
Selectivity for 1,3-DCP > 90%[6]

Table 2: Enzymatic Synthesis of (S)-Epichlorohydrin from 1,3-DCP

EnzymeSubstrate Conc. (mM)pHTemp. (°C)Yield (%)e.e. (%)Reference
HheC (P175S/W249P)4010.0N/A93.292.3[3]
HheC mutant + Epoxide hydrolase mutant4010.0N/A91.2> 99[3]
HheCPS I81W20N/AN/A63.42> 99[4]
HheCPS F86N20N/AN/A67.08> 99[4]
HheCPS V94R20N/AN/A57.01> 99[4]
HheCPS E85P40N/AN/A55.35> 99[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.

G cluster_0 Step 1: Hydrochlorination A Mix Glycerol and Carboxylic Acid Catalyst B Heat to Reaction Temperature (100-120°C) A->B C Introduce Gaseous HCl B->C D Monitor Reaction by GC C->D E Neutralization and Filtration D->E F Vacuum Distillation E->F G 1,3-Dichloropropanol F->G

Figure 2. Experimental workflow for the hydrochlorination of glycerol.

G cluster_1 Step 2: Enzymatic Epoxidation H Prepare Biocatalyst (HHDH-expressing cells) I Prepare Buffered Reaction Mixture (pH 8-10) H->I J Add 1,3-DCP Substrate I->J K Incubate at Controlled Temperature (30-45°C) J->K L Monitor by Chiral GC K->L M Terminate Reaction and Separate Biocatalyst L->M N Solvent Extraction M->N O Purification N->O P This compound O->P

Figure 3. Experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The chemoenzymatic synthesis of this compound from glycerol presents a highly attractive and sustainable alternative to traditional chemical routes. This approach combines the efficiency of chemical catalysis for the initial conversion of a renewable feedstock with the exceptional selectivity of biocatalysis to achieve high enantiopurity in the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and optimize this promising synthetic strategy. Further research into novel and more robust enzyme variants and the optimization of reaction conditions will continue to enhance the industrial viability of this green chemical process.

References

Biocatalytic Synthesis of (S)-(+)-Epichlorohydrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-epichlorohydrin is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its high reactivity and defined stereochemistry make it a valuable precursor for producing enantiomerically pure active pharmaceutical ingredients. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, hazardous reagents, and complex purification steps. In contrast, biocatalytic methods offer a green and highly selective alternative, utilizing enzymes to perform stereospecific transformations under mild conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for synthesizing this compound, tailored for researchers, scientists, and drug development professionals.

Core Biocatalytic Strategies

The two primary enzymatic approaches for the synthesis of this compound are:

  • Kinetic Resolution of Racemic Epichlorohydrin (B41342): This method employs an epoxide hydrolase (EH) to selectively hydrolyze one enantiomer of racemic epichlorohydrin, leaving the desired (S)-(+)-enantiomer unreacted. The key to this approach is the high enantioselectivity of the enzyme, which preferentially acts on the (R)-enantiomer.

  • Asymmetric Synthesis from Prochiral Substrates: This strategy utilizes a haloalcohol dehalogenase (HHDH) to catalyze the enantioselective ring closure of a prochiral substrate, typically 1,3-dichloro-2-propanol (B29581) (1,3-DCP), to directly form this compound. This method has the potential for a theoretical yield of 100%.

Quantitative Data Presentation

The following tables summarize key quantitative data from various biocatalytic systems for the synthesis of this compound.

Table 1: Kinetic Resolution of Racemic Epichlorohydrin using Epoxide Hydrolases (EHs)

Biocatalyst (Enzyme Source)System TypeSubstrate Conc. (mM)Temp. (°C)pHee (%)Yield (%)Reference
Aspergillus niger spps. (whole cells)Organic solvent (cyclohexane with 2% v/v water)60N/AN/A10020[1]
Aspergillus niger ZJB-09173 (dry cells)Organic solvent (cyclohexane)153.630N/A9818.5[2]
Domestic duck liver (crude EH)AqueousN/A32.447.1086.14N/A[3][4]
Agromyces mediolanus ZJB120203 (recombinant E. coli expressing engineered EH)Aqueous450N/AN/A>9940.5[5]
Novosphingobium aromaticivorans (purified EH)Aqueousup to 500N/AN/A>99.9920.7[6]

Table 2: Asymmetric Synthesis of this compound using Haloalcohol Dehalogenases (HHDHs)

Biocatalyst (Enzyme Source)System TypeSubstrate (1,3-DCP) Conc. (mM)Temp. (°C)pHee (%)Yield (%)Reference
HheC mutant (P175S/W249P)Aqueous40N/A10.092.393.2[7]
HheC mutant coupled with EH mutantAqueousN/AN/AN/A>9991.2[7][8]
Engineered HheCPS (mutant E85P)Aqueous40378.0>9955.35[8]
HheC (P175S/W249P) immobilized on A502Ps resinAqueous20N/AN/A92.5383.78[7]
HheC (P175S/W249P) immobilized on A502Ps resinNon-aqueous (water-saturated ethyl acetate)N/AN/AN/A>9852.34[7]
HheCPS mutants (I81W, F86N, V94R)Aqueous20N/AN/A>9957.01-67.08[9]

Experimental Protocols

Kinetic Resolution of Racemic Epichlorohydrin with Whole Cells in an Organic Solvent

This protocol is based on the methodology for enantioselective hydrolysis of racemic epichlorohydrin using whole cells of Aspergillus niger.[1][2]

a. Biocatalyst Preparation:

  • Cultivate Aspergillus niger in a suitable growth medium.

  • Harvest the mycelia by filtration and wash with a buffer solution (e.g., phosphate (B84403) buffer).

  • The resulting wet cells can be used directly or lyophilized to obtain dry cells.

b. Biocatalytic Reaction:

  • In a sealed reaction vessel, suspend a known amount of wet or dry Aspergillus niger cells in an organic solvent (e.g., cyclohexane).

  • Add a specific volume of water to the organic solvent (e.g., 2% v/v) to provide the necessary aqueous environment for the enzyme.[1]

  • Add racemic epichlorohydrin to the desired initial concentration (e.g., 60 mM).[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[2]

  • Monitor the reaction progress by periodically taking samples for analysis.

c. Sample Preparation and Analysis:

  • Withdraw a sample from the reaction mixture.

  • Centrifuge the sample to remove the cells.

  • Analyze the supernatant for the enantiomeric composition of epichlorohydrin using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Asymmetric Synthesis of this compound with a Recombinant Haloalcohol Dehalogenase

This protocol is a generalized procedure based on the use of recombinant E. coli expressing a haloalcohol dehalogenase.[7][8]

a. Recombinant Enzyme Production:

  • Clone the gene for the desired haloalcohol dehalogenase (e.g., from Agrobacterium radiobacter) into an expression vector (e.g., pET series) and transform it into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Culture the recombinant E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotic selection.

  • Induce protein expression with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvest the cells by centrifugation and wash with a buffer. The whole cells can be used as a biocatalyst, or the enzyme can be purified.

b. Biocatalytic Reaction:

  • In a temperature-controlled reactor, prepare a buffer solution at the optimal pH for the enzyme (e.g., pH 8.0-10.0).[7][8]

  • Add the substrate, 1,3-dichloro-2-propanol, to the desired concentration (e.g., 20-40 mM).[7][8]

  • Initiate the reaction by adding the recombinant whole cells or the purified haloalcohol dehalogenase.

  • Maintain the reaction at the optimal temperature (e.g., 37°C) with stirring.[8]

  • For cascade reactions to improve enantiomeric excess, a second enzyme (an epoxide hydrolase mutant) can be added.[7][8]

c. Product Extraction and Analysis:

  • After the reaction, extract the product, this compound, from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it.

  • Determine the enantiomeric excess and yield of this compound using chiral GC or HPLC.

Analytical Method for Enantiomeric Excess Determination

a. Chiral High-Performance Liquid Chromatography (HPLC): [1][10]

  • Column: A chiral stationary phase column, such as Chiralpak-IA (immobilized amylose-based), is effective for separating epichlorohydrin enantiomers.[1][10]

  • Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and 2-propanol (e.g., 100:2 v/v), is used.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection: UV detection at a low wavelength, such as 205 nm, is suitable for epichlorohydrin.[10]

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the (S)- and (R)-enantiomers.

b. Chiral Gas Chromatography (GC): [11][12]

  • Column: A chiral capillary column, such as Gamaa-Dex-225, is used for the separation.[12]

  • Carrier Gas: Nitrogen is commonly used as the carrier gas.[12]

  • Temperature Program: An isothermal oven program (e.g., 50°C for 30 minutes) can be employed.[12]

  • Injector and Detector: The injector and flame ionization detector (FID) temperatures are typically set at 250°C.[12]

  • Sample Preparation: The sample is diluted in a suitable solvent, such as dichloromethane, before injection.[12]

Visualizations

Biocatalytic Strategies for this compound Synthesis

Biocatalytic_Strategies racemic_ECH Racemic (R,S)-Epichlorohydrin EH_hydrolysis Kinetic Resolution (Epoxide Hydrolase) racemic_ECH->EH_hydrolysis prochiral_DCP Prochiral 1,3-Dichloro-2-propanol HHDH_synthesis Asymmetric Synthesis (Haloalcohol Dehalogenase) prochiral_DCP->HHDH_synthesis S_ECH_KR This compound EH_hydrolysis->S_ECH_KR  Desired Product (unreacted) R_diol (R)-3-Chloro-1,2-propanediol EH_hydrolysis->R_diol Byproduct (hydrolyzed) S_ECH_AS This compound HHDH_synthesis->S_ECH_AS

Caption: Overview of the two main biocatalytic routes to this compound.

Experimental Workflow for Kinetic Resolution

Kinetic_Resolution_Workflow start Start biocatalyst_prep Biocatalyst Preparation (e.g., Whole Cells) start->biocatalyst_prep reaction_setup Reaction Setup (Solvent, Racemic ECH) biocatalyst_prep->reaction_setup biocatalysis Biocatalytic Reaction (Controlled T, pH, Agitation) reaction_setup->biocatalysis sampling Periodic Sampling biocatalysis->sampling workup Product Work-up (Separation & Purification) biocatalysis->workup Reaction Complete analysis Chiral GC/HPLC Analysis (Determine ee%) sampling->analysis analysis->biocatalysis Monitor Progress final_product This compound workup->final_product end End final_product->end

Caption: A generalized experimental workflow for the kinetic resolution of racemic epichlorohydrin.

References

The (S)-(+)-Epichlorohydrin E-Book: An In-depth Technical Guide to Reaction Mechanisms with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Epichlorohydrin stands as a cornerstone chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its high reactivity, stemming from the strained epoxide ring, combined with its defined stereochemistry, makes it an invaluable precursor for the enantioselective synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with various nucleophiles, focusing on key aspects relevant to drug development and fine chemical synthesis.

Core Principles of Reactivity

This compound is a bifunctional molecule featuring a highly reactive epoxide ring and a chloromethyl group. The primary mode of reaction involves the nucleophilic ring-opening of the epoxide. This reaction is governed by several key factors:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction's outcome, including its rate, regioselectivity, and stereoselectivity.

  • Catalysis: Both Lewis and Brønsted acids can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. The nature of the catalyst can profoundly impact the regioselectivity of the ring-opening.[1]

The ring-opening of the epoxide is generally favored over the direct SN2 displacement of the chloride due to the high ring strain of the oxirane.

Regioselectivity: C2 vs. C3 Attack

The nucleophilic attack can occur at either of the two epoxide carbons, C2 (the central carbon) or C3 (the terminal carbon). The regioselectivity of this attack is a critical aspect of the reaction mechanism.

  • Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon (C3). This is the most common pathway for many nucleophiles.

  • Under acidic conditions (SN1-type character): The reaction can proceed through a mechanism with partial SN1 character, where the positive charge is better stabilized on the more substituted secondary carbon (C2). However, the electron-withdrawing effect of the adjacent chloromethyl group destabilizes a developing positive charge at C2. Consequently, even under acidic conditions, attack at C3 is often still favored.[1] Lewis acid catalysts, such as Sn-Beta zeolites, have been shown to exhibit high regioselectivity for the terminal ether product in reactions with alcohols.[2]

Stereochemistry

Reactions involving this compound are stereospecific. The nucleophilic ring-opening of the epoxide proceeds with inversion of configuration at the center of attack. This predictable stereochemical outcome is fundamental to its use in asymmetric synthesis.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as water, alcohols, phenols, and carboxylates, are frequently reacted with this compound to generate important chiral intermediates.

Hydrolysis and the Hydrolytic Kinetic Resolution (HKR)

The reaction of epichlorohydrin (B41342) with water leads to the formation of 3-chloro-1,2-propanediol. A pivotal application of this reaction is the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin. Utilizing chiral salen-Co(III) complexes as catalysts, one enantiomer is selectively hydrolyzed at a much faster rate, allowing for the isolation of the unreacted epoxide in high enantiomeric excess.[3] This technology is a cornerstone for the industrial production of enantiopure epichlorohydrin.

Reaction with Alcohols and Phenols: Synthesis of Glycidyl (B131873) Ethers

This compound reacts with alcohols and phenols to produce chiral glycidyl ethers, which are key intermediates in the synthesis of numerous pharmaceuticals, most notably β-blockers.

Table 1: Synthesis of β-Blocker Precursors from this compound and Phenols

β-BlockerPhenolic NucleophileProductYield (%)Enantiomeric Excess (ee%)
(S)-Propranolol1-Naphthol (B170400)(S)-1-(1-Naphthyloxy)-2,3-epoxypropane95>99
(S)-Metoprolol4-(2-Methoxyethyl)phenol(S)-1-(4-(2-Methoxyethyl)phenoxy)-2,3-epoxypropane79.2>92
Reaction with Carboxylic Acids

The ring-opening of this compound with carboxylic acids yields β-chlorohydrin esters, which are versatile intermediates in various industrial applications, including epoxy resins and coatings. The reaction is typically catalyzed by a base or a Lewis acid.[4]

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary and secondary amines, are crucial for the synthesis of β-amino alcohols, a common structural motif in many drug molecules.

Synthesis of β-Blockers

The synthesis of many β-blockers involves a two-step sequence starting from this compound: first, the formation of a chiral glycidyl ether intermediate via reaction with a phenol, followed by the ring-opening of this intermediate with an amine.

Table 2: Synthesis of (S)-β-Blockers via Aminolysis of Chiral Glycidyl Ethers

Glycidyl Ether PrecursorAmine Nucleophile(S)-β-BlockerOverall Yield (%)Enantiomeric Excess (ee%)
(S)-1-(1-Naphthyloxy)-2,3-epoxypropaneIsopropylamine (B41738)(S)-Propranolol9089
(S)-1-(4-(2-Methoxyethyl)phenoxy)-2,3-epoxypropaneIsopropylamine(S)-Metoprolol53.9>99
Synthesis of Linezolid

This compound is a key starting material for the synthesis of the antibiotic Linezolid. The synthesis involves an initial reaction with a nitrogen nucleophile, such as phthalimide (B116566), followed by a series of transformations.[5][6]

Reaction with Azide (B81097)

The reaction of this compound with sodium azide is a common method for introducing an azide functionality, which can be subsequently reduced to an amine. The ring-opening is highly regioselective for the terminal carbon.[7]

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols, readily open the epoxide ring of this compound to produce chiral thioethers. These products are valuable intermediates for the synthesis of various sulfur-containing compounds. The reaction with thiophenol, for example, proceeds with high regioselectivity for the terminal carbon.[8]

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation using this compound as an electrophile provides access to a wide range of chiral building blocks.

Grignard Reagents

Grignard reagents react with this compound to form new carbon-carbon bonds. The reaction typically occurs at the terminal carbon of the epoxide, leading to the formation of a chlorohydrin.[9][10]

Cyanide

The reaction with cyanide nucleophiles also proceeds via ring-opening at the terminal carbon to afford a β-hydroxynitrile. This reaction is a key step in the synthesis of some chiral intermediates.[11][12]

Experimental Protocols

General Procedure for the Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (Propranolol Precursor)

To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), powdered potassium hydroxide (B78521) (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (3.0 eq) is then added slowly, and the stirring is continued for 6 hours at room temperature.[13] The reaction mixture is then worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield the product.

General Procedure for the Synthesis of (S)-Propranolol

(S)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 eq) is refluxed with an excess of isopropylamine for 24 hours.[13] After the reaction is complete, the excess amine is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to afford (S)-propranolol.

General Procedure for the Synthesis of a Linezolid Intermediate

To a stirred solution of this compound (1.0 eq) and phthalimide (1.0 eq) in isopropanol, a catalytic amount of potassium carbonate is added at room temperature. The reaction mixture is heated to reflux for 5-7 hours.[5] After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting intermediate can then be carried forward in the synthesis of Linezolid.

Visualizing Reaction Mechanisms and Workflows

General Reaction Mechanism of this compound with a Nucleophile

Caption: General mechanism of nucleophilic ring-opening of this compound.

Synthetic Workflow for (S)-Propranolol

G Start This compound Intermediate (S)-1-(1-Naphthyloxy)-2,3-epoxypropane Start->Intermediate KOH, DMSO Naphthol 1-Naphthol Naphthol->Intermediate FinalProduct (S)-Propranolol Intermediate->FinalProduct Reflux Amine Isopropylamine Amine->FinalProduct

Caption: Synthetic workflow for the preparation of (S)-Propranolol.

Logical Relationship in Drug Development

G Epichlorohydrin This compound (Chiral Pool) RingOpening Nucleophilic Ring-Opening Epichlorohydrin->RingOpening Intermediates Chiral Intermediates (e.g., β-amino alcohols, glycidyl ethers) RingOpening->Intermediates DrugSynthesis Drug Synthesis Intermediates->DrugSynthesis APIs Active Pharmaceutical Ingredients (APIs) (e.g., β-blockers, antibiotics) DrugSynthesis->APIs

Caption: Logical workflow from chiral precursor to active pharmaceutical ingredients.

References

Navigating the Risks: A Technical Guide to the Safe Handling of (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Epichlorohydrin, a chiral epoxide and valuable intermediate in pharmaceutical synthesis, presents significant health and safety challenges due to its high reactivity, toxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a flammable, colorless to pale yellow liquid with a pungent, chloroform-like odor.[1][2] It is classified as a probable human carcinogen and is toxic via inhalation, ingestion, and skin absorption.[2][3][4] The primary mechanism of its toxicity is through its action as a bifunctional alkylating agent, capable of forming adducts with DNA and inducing DNA strand breaks.[2][5] This genotoxic activity is the basis for its carcinogenicity.[6][7][8][9]

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueReference(s)
Chemical Formula C₃H₅ClO[10]
Molecular Weight 92.52 g/mol [4]
Appearance Colorless to pale yellow clear liquid[10]
Odor Chloroform-like, pungent[1][2]
Boiling Point 114-117 °C @ 760 mmHg[10]
Melting Point -57 °C[10]
Flash Point 33 °C (91.4 °F)[10]
Density 1.183 g/mL at 25 °C[10]
Solubility Insoluble in water, miscible with most organic solvents[10]
Vapor Pressure 12.5 mmHg @ 20 °C[10]
Explosion Limits Lower: 3.8%, Upper: 21%[10]
Carcinogenicity Probable human carcinogen (Group 2A)[7][9]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled[4]

Engineering Controls and Personal Protective Equipment (PPE)

Due to its high toxicity and volatility, stringent engineering controls and appropriate personal protective equipment are mandatory when handling this compound.

Engineering Controls

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11][12][13] The fume hood should have a continuous and monitored airflow. For procedures with a higher risk of aerosol generation, a glove box may be necessary.[12] All equipment used, including vacuum pumps, should be decontaminated after use, and the exhaust from pumps should be vented into an exhaust hood.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is crucial for preventing dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationReference(s)
Hand Protection Double gloving is recommended. Use chemical-resistant gloves such as butyl rubber or Viton. Nitrile gloves offer limited protection and should be changed frequently.[10][14][15]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[14][15]
Skin and Body Protection A flame-resistant lab coat should be worn and buttoned completely. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are required.[10][12]
Respiratory Protection For situations where engineering controls may not be sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Safe Handling and Storage Protocols

General Handling Precautions
  • Designated Area: All handling of this compound must occur in a clearly marked designated area.[12][16]

  • Training: Personnel must receive documented training on the hazards and safe handling procedures for this chemical before commencing any work.[12]

  • Quantities: Use the smallest possible quantity of the chemical for the experiment.[11]

  • Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[11][13]

  • Incompatible Materials: this compound is incompatible with strong acids, bases, amines, ammonia, and metals such as aluminum and zinc.[14] Contact with these materials can lead to violent reactions.

Storage

Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[10] It should be kept in a tightly sealed container, and for long-term storage, placing it under an inert atmosphere is recommended.[14] Store in a designated, locked cabinet for carcinogens, segregated from incompatible materials.[11][13]

Experimental Protocols

The following are generalized protocols that emphasize the safety measures required when using this compound in a laboratory setting. Researchers must adapt these to their specific experimental designs and conduct a thorough risk assessment before beginning any work.

Protocol for a Small-Scale Chemical Synthesis

This protocol outlines the key safety considerations for a synthesis reaction involving this compound.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in Table 2.

    • Prepare all necessary reagents and glassware. Ensure all glassware is dry and free of contaminants.

    • Have a spill kit and appropriate waste containers readily accessible.

  • Reaction Setup:

    • Conduct the entire procedure within the fume hood.

    • Use a multi-necked flask to allow for the addition of reagents and monitoring of the reaction without opening the system to the atmosphere.[17]

    • If the reaction is exothermic, use a cooling bath to maintain temperature control.[17]

  • Reagent Addition:

    • Carefully measure and add this compound to the reaction vessel using a syringe or cannula to minimize exposure.

    • Add other reagents slowly, monitoring for any signs of an uncontrolled reaction.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform extractions and washes within the fume hood.

    • For purification by distillation or chromatography, ensure the apparatus is properly set up and vented within the fume hood.

  • Waste Disposal:

    • All waste, including contaminated consumables (gloves, pipette tips, etc.), must be disposed of as hazardous waste in designated, sealed containers.[13]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Reagents & Glassware prep2->prep3 prep4 Ready Spill Kit & Waste Containers prep3->prep4 react1 Set up in Fume Hood prep4->react1 react2 Add this compound react1->react2 react3 Add Other Reagents react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extraction & Washes workup1->workup2 workup3 Purification workup2->workup3 dispose1 Collect Hazardous Waste workup3->dispose1 dispose2 Seal & Label Containers dispose1->dispose2

Caption: Workflow for a small-scale synthesis using this compound.

Emergency Procedures

Spills
  • Small Spills: If a small spill occurs within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the area with soap and water.[10]

  • Large Spills: Evacuate the laboratory immediately and alert others. Prevent entry to the area. Contact your institution's emergency response team.[13]

Fire

In case of fire, use carbon dioxide or a dry chemical extinguisher.[10] Do not use water as it may react with this compound. If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

First Aid

Immediate medical attention is required for any exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10]

Toxicological Mechanisms and Signaling Pathways

This compound's toxicity is primarily attributed to its ability to act as a DNA alkylating agent. This can lead to the formation of DNA adducts, DNA strand breaks, and chromosomal aberrations.[2][5] While specific signaling pathways are not fully elucidated in the literature for the (S)-(+) enantiomer specifically, the general mechanism of genotoxic carcinogens involves the activation of DNA damage response (DDR) pathways.

signaling_pathway cluster_exposure Exposure & Cellular Uptake cluster_mechanism Molecular Mechanism cluster_response Cellular Response cluster_outcome Potential Outcomes exposure This compound dna_alkylation DNA Alkylation exposure->dna_alkylation dna_adducts Formation of DNA Adducts dna_alkylation->dna_adducts dna_breaks DNA Strand Breaks dna_alkylation->dna_breaks ddr DNA Damage Response (DDR) Activation dna_adducts->ddr dna_breaks->ddr cell_cycle Cell Cycle Arrest ddr->cell_cycle apoptosis Apoptosis ddr->apoptosis repair_failure Failed DNA Repair ddr->repair_failure mutation Mutations repair_failure->mutation carcinogenesis Carcinogenesis mutation->carcinogenesis

Caption: Logical relationship of this compound's genotoxicity.

Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. This can be done by wiping surfaces with soap and water.[13]

  • Waste Disposal: All waste, including empty containers, contaminated PPE, and absorbent materials from spills, must be collected in sealed, labeled containers and disposed of as hazardous waste according to institutional and local regulations.[11][13]

This guide provides a framework for the safe handling of this compound. It is imperative that all researchers and laboratory personnel supplement this information with a thorough review of the Safety Data Sheet (SDS) for this chemical and adhere to all institutional safety policies and procedures. A proactive and informed approach to safety is paramount when working with this hazardous compound.

References

(S)-(+)-Epichlorohydrin material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of (S)-(+)-Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for this compound (CAS No. 67843-74-7), a crucial chiral intermediate in pharmaceutical synthesis and other chemical applications.[1][2] Due to its hazardous nature, a thorough understanding of its properties and associated safety protocols is imperative for all personnel handling this substance.[2] This guide consolidates critical safety information, experimental protocols for emergency situations, and visual aids to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic chloroform-like, irritating odor.[3][4] It is a chiral epoxide, the (S)-enantiomer of epichlorohydrin, and is utilized in the synthesis of various compounds, including potential antitumor agents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₅ClO[2][5][6][7]
Molecular Weight 92.52 g/mol [2][4][5][7]
Appearance Colorless to pale yellow, clear liquid[1][2][3]
Odor Irritating, chloroform-like[4]
Boiling Point 115 - 117 °C[1][2][6]
Melting Point -57 °C[6][7]
Density 1.183 g/mL at 25 °C[1][5]
Vapor Pressure 17.3 mbar @ 20 °C[6]
Vapor Density 3.19 - 3.29 (Air = 1)[8][9]
Flash Point 28 - 33 °C (82.4 - 91.4 °F)[3][6]
Autoignition Temperature 411 - 420 °C (771.8 - 788 °F)[3][5][9]
Water Solubility 60 g/L at 10 °C; Miscible[6][7]
Optical Rotation +35° (c=1 in methanol)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled.[6][10] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[5][10]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[10]
Acute Toxicity, Oral3H301: Toxic if swallowed.[10]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[6][10]
Skin Sensitization1H317: May cause an allergic skin reaction.[6][10]
Carcinogenicity1A/1BH350: May cause cancer.[6][10]

Chronic exposure may lead to damage of the liver, kidneys, and lungs.[3] It is considered a potential human carcinogen.[11]

GHS Hazard Communication Pathway

GHS_Hazard_Communication cluster_Hazards Hazard Identification cluster_Pictograms Hazard Pictograms cluster_Precautions Precautionary Statements H226 H226 Flammable liquid and vapor Flame Flame H301 H301 Toxic if swallowed Skull Skull and Crossbones H314 H314 Causes severe skin burns and eye damage Corrosion Corrosion H317 H317 May cause an allergic skin reaction H350 H350 May cause cancer Health Health Hazard P210 P210: Keep away from heat/sparks/open flames Flame->P210 P280 P280: Wear protective gloves/ clothing/eye protection Corrosion->P280 P303_P361_P353 P303+P361+P353: IF ON SKIN: Take off contaminated clothing. Rinse skin with water. Corrosion->P303_P361_P353 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contacts. Corrosion->P305_P351_P338 P301_P310 P301+P310: IF SWALLOWED: Immediately call a POISON CENTER Skull->P301_P310 P405 P405: Store locked up Health->P405

Caption: GHS Hazard Communication for this compound.

Fire and Explosivity Hazards

This material is a flammable liquid with a flash point that indicates a significant fire hazard at ambient temperatures.[3][6] Vapors are heavier than air and may travel to an ignition source and flash back.[5][12] Containers may explode when heated.[5]

Table 3: Fire and Explosivity Data

ParameterValueSource(s)
Flash Point 28 - 33 °C (82.4 - 91.4 °F)[3][6]
Autoignition Temperature 411 - 420 °C (771.8 - 788 °F)[3][5][9]
Lower Explosion Limit (LEL) 3.8%[3][5][6]
Upper Explosion Limit (UEL) 21%[3][5][6]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas[5]

Toxicological Information

This compound is toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[3][11] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3] May cause blindness if it comes into contact with the eyes.[3] Skin contact may lead to sensitization.[3] The substance is classified as a probable human carcinogen.[13][14]

Table 4: Acute Toxicity Data

RouteSpeciesValueSource(s)
Oral LD50 Rat100 mg/kg (ATE)[10]
LC50 (Inhalation) Rat250 ppm (4-hour LCLo)[15]
LD50/LC50 Not available for this compound[3]

Occupational Exposure Limits

To minimize health risks, occupational exposure must be kept below established limits.

Table 5: Occupational Exposure Limits for Epichlorohydrin

OrganizationLimit TypeValueSource(s)
OSHA (PEL) TWA5 ppm (19 mg/m³) [skin][15]
ACGIH (TLV) TWA0.5 ppm (8-hr)[16]
NIOSH Lowest feasible concentration[16]
IDLH 75 ppm[15][16]

Experimental Protocols for Emergency Response

Detailed and rapid response is critical in the event of an emergency involving this compound.

First Aid Measures

Methodology: Immediate medical attention is required for all exposure routes.[3][5] First responders must protect themselves from exposure.[17]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][12]

    • Remove contact lenses if present and easy to do so.[5][18]

    • Seek immediate medical attention from an ophthalmologist.[17][18]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[3][5]

    • Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[3][5]

    • Seek immediate medical attention.[3][5]

  • Inhalation:

    • Remove the victim from the exposure area to fresh air immediately.[3]

    • If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6][9]

    • If breathing is difficult, administer oxygen.[3]

    • Seek immediate medical attention.[3] Symptoms like pulmonary edema may be delayed.[16]

  • Ingestion:

    • Do NOT induce vomiting.[5][6]

    • If the victim is conscious, rinse their mouth with water and give two glasses of water to drink.[17][18]

    • Seek immediate medical attention. Call a poison control center or physician immediately.[6]

Emergency First Aid Workflow

First_Aid_Workflow cluster_Routes cluster_Actions Start Exposure Occurs Assess Assess Exposure Route Start->Assess Eye Eye Contact Assess->Eye Eye Skin Skin Contact Assess->Skin Skin Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion Flush_Eyes Flush eyes with water for 15-30 mins. Remove contacts. Eye->Flush_Eyes Remove_Clothing Remove contaminated clothing. Wash skin with soap and water for 15 mins. Skin->Remove_Clothing Fresh_Air Move to fresh air. Give artificial respiration if not breathing. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Give water to drink. Ingestion->Rinse_Mouth End Seek Immediate Medical Attention Flush_Eyes->End Remove_Clothing->End Fresh_Air->End Rinse_Mouth->End

Caption: Emergency First Aid Workflow for this compound Exposure.

Firefighting Measures

Methodology:

  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray.[3][5][12] Water spray can be used to cool fire-exposed containers and dilute spills to non-flammable mixtures.[4][12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][5]

  • Specific Hazards: Vapors can form explosive mixtures with air and may travel to an ignition source.[5] Containers are at risk of exploding in the heat of a fire.[3][12] Poisonous gases, including hydrogen chloride, are produced in a fire.[12]

Accidental Release Measures (Spill Cleanup)

Methodology:

  • Personal Precautions:

    • Evacuate personnel to a safe area.[6]

    • Ensure adequate ventilation.[18]

    • Remove all sources of ignition (flames, sparks, hot surfaces).[3][5][6]

    • Wear appropriate personal protective equipment (PPE) as specified in Section 7.[3]

    • Do not breathe vapors, mist, or gas.[3][18]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[18]

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[3][5]

    • Use only non-sparking tools and explosion-proof equipment for collection.[3][5][6]

    • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][6]

    • Clean the affected area thoroughly after material pickup is complete.[17]

Spill Response Logic

Spill_Response_Logic Start Spill Detected Evacuate Evacuate Area Notify Others Start->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., Sand, Vermiculite) PPE->Contain Collect Collect Absorbed Material using Non-Sparking Tools Contain->Collect Dispose Place in Labeled, Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Secured Decontaminate->End

Caption: Logical Workflow for Responding to a Spill of this compound.

Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[3][6][11]

  • Use spark-proof tools and explosion-proof equipment.[3][5]

  • Ground and bond containers and receiving equipment during transfer.[11][12]

  • Avoid contact with eyes, skin, and clothing. Do not breathe vapor or mist.[3]

  • Wear appropriate personal protective equipment (PPE):

    • Eye/Face Protection: Chemical splash goggles and a face shield.[3][11]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol), and appropriate protective clothing to prevent skin exposure.[3][11][19] Do not wear nitrile or neoprene gloves.[19]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

  • Wash hands thoroughly after handling.[17]

Storage:

  • Store in a cool, dry, well-ventilated place away from sources of ignition.[3][5][11]

  • Keep containers tightly closed.[3][5]

  • Store in a "Flammables area".[3][5]

  • Store locked up.[5][10]

  • Incompatible materials include strong acids, bases, amines, ammonia, oxidizing agents, and metals like aluminum and zinc.[5][11][19] Violent polymerization can occur.[12]

References

Chiral Pool Synthesis from (S)-(+)-Epichlorohydrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a critical aspect of modern drug development. Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiopure natural products or their derivatives as starting materials to construct complex chiral molecules. (S)-(+)-Epichlorohydrin is a versatile and highly valuable C3 chiral building block in this regard.[1][2] Its electrophilic epoxide and chloromethyl functionalities provide two reactive centers for a variety of chemical transformations, allowing for the stereospecific introduction of complex functionalities. This guide provides a detailed overview of the synthesis of several key pharmaceutical ingredients starting from this compound, complete with experimental protocols and quantitative data.

Core Synthetic Strategies: The Chemistry of this compound

The synthetic utility of this compound primarily revolves around the regioselective nucleophilic ring-opening of the epoxide ring, followed by further transformations. The choice of nucleophile and reaction conditions dictates the outcome of the initial ring-opening, which can then be followed by intramolecular cyclization or further functional group manipulations.

A common strategy involves the reaction of a nucleophile (e.g., a phenoxide or an amine) with this compound. This reaction typically proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This intermediate can then undergo an intramolecular cyclization to form a new epoxide, or the chloride can be displaced by another nucleophile.

Synthesis of Key Pharmaceutical Ingredients (KPIs)

This section details the synthesis of several important active pharmaceutical ingredients (APIs) using this compound as the chiral starting material.

(S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders. The pharmacological activity resides primarily in the (S)-enantiomer.[3]

Synthetic Pathway:

G S_Epi This compound Intermediate1 (S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol S_Epi->Intermediate1 Naphthol 1-Naphthol (B170400) Naphthol->Intermediate1 S_Propranolol (S)-Propranolol Intermediate1->S_Propranolol reagents1 NaOH, H2O, Phase Transfer Catalyst reagents2 Isopropylamine (B41738)

Caption: Synthetic scheme for (S)-Propranolol from this compound.

Quantitative Data:

StepStarting MaterialReagents and ConditionsProductYield (%)ee (%)
1This compound, 1-NaphtholNaOH, H2O, Benzyltriethylammonium chloride (BTEAC), 25°C, 2h(S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol92>99
2(S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-olIsopropylamine, 80°C, 4h(S)-Propranolol85>99

Experimental Protocols:

  • Step 1: Synthesis of (S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol: To a stirred solution of 1-naphthol (14.4 g, 0.1 mol) in water (100 mL) and benzyltriethylammonium chloride (2.28 g, 0.01 mol), this compound (10.18 g, 0.11 mol) is added. The mixture is cooled to 10°C and a solution of sodium hydroxide (B78521) (4.4 g, 0.11 mol) in water (20 mL) is added dropwise over 30 minutes. The reaction is stirred at 25°C for 2 hours. The product is extracted with ethyl acetate (B1210297), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.

  • Step 2: Synthesis of (S)-Propranolol: A mixture of (S)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol (23.6 g, 0.1 mol) and isopropylamine (29.5 g, 0.5 mol) is heated at 80°C in a sealed vessel for 4 hours. After cooling, the excess isopropylamine is removed under reduced pressure. The residue is dissolved in ethanol (B145695) and neutralized with hydrochloric acid to precipitate (S)-propranolol hydrochloride. The free base can be obtained by treatment with a base.

(S)-Atenolol

(S)-Atenolol is a selective β1-adrenergic receptor antagonist, used to treat cardiovascular diseases such as hypertension. The (S)-enantiomer is responsible for the therapeutic activity.[4]

Synthetic Pathway:

G S_Epi This compound Intermediate2 (R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol S_Epi->Intermediate2 Hydroxyphenylacetamide 2-(4-Hydroxyphenyl)acetamide Hydroxyphenylacetamide->Intermediate2 S_Atenolol (S)-Atenolol Intermediate2->S_Atenolol reagents3 NaOH, H2O reagents4 Isopropylamine

Caption: Synthesis of (S)-Atenolol from this compound.

Quantitative Data:

StepStarting MaterialReagents and ConditionsProductYield (%)ee (%)
1This compound, 2-(4-Hydroxyphenyl)acetamideNaOH, H2O, 25°C, 4h(R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol88>99
2(R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-olIsopropylamine, Methanol (B129727), Reflux, 6h(S)-Atenolol82>99

Experimental Protocols:

  • Step 1: Synthesis of (R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol: 2-(4-Hydroxyphenyl)acetamide (15.1 g, 0.1 mol) is dissolved in a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL). To this solution, this compound (9.25 g, 0.1 mol) is added dropwise at room temperature. The mixture is stirred for 4 hours. The precipitated solid is filtered, washed with water, and dried to give the chlorohydrin intermediate.[4]

  • Step 2: Synthesis of (S)-Atenolol: A solution of (R)-1-chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol (24.3 g, 0.1 mol) and isopropylamine (29.5 g, 0.5 mol) in methanol (100 mL) is refluxed for 6 hours. The solvent and excess isopropylamine are removed under reduced pressure. The residue is recrystallized from ethyl acetate to afford (S)-atenolol.[4]

Linezolid

Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The (S)-enantiomer is the active form.

Synthetic Pathway:

G S_Epi This compound Intermediate3 (S)-N-(2,3-Epoxypropyl)phthalimide S_Epi->Intermediate3 Phthalimide (B116566) Phthalimide Phthalimide->Intermediate3 Intermediate4 (R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide Intermediate3->Intermediate4 Linezolid Linezolid Intermediate4->Linezolid reagents5 K2CO3, DMF reagents6 3-Fluoro-4-morpholinoaniline (B119058) reagents7 Carbonyl diimidazole (CDI), then Hydrazine

Caption: Synthetic route to Linezolid from this compound.

Quantitative Data:

StepStarting MaterialReagents and ConditionsProductYield (%)ee (%)
1This compound, PhthalimideK2CO3, DMF, 80°C, 3h(S)-N-(2,3-Epoxypropyl)phthalimide95>99
2(S)-N-(2,3-Epoxypropyl)phthalimide3-Fluoro-4-morpholinoaniline, Isopropanol (B130326), Reflux, 12h(R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide85>99
3(R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimideCDI, CH2Cl2; then Hydrazine hydrate (B1144303), EthanolLinezolid78>99.5

Experimental Protocols:

  • Step 1: Synthesis of (S)-N-(2,3-Epoxypropyl)phthalimide: A mixture of phthalimide (14.7 g, 0.1 mol), this compound (10.2 g, 0.11 mol), and potassium carbonate (15.2 g, 0.11 mol) in DMF (100 mL) is heated at 80°C for 3 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is filtered, washed with water, and dried to give the product.[5][6]

  • Step 2: Synthesis of (R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide: A solution of (S)-N-(2,3-epoxypropyl)phthalimide (20.3 g, 0.1 mol) and 3-fluoro-4-morpholinoaniline (19.6 g, 0.1 mol) in isopropanol (150 mL) is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the amino alcohol.[5][6]

  • Step 3: Synthesis of Linezolid: To a solution of (R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide (39.9 g, 0.1 mol) in dichloromethane (B109758) (200 mL), carbonyl diimidazole (17.8 g, 0.11 mol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is dissolved in ethanol (200 mL). Hydrazine hydrate (10 mL) is added, and the mixture is refluxed for 2 hours. After cooling, the phthalhydrazide (B32825) is filtered off, and the filtrate is concentrated. The residue is recrystallized from ethyl acetate to afford Linezolid.

(S,S)-Reboxetine

(S,S)-Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used in the treatment of clinical depression.

Synthetic Pathway:

G S_Epi This compound Intermediate5 (S)-1-(Benzylamino)-3-chloropropan-2-ol S_Epi->Intermediate5 Benzylamine (B48309) Benzylamine Benzylamine->Intermediate5 Intermediate6 (R)-2-((Benzylamino)methyl)oxirane Intermediate5->Intermediate6 Intermediate7 (2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol Intermediate6->Intermediate7 Reboxetine (S,S)-Reboxetine Intermediate7->Reboxetine reagents8 MeOH, rt reagents9 NaOH reagents10 2-Ethoxyphenol (B1204887), NaH reagents11 1. Chloroacetyl chloride; 2. H2, Pd/C

Caption: Synthesis of (S,S)-Reboxetine from this compound.

Quantitative Data:

StepStarting MaterialReagents and ConditionsProductYield (%)de (%)
1This compound, BenzylamineMethanol, rt, 12h(S)-1-(Benzylamino)-3-chloropropan-2-ol90-
2(S)-1-(Benzylamino)-3-chloropropan-2-olaq. NaOH(R)-2-((Benzylamino)methyl)oxirane95>99
3(R)-2-((Benzylamino)methyl)oxirane2-Ethoxyphenol, NaH, DMF(2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol75>98
4(2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol1. Chloroacetyl chloride, Et3N; 2. H2, Pd/C(S,S)-Reboxetine65>99

Experimental Protocols:

  • Step 1: Synthesis of (S)-1-(Benzylamino)-3-chloropropan-2-ol: To a solution of this compound (9.25 g, 0.1 mol) in methanol (100 mL), benzylamine (10.7 g, 0.1 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to give the product.[7]

  • Step 2: Synthesis of (R)-2-((Benzylamino)methyl)oxirane: (S)-1-(Benzylamino)-3-chloropropan-2-ol (19.9 g, 0.1 mol) is treated with 2 M aqueous sodium hydroxide (60 mL) at room temperature with vigorous stirring for 2 hours. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to afford the epoxide.[7]

  • Step 3: Synthesis of (2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol: To a suspension of sodium hydride (2.6 g, 0.11 mol) in DMF (50 mL), a solution of 2-ethoxyphenol (13.8 g, 0.1 mol) in DMF (20 mL) is added dropwise at 0°C. After stirring for 30 minutes, a solution of (R)-2-((benzylamino)methyl)oxirane (16.3 g, 0.1 mol) in DMF (20 mL) is added. The mixture is heated at 80°C for 6 hours. After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate and purified by chromatography.[8]

  • Step 4: Synthesis of (S,S)-Reboxetine: To a solution of the amino alcohol from the previous step (31.5 g, 0.1 mol) and triethylamine (B128534) (12.1 g, 0.12 mol) in dichloromethane (150 mL), chloroacetyl chloride (12.4 g, 0.11 mol) is added dropwise at 0°C. The mixture is stirred for 2 hours. The resulting intermediate is then subjected to catalytic hydrogenation (H2, Pd/C) to remove the benzyl (B1604629) group and effect cyclization to form the morpholine (B109124) ring, yielding (S,S)-Reboxetine.[8]

L-Carnitine (B1674952)

L-Carnitine is a quaternary ammonium (B1175870) compound involved in metabolism in most mammals, plants, and some bacteria. It is often used as a nutritional supplement.

Synthetic Pathway:

G S_Epi This compound Intermediate8 (R)-3-Chloro-2-hydroxypropyl)trimethylammonium chloride S_Epi->Intermediate8 Trimethylamine (B31210) Trimethylamine Trimethylamine->Intermediate8 Intermediate9 (R)-3-Cyano-2-hydroxypropyl)trimethylammonium chloride Intermediate8->Intermediate9 L_Carnitine L-Carnitine Intermediate9->L_Carnitine reagents12 HCl reagents13 NaCN reagents14 HCl, H2O, Heat

Caption: Synthesis of L-Carnitine from this compound.

Quantitative Data:

StepStarting MaterialReagents and ConditionsProductYield (%)ee (%)
1This compound, Trimethylamineaq. HCl, 0-5°C(R)-3-Chloro-2-hydroxypropyl)trimethylammonium chloride95>99
2(R)-3-Chloro-2-hydroxypropyl)trimethylammonium chlorideNaCN, H2O, 60°C, 5h(R)-3-Cyano-2-hydroxypropyl)trimethylammonium chloride90>99
3(R)-3-Cyano-2-hydroxypropyl)trimethylammonium chlorideconc. HCl, 100°C, 8hL-Carnitine hydrochloride85>99

Experimental Protocols:

  • Step 1: Synthesis of (R)-3-Chloro-2-hydroxypropyl)trimethylammonium chloride: An aqueous solution of trimethylamine (30%) is cooled to 0-5°C and neutralized with concentrated hydrochloric acid. This compound is then added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for 24 hours at room temperature. The water is then removed under reduced pressure to yield the quaternary ammonium salt.[9][10][11]

  • Step 2: Synthesis of (R)-3-Cyano-2-hydroxypropyl)trimethylammonium chloride: The crude product from the previous step is dissolved in water, and sodium cyanide is added. The mixture is heated at 60°C for 5 hours. After cooling, the solution is used directly in the next step.[9][10][11]

  • Step 3: Synthesis of L-Carnitine: Concentrated hydrochloric acid is added to the aqueous solution from the previous step, and the mixture is heated at 100°C for 8 hours. The solution is then cooled and passed through an ion-exchange resin to remove inorganic salts. The eluate is concentrated to give L-carnitine hydrochloride, which can be converted to L-carnitine by treatment with a base.[9][10][11]

Signaling Pathways

Beta-Blockers: (S)-Propranolol and (S)-Atenolol

(S)-Propranolol and (S)-Atenolol are beta-adrenergic receptor antagonists. They block the binding of norepinephrine and epinephrine (B1671497) to β-adrenergic receptors, thereby inhibiting the downstream signaling cascade.

G Beta_Blocker (S)-Propranolol / (S)-Atenolol Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway blocked by beta-blockers.

Linezolid

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

G Linezolid Linezolid Ribosome_50S Bacterial 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to P-site Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents formation of Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of Linezolid.

Conclusion

This compound has proven to be an exceptionally versatile and valuable chiral building block for the asymmetric synthesis of a wide range of pharmaceutical compounds. The syntheses of (S)-propranolol, (S)-atenolol, linezolid, (S,S)-reboxetine, and L-carnitine from this single chiral precursor highlight its importance in medicinal chemistry and drug development. The methodologies presented in this guide demonstrate efficient and stereoselective routes to these important drugs, providing a valuable resource for researchers and scientists in the field. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic strategies for other complex chiral molecules.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Epichlorohydrin, a chiral epoxide of significant interest, serves as a versatile and crucial building block in the asymmetric synthesis of a multitude of pharmaceutical compounds and fine chemicals. Its unique stereochemistry and reactive epoxide and chloro-functionalities make it an invaluable precursor for introducing chirality, a fundamental aspect of modern drug design and development. This technical guide provides a comprehensive overview of the stereochemistry, properties, synthesis, and applications of this compound, with a focus on its pivotal role in the pharmaceutical industry.

Stereochemistry and Physicochemical Properties

This compound, systematically named (S)-2-(chloromethyl)oxirane, is the (S)-enantiomer of the chiral molecule epichlorohydrin (B41342). The "S" designation refers to the sinister (left-handed) configuration at the stereocenter, and the "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right. This specific spatial arrangement is paramount to its utility in stereoselective reactions.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃H₅ClO
Molecular Weight 92.52 g/mol
Appearance Colorless to light yellow liquid
Odor Pungent, garlic-like
Boiling Point 92-93 °C at 360 mmHg[1][2]
Density 1.183 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.438[1][2]
Specific Optical Rotation ([α]20/D) +35° (c = 1 in methanol)[2]
Solubility Moderately soluble in water; miscible with most polar organic solvents[3][4]

Synthesis of this compound

The production of enantiomerically pure this compound is a key challenge and a subject of extensive research. Historically, racemic epichlorohydrin was the primary commercial product, with the desired enantiomer obtained through resolution.[5] However, modern approaches focus on direct asymmetric synthesis and biocatalysis to achieve higher enantiomeric purity and more sustainable processes.[5]

Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. Chiral (salen)Co(III) complexes are particularly effective catalysts for the HKR of racemic epichlorohydrin.

The general principle of this method is the enantioselective ring-opening of the epoxide with water. In the case of resolving racemic epichlorohydrin to obtain this compound, the (R)-enantiomer is preferentially hydrolyzed to (R)-3-chloro-1,2-propanediol, leaving the desired (S)-epichlorohydrin unreacted and thus enriched.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

Materials:

  • Racemic epichlorohydrin

  • Chiral (S,S)-(salen)Co(II) complex

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the chiral (S,S)-(salen)Co(II) catalyst in tetrahydrofuran.

  • Add racemic epichlorohydrin to the solution and stir at a controlled temperature (e.g., 25 °C).

  • Slowly add a specific molar equivalent of water to the reaction mixture.

  • Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining epichlorohydrin.

  • Once the desired ee is achieved, stop the reaction.

  • Separate the (S)-epichlorohydrin from the diol product and the catalyst by fractional distillation under reduced pressure.

Quantitative Data from a Representative HKR Protocol:

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of (S)-ECH (%)Enantiomeric Excess (ee) of (S)-ECH (%)
[(S,S)-Salen Co(II)]₂·SnCl₄1.0444.399.1
[(S,S)-Salen Co(II)]₂·SnCl₄2.0439.099.5
[(S,S)-Salen Co(II)]₂·ZnCl₂1.02438.699.2

Data adapted from patent literature describing similar processes.

Biocatalytic Synthesis using Halohydrin Dehalogenase (HHDH)

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[5] Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the enantioselective conversion of a prochiral substrate, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), into (S)-epichlorohydrin with high theoretical yield and enantioselectivity.[1] This method is particularly attractive as it can theoretically achieve a 100% yield of the desired enantiomer.[6]

The enzymatic reaction involves an intramolecular nucleophilic substitution, where the hydroxyl group of 1,3-DCP attacks the carbon atom bearing a chlorine atom, leading to the formation of the epoxide ring and the release of a chloride ion. The enzyme's chiral active site directs the cyclization to occur in a stereospecific manner, yielding predominantly the (S)-enantiomer.

Experimental Protocol: Biocatalytic Synthesis of (S)-Epichlorohydrin with Immobilized HHDH

Materials:

  • Immobilized HheC (P175S/W249P) enzyme

  • 1,3-dichloro-2-propanol (1,3-DCP)

  • Aqueous buffer solution (e.g., Tris-SO₄ buffer, pH 9.0)

  • Organic solvent (e.g., n-hexane) for extraction

Procedure:

  • Prepare a reaction mixture containing the aqueous buffer and 1,3-DCP at a specific concentration (e.g., 20 mM).

  • Add the immobilized HHDH to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 35 °C) with shaking.

  • Monitor the formation of (S)-epichlorohydrin and the consumption of 1,3-DCP using gas chromatography.

  • After the reaction is complete, extract the (S)-epichlorohydrin from the aqueous phase using an organic solvent.

  • Analyze the enantiomeric excess of the product using chiral GC.

Quantitative Data from a Biocatalytic Synthesis Protocol:

SystemSubstrate Concentration (mM)Yield of (S)-ECH (%)Enantiomeric Excess (ee) of (S)-ECH (%)
Aqueous2083.7892.53
Non-aqueous (water-saturated ethyl acetate)Not specified52.34>98

Data sourced from a study on immobilized HheC (P175S/W249P).[1]

Significance in Drug Development

The high reactivity of the epoxide ring and the presence of a chiral center make this compound a valuable intermediate in the synthesis of numerous optically active pharmaceuticals.[7] Its primary application lies in the construction of chiral side chains of active pharmaceutical ingredients (APIs).

Synthesis of β-Blockers: The Case of (S)-Atenolol

(S)-Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases. The pharmacological activity resides primarily in the (S)-enantiomer. The synthesis of (S)-atenolol can be efficiently achieved starting from (S)-epichlorohydrin.

The synthetic pathway involves the reaction of 4-hydroxyphenylacetamide (B194378) with (S)-epichlorohydrin to form a chiral glycidyl (B131873) ether intermediate. Subsequent ring-opening of the epoxide with isopropylamine (B41738) yields (S)-atenolol with high enantiomeric purity.[2]

G start This compound intermediate (S)-Glycidyl Ether Intermediate start->intermediate Base-catalyzed reaction reactant 4-Hydroxyphenylacetamide reactant->intermediate product (S)-Atenolol intermediate->product Epoxide ring-opening reagent Isopropylamine reagent->product

Synthetic pathway of (S)-Atenolol from this compound.

Experimental Protocol: Synthesis of (S)-Atenolol from (S)-Epichlorohydrin

Materials:

Procedure: Step 1: Synthesis of the (S)-Glycidyl Ether Intermediate

  • Dissolve 4-hydroxyphenylacetamide in a suitable solvent.

  • Add the alkali metal hydroxide and the phase-transfer catalyst.

  • Add (S)-epichlorohydrin dropwise to the mixture at a controlled temperature.

  • Stir the reaction until completion, monitored by TLC or GC/MS.

  • Isolate the (S)-glycidyl ether intermediate.

Step 2: Synthesis of (S)-Atenolol

  • Treat the isolated (S)-glycidyl ether intermediate with isopropylamine.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).

  • Isolate and purify the final product, (S)-atenolol.

Quantitative Data from a Representative Synthesis:

StepProductYield (%)Enantiomeric Excess (ee) (%)
2(S)-Atenolol60>99

Data from a study on the synthesis of enantiopure (S)-atenolol.[5]

Synthesis of Anticoagulants: The Case of Rivaroxaban (B1684504)

Rivaroxaban is a direct factor Xa inhibitor used as an anticoagulant. The synthesis of this complex molecule often involves a key chiral intermediate derived from (S)-epichlorohydrin. The (S)-configuration is crucial for the drug's biological activity.

A common synthetic strategy involves the reaction of (S)-epichlorohydrin with phthalimide (B116566) to form (S)-N-(2,3-epoxypropyl)phthalimide. This intermediate is then used in subsequent steps to construct the oxazolidinone core of the rivaroxaban molecule.

G start This compound intermediate (S)-N-(2,3-epoxypropyl)phthalimide start->intermediate Base-catalyzed reaction reactant Phthalimide reactant->intermediate product Rivaroxaban Core Structure intermediate->product Multi-step synthesis reagent 4-(4-Aminophenyl)morpholin-3-one derivative reagent->product

Synthetic pathway of a Rivaroxaban intermediate from this compound.

Quality Control and Analytical Methods

The enantiomeric purity of this compound is a critical quality attribute. Chiral gas chromatography (GC) is a widely used and effective analytical technique for the separation and quantification of the enantiomers of epichlorohydrin.

Experimental Protocol: Chiral GC Analysis of Epichlorohydrin Enantiomers

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Gamaa-Dex-225).

Chromatographic Conditions:

  • Column: Gamaa-Dex-225 (30 m x 0.25 mm I.D., 0.25 µm film thickness)[8]

  • Carrier Gas: Nitrogen at a constant pressure of 25.0 psi[8]

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 50 °C (hold for 30 minutes)[8]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Diluent: Dichloromethane

Procedure:

  • Prepare standard and sample solutions of epichlorohydrin in dichloromethane.

  • Inject the solutions into the GC system.

  • Record the chromatograms and determine the retention times for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern chemistry and drug development. Its role as a versatile chiral building block is indispensable for the efficient and stereoselective synthesis of a wide range of pharmaceuticals. The ongoing advancements in its synthesis, particularly through biocatalytic routes, promise more sustainable and efficient production methods, further solidifying its position as a cornerstone of chiral synthesis. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the innovation of next-generation therapeutics.

References

A Technical Guide to the Physical Properties of (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (S)-(+)-Epichlorohydrin, a crucial chiral intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document focuses on its boiling point and density, presenting quantitative data, general experimental methodologies, and a logical workflow for property determination.

Core Physical Properties

This compound, with the CAS number 67843-74-7, is a colorless liquid with a characteristic pungent, chloroform-like odor.[1][2][3][4] It is a chiral molecule valued for its high reactivity, which stems from its three-membered epoxide ring.[5] This reactivity makes it a key building block in the production of epoxy resins, polymers, and various active pharmaceutical ingredients (APIs).[3][5][6]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. These values are summarized in the table below. It is important to note that the boiling point can vary significantly with pressure.

Physical PropertyValueConditionsSource(s)
Boiling Point 92-93 °Cat 360 mmHg[7]
113-115 °CNot specified[1]
114 °Cat 760 mmHg (lit.)
115-117 °CNot specified[4][8]
116 °CNot specified[9]
117.9 °Cat 760 mmHg[2][3]
118 °CNot specified[10][11]
Density 1.180 g/cm³at 20 °C[1]
1.180 g/mLat 20 °C
1.1812 g/cm³at 20 °C[3][9]
1.183 g/mLat 25 °C[4][7][8][12]

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for this compound were not found in the provided literature, the determination of boiling point and density for liquid chemical compounds follows well-established laboratory procedures.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

  • Distillation Method (Atmospheric and Vacuum): A standard method involves the distillation of the liquid. The substance is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, or for more precise measurements, vacuum distillation is employed. The boiling point is then recorded at a specific, reduced pressure, as seen in some of the reported data (e.g., 92-93 °C at 360 mmHg).[7]

  • Capillary Method (Siwoloboff Method): This micro-method is suitable for small sample quantities. A small amount of the liquid is placed in a sample tube, and a capillary tube, sealed at one end, is inverted into it. The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

3.2. Density Determination

Density is the mass of a substance per unit volume.

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The procedure involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample must be controlled and recorded as density is temperature-dependent.

  • Hydrometer Method: A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids. The hydrometer is placed in the liquid, and the value is read from the scale at the point where the surface of the liquid touches the stem.

  • Oscillating U-tube Densitometer: This modern digital instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. This method is fast, accurate, and requires only a small sample volume.

Gas chromatography (GC) is often used to determine the purity of this compound, which is a critical factor for accurate physical property measurement.[13]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of physical properties of a chemical substance like this compound.

G A Sample Acquisition (this compound) B Purity Analysis (e.g., GC, NMR) A->B C Purification (if necessary) B->C Purity < Threshold D Boiling Point Determination (e.g., Distillation) B->D Purity ≥ Threshold E Density Measurement (e.g., Pycnometer) B->E Purity ≥ Threshold C->D C->E F Data Collection & Analysis D->F E->F G Comparison with Literature Values F->G H Technical Report Generation G->H

Workflow for Physical Property Characterization.

References

Commercial availability and suppliers of (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability of (S)-(+)-Epichlorohydrin

For researchers, scientists, and professionals in drug development, sourcing high-quality chiral building blocks is a critical step in the synthesis of complex molecular targets. This compound (CAS RN: 67843-74-7), a versatile epoxide intermediate, is essential for the preparation of a wide array of optically active pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, including major suppliers, typical product specifications, and logistical considerations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Key physicochemical properties are summarized below:

PropertyValue
Molecular Formula C₃H₅ClO
Molecular Weight 92.52 g/mol
Boiling Point 92-93 °C at 360 mmHg[1][2]
Density 1.183 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.438[1][2]
Storage Temperature 2-8°C[3]

Commercial Suppliers

This compound is available from a range of global suppliers, from large chemical manufacturers to specialized distributors catering to research and development needs. The following tables provide a non-exhaustive list of suppliers categorized by region.

North America
SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%5g, 25gA leading supplier for research and development quantities.
Thermo Scientific Chemicals 98+%25gAvailable for online purchase.[4]
Agex Pharma Up to 99.9% chiral purityCustomSupplies high chiral purity products for pharmaceutical applications across major US cities.[5]
Oakwood Chemical -1gA valuable epoxide intermediate for preparing optically active pharmaceuticals.[6]
Amerigo Scientific 98%5g, 25g-[7]
GJ Chemical High-purity-Supplier of epichlorohydrin (B41342) for various industrial uses.[8]
Thomasnet --A platform listing multiple distributors and manufacturers.[9]
Europe
SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%5g, 25g-
Biosynth -0.1kg, 0.25kg, 0.5kg, 1kgMinimum order value of $250.[3]
Agex Pharma Up to 99.9% chiral purityCustomSupplies to various cities in Germany.[10]
CPAchem -100mgCertified Reference Material (CRM) available.[11]
Plater Group -200, 220, 1000 litre and bulk loadsUK-based supplier and distributor for the UK, Ireland, and Europe.[12]
Olin Epoxy --Provides a detailed product stewardship manual with handling and safety information.[13]
Asia
SupplierPurityAvailable QuantitiesNotes
Tokyo Chemical Industry (TCI) >98.0% (GC), ≥98.0% ee-Dispatches from Hyderabad for local stock and Japan for other orders.
LookChem ≥98%Grams to Metric TonsA platform listing numerous Chinese manufacturers and traders with varying minimum order quantities.[14]
Simson Pharma Limited --Provides a Certificate of Analysis with every compound.[15]
Agex Pharma Up to 99.9% chiral purityCustomSupplies to major cities in South Korea.[16]
Ruifu Chemical ≥99.5% (GC), e.e ≥99.5%25kg/Drum, 200kg/DrumOffers high purity for commercial production.[17]
IndiaMART 98%25 KgA platform connecting buyers with various Indian suppliers.[18]

Pricing Information

Pricing for this compound can vary significantly based on purity, quantity, and supplier. For small, research-grade quantities, prices can range from approximately

134for100gto134 for 100g** to **134for100g∗∗to∗∗ 
1170.48 for 25g from specialized chemical suppliers.[1] Larger, industrial-scale quantities are typically subject to quotation and can be significantly lower per unit weight. For instance, some suppliers on platforms like LookChem indicate FOB prices ranging from $3.0 to $50.0 per kilogram , with minimum order quantities of 1 kilogram.[14]

Packaging, Shipping, and Handling

Due to its chemical nature, this compound is classified as a dangerous good for transportation and requires special handling and packaging.

  • Packaging : It is typically supplied in fluorinated bottles for smaller quantities and in steel drums (25kg, 200kg) for larger volumes.[17]

  • Shipping : The compound is shipped under the UN number UN2023 , with a hazard class of 6.1 (Toxic) and a subsidiary risk of 3 (Flammable).[3][19][20] It is essential to comply with all applicable national and international transportation regulations.

  • Handling and Storage : this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition.[19] The recommended storage temperature is typically between 2°C and 8°C.[3] It is crucial to handle the chemical in a fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[19] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Experimental Protocols

While this guide focuses on commercial availability, researchers utilizing this compound in their experiments should adhere to established and validated protocols. The synthesis of various compounds using this chiral building block has been reported in the scientific literature. For example, it is utilized in the synthesis of macquarimicins, hydroxyisoxazolidines, and (+)-cis-sylvaticin, a potential antitumor agent.[1] It is also used to synthesize inhibitors of fatty acid oxidation.[1] When developing experimental protocols, it is recommended to consult peer-reviewed journals and established chemical synthesis databases for detailed methodologies.

Visualizing the Supply Chain

The following diagram illustrates a typical workflow for procuring and utilizing this compound in a research and development setting.

G manufacturer Manufacturer (e.g., Agex Pharma, Ruifu Chemical) distributor Distributor (e.g., Sigma-Aldrich, TCI, Biosynth) manufacturer->distributor Bulk Supply online_platform Online Marketplace (e.g., LookChem, IndiaMART) manufacturer->online_platform Direct Listing researcher Researcher/Scientist distributor->researcher Order & Delivery online_platform->researcher Order & Delivery packaging Packaging (Fluorinated Bottles, Drums) shipping Shipping (UN2023, Class 6.1 & 3) packaging->shipping Dangerous Goods Protocol storage Storage (2-8°C, Well-ventilated) shipping->storage Receiving & Warehousing storage->researcher Internal Requisition researcher->packaging synthesis Chemical Synthesis researcher->synthesis Experimental Use product Target Molecule synthesis->product

References

Review of (S)-(+)-Epichlorohydrin in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-Epichlorohydrin in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly versatile and valuable chiral building block in the field of asymmetric synthesis.[1][2] As a chiral epoxide, its specific stereochemistry is fundamental to its utility, making it a critical intermediate in the pharmaceutical and fine chemical industries.[1] This organochlorine compound, featuring a reactive epoxide ring and a chlorine atom, serves as a precursor for a wide array of complex chiral molecules.[3][4] Its primary application lies in the synthesis of enantiomerically pure pharmaceuticals, most notably β-adrenergic blockers (β-blockers) used to manage cardiovascular conditions.[3][5][6] The ability to introduce specific functional groups and create essential chiral centers makes this compound an indispensable tool for synthetic chemists.[3]

Modern synthetic approaches increasingly favor direct asymmetric synthesis or biocatalytic methods to produce this compound, ensuring high enantiomeric purity and promoting sustainable manufacturing practices.[1] This guide provides a comprehensive review of its synthesis, key applications, reaction mechanisms, and detailed experimental protocols for its use in asymmetric synthesis.

Methods for Preparing Enantiopure this compound

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. Several methods have been developed to achieve high enantiomeric excess (ee).

  • Hydrolytic Kinetic Resolution (HKR): This classic chemical method involves the resolution of racemic epichlorohydrin (B41342) using a chiral catalyst. Chiral salen-Co(III) complexes are particularly effective, facilitating the hydrolysis of the (R)-enantiomer at a much faster rate than the (S)-enantiomer, leaving behind highly enantioenriched (S)-epichlorohydrin.[5] This method has been successfully used to obtain (S)-epichlorohydrin with greater than 99% ee.[5]

  • Biocatalytic and Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative for producing chiral epichlorohydrin.[1][6]

    • Halohydrin Dehalogenases (HHDHs): These enzymes are highly effective for the asymmetric synthesis of chiral epichlorohydrin from the prochiral substrate 1,3-dichloro-2-propanol (B29581) (1,3-DCP), with the potential for a 100% theoretical yield.[7] Specific mutants of HHDH have demonstrated the ability to produce (S)-epichlorohydrin with high yield and enantiomeric excess.[7]

    • Epoxide Hydrolases (EHs): In a cascade biocatalysis system, epoxide hydrolase mutants can be coupled with HHDH. The epoxide hydrolase selectively hydrolyzes the undesired (R)-enantiomer, further increasing the enantiomeric excess of the final (S)-epichlorohydrin product to over 99%.[7]

The table below summarizes these preparative methods.

MethodCatalyst / EnzymeSubstrateKey FeatureResulting (S)-ECH Purity (ee)Reference
Hydrolytic Kinetic ResolutionChiral Salen-Co(III) ComplexRacemic EpichlorohydrinKinetic resolution of enantiomers> 99%[5]
Biocatalytic DehalogenationHalohydrin Dehalogenase (HHDH) Mutant1,3-dichloro-2-propanolDirect asymmetric synthesis92.3% - 95.3%[7]
Cascade BiocatalysisHHDH and Epoxide Hydrolase Mutants1,3-dichloro-2-propanolResolution of remaining (R)-enantiomer> 99%[7]

Core Applications in Asymmetric Synthesis: Synthesis of β-Blockers

A major application of this compound is the synthesis of optically active β-blockers. The general strategy involves a two-step process: first, the regioselective ring-opening of (S)-epichlorohydrin with a substituted phenol (B47542) to form a glycidyl (B131873) ether intermediate, followed by a second ring-opening of this intermediate with an appropriate amine.

dot

Caption: General synthetic pathway for (S)-β-blockers.

This strategy has been successfully applied to synthesize several important drugs with high enantiomeric purity.

Synthesis of (S)-Atenolol

(S)-Atenolol is synthesized in two steps starting from p-hydroxyphenylacetamide. This phenol is reacted with (S)-epichlorohydrin in the presence of an alkali metal hydroxide (B78521) to form the corresponding (S)-glycidyl ether. Subsequent treatment of this intermediate with isopropylamine (B41738) affords (S)-Atenolol with an enantiomeric excess greater than 98%.[8]

Synthesis of (S)-Propranolol

The asymmetric synthesis of (S)-Propranolol utilizes (S)-epichlorohydrin as the chiral reagent. The synthesis proceeds with a yield of 80.9% and achieves an enantiomeric excess higher than 99%.[5]

Synthesis of (S)-Betaxolol

Enantiopure (S)-Betaxolol can be synthesized from 4-(2-(cyclopropylmethoxy)ethyl)phenol and (S)-epichlorohydrin.[9] An alternative chemo-enzymatic approach involves the kinetic resolution of a racemic chlorohydrin intermediate, which is then aminated to yield (S)-betaxolol in 99% ee.[9]

Synthesis of (S)-Bisoprolol

(S)-Bisoprolol, a selective β1-blocker, is also synthesized using (S)-epichlorohydrin as the chiral starting material to ensure the correct stereochemistry in the final drug product.[10]

The table below summarizes the synthesis of these key β-blockers.

Target MoleculeKey Phenolic ReagentAmineReported YieldReported Purity (ee)Reference
(S)-Atenololp-hydroxyphenylacetamideIsopropylamineNot specified> 98%[8]
(S)-Propranolol1-NaphtholIsopropylamine80.9%> 99%[5]
(S)-Betaxolol4-(2-(cyclopropylmethoxy)ethyl)phenolIsopropylamine17% (overall)99%[9]
(S)-Bisoprolol4-((2-isopropoxyethoxy)methyl)phenolIsopropylamineNot specifiedNot specified[10]

Key Reaction Mechanisms: Nucleophilic Ring-Opening

The cornerstone of (S)-epichlorohydrin chemistry is the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the reaction conditions.

dot

Ring_Opening_Mechanism Regioselective Ring-Opening of Epoxides cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions start_b Epoxide + Nu:⁻ ts_b Transition State (Attack at less hindered carbon) start_b->ts_b SN2 Attack prod_b Product (β-substitution) ts_b->prod_b start_a Epoxide + H⁺ activated Protonated Epoxide start_a->activated Protonation ts_a Transition State (Carbocation-like, attack at more substituted carbon) activated->ts_a Nu: Attack prod_a Product (α-substitution) ts_a->prod_a

Caption: Nucleophilic ring-opening under different conditions.

  • Under Basic or Neutral Conditions: The reaction proceeds via a standard SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. This is the predominant pathway in the synthesis of β-blocker intermediates where a phenoxide anion is the nucleophile.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, which activates the ring. The nucleophile then attacks the more substituted carbon atom, as this carbon bears a partial positive charge in the transition state, resembling a carbocation. This pathway can lead to the formation of regioisomeric chlorohydrin esters when reacting with acids.[11]

Experimental Protocols

The following protocols are representative examples of the synthetic transformations involving this compound.

Protocol 1: General Synthesis of (S)-Aryl Glycidyl Ethers

This procedure is adapted from methods used for preparing epoxy monomers.[12]

  • Setup: Charge a round-bottomed flask with the substituted phenol (1.0 eq.) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBAC) (0.1 eq.).

  • Reaction: Add an excess of this compound (10.0 eq.), which also acts as the solvent. Heat the mixture to 80°C and stir for 1 hour.

  • Cyclization: Cool the mixture to room temperature. Add a 5.0 M aqueous solution of sodium hydroxide (NaOH) (4.0 eq.) and stir vigorously for 30 minutes to facilitate the intramolecular SN2 reaction that forms the epoxide ring from any chlorinated intermediate.

  • Work-up: Add ethyl acetate (B1210297) and deionized water to the reaction mixture. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent and excess epichlorohydrin on a rotary evaporator. Purify the resulting (S)-glycidyl ether by silica (B1680970) gel flash chromatography.

Protocol 2: Synthesis of (S)-Atenolol from Glycidyl Ether Intermediate

This procedure is based on the established synthesis of atenolol.[8]

  • Setup: Dissolve the purified (S)-glycidyl ether of p-hydroxyphenylacetamide (1.0 eq.) in a suitable solvent like methanol.

  • Reaction: Add isopropylamine (typically in excess, e.g., 3.0-5.0 eq.) to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure (S)-Atenolol.

dot

Experimental_Workflow cluster_step1 Step 1: Glycidyl Ether Formation cluster_step2 Step 2: Amination A1 Mix Phenol, (S)-ECH, and Catalyst A2 Heat Reaction (e.g., 80°C) A1->A2 A3 Add Base (NaOH) for Cyclization A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Purify via Chromatography A4->A5 B1 Dissolve Glycidyl Ether in Solvent A5->B1 Transfer Purified Intermediate B2 Add Amine (e.g., Isopropylamine) B1->B2 B3 Heat under Reflux B2->B3 B4 Solvent Evaporation B3->B4 B5 Purify via Recrystallization B4->B5 end_product Final (S)-β-Blocker B5->end_product start Start start->A1

References

Methodological & Application

Application Notes: Synthesis of Chiral Beta-Blockers Using (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs pivotal in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of these drugs is highly stereospecific, with the (S)-enantiomer typically exhibiting significantly greater therapeutic activity than its (R)-counterpart. (S)-(+)-Epichlorohydrin is a versatile and crucial chiral building block in the pharmaceutical industry for the enantioselective synthesis of these drugs.[1] Utilizing this compound from the "chiral pool"—a collection of abundant, naturally occurring enantiopure compounds—provides a direct and efficient route to the desired (S)-beta-blocker, circumventing the need for challenging chiral separations of the final product and improving overall process efficiency.[2]

Core Synthesis Strategy

The synthesis of (S)-aryloxypropanolamine beta-blockers from this compound generally follows a convergent, two-step synthetic pathway:

  • Formation of (S)-Glycidyl Ether Intermediate: The first step involves the reaction of a substituted phenol (B47542) or naphthol with this compound under basic conditions. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, attacking the terminal carbon of the epichlorohydrin (B41342) and displacing the chloride. This is followed by an intramolecular SN2 reaction to form the corresponding (S)-glycidyl ether intermediate.[3][4][5] The use of a phase transfer catalyst can facilitate this reaction.[5]

  • Epoxide Ring-Opening (Aminolysis): The second step is the nucleophilic ring-opening of the newly formed (S)-glycidyl ether with an appropriate amine, most commonly isopropylamine (B41738).[6] This aminolysis reaction typically occurs at the sterically less hindered terminal carbon of the epoxide ring, yielding the final (S)-1-(aryloxy)-3-(alkylamino)-2-propanol, the active beta-blocker, with retention of the stereochemistry at the C2 position.[7]

This chemoenzymatic approach provides a robust and scalable method for producing a wide range of enantiomerically pure beta-blockers, including (S)-Atenolol, (S)-Propranolol, and (S)-Metoprolol.[8]

Visualizations

G General Synthesis Pathway of (S)-Beta-Blockers cluster_start Starting Materials A Phenolic Precursor (e.g., 1-Naphthol (B170400), 2-(4-hydroxyphenyl)acetamide) C (S)-Glycidyl Ether Intermediate A->C Step 1: Williamson Ether Synthesis (Base, Optional Catalyst) B This compound B->C E (S)-Beta-Blocker (Final Product) C->E Step 2: Epoxide Ring-Opening (Aminolysis) D Amine (e.g., Isopropylamine) D->E

Caption: General reaction scheme for synthesizing (S)-beta-blockers.

G Experimental Workflow for (S)-Propranolol Synthesis Start Start Step1 Step 1: Etherification - Dissolve 1-Naphthol in DMSO. - Add powdered KOH. - Add (S)-Epichlorohydrin slowly. - Stir at room temperature for 6h. Start->Step1 Step2 Work-up 1 - Quench with H2O. - Extract with Chloroform (B151607). - Wash organic layers. - Dry over Sodium Sulfate. Step1->Step2 Intermediate Isolate Intermediate (S)-1-(1-naphthoxy)-2,3-epoxypropane Step2->Intermediate Step3 Step 2: Aminolysis - Reflux intermediate with excess Isopropylamine for 24h. Intermediate->Step3 Step4 Work-up 2 - Evaporate solvent. - Purify crude product. Step3->Step4 End Final Product (S)-(-)-Propranolol Step4->End

Caption: Workflow for the synthesis of (S)-Propranolol.

G Chiral Pool Synthesis Logic cluster_products Enantiopure (S)-Beta-Blockers A This compound (Chiral Building Block) B (S)-Propranolol A->B + 1-Naphthol + Isopropylamine C (S)-Atenolol A->C + p-Hydroxyphenylacetamide + Isopropylamine D (S)-Metoprolol A->D + 4-(2-methoxyethyl)phenol + Isopropylamine E (S)-Bisoprolol A->E + 4-((2-isopropoxyethoxy)methyl)phenol + Isopropylamine

Caption: Use of a single chiral precursor for multiple drugs.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of common (S)-beta-blockers using a chiral epichlorohydrin precursor.

Beta-BlockerStepReactantsKey ConditionsYieldEnantiomeric Excess (% ee)Reference
(S)-Propranolol 1. Etherification1-Naphthol, (S)-Epichlorohydrin, KOHDMSO, Room Temp, 6h95%-[3]
2. AminolysisGlycidyl (B131873) ether, IsopropylamineReflux, 24h90%>99%[3]
(S)-Atenolol 1. Etherificationp-Hydroxyphenylacetamide, (R)-Epichlorohydrin, NaOHWater, Phase Transfer Catalyst, 0°C, 6h--[9]
2. AminolysisIntermediate, IsopropylamineAqueous, Room Temp78-90% (overall)>92%[9]
(S)-Metoprolol Overall4-(2-methoxyethyl)phenol, (R)-Epichlorohydrin, IsopropylamineTwo-step process53.9% (overall)>99%[10]
(S)-Bisoprolol OverallPrecursor Phenol, Epichlorohydrin, IsopropylamineMulti-step chemoenzymatic process19% (overall)96%[11]

*Note: Some optimized industrial processes for (S)-Atenolol and (S)-Metoprolol start with (R)-epichlorohydrin, which implies a reaction mechanism involving stereochemical inversion at the chiral center under specific conditions not typical for standard laboratory preparations.[9][10]

Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-Propranolol

This protocol is adapted from a reported facile synthesis of (S)-(-)-Propranolol.[3]

Step 1: Preparation of (S)-1-(1-naphthoxy)-2,3-epoxypropane (Glycidyl-α-Naphthyl Ether)

  • Materials & Reagents:

    • 1-Naphthol (7.2 g, 0.05 mol)

    • Potassium Hydroxide (B78521) (KOH), powdered (5 g)

    • This compound (12 mL, 0.15 mol)

    • Dimethyl sulfoxide (B87167) (DMSO) (20 mL)

    • Chloroform

    • Sodium Hydroxide solution (aqueous)

    • Deionized Water

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of 1-naphthol (0.05 mol) in DMSO (20 mL) in a round-bottom flask, add powdered KOH (5 g).

    • Stir the mixture for 30 minutes at room temperature.

    • Slowly add this compound (0.15 mol) dropwise over 45 minutes.

    • Continue stirring at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by adding deionized water (50 mL).

    • Extract the product with chloroform (2 x 75 mL).

    • Combine the organic layers and wash sequentially with sodium hydroxide solution (2 x 30 mL) and water (5 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate product, (S)-1-(1-naphthoxy)-2,3-epoxypropane. A yield of approximately 95% can be expected.[3]

Step 2: Synthesis of (S)-(-)-Propranolol

  • Materials & Reagents:

    • (S)-1-(1-naphthoxy)-2,3-epoxypropane (from Step 1)

    • Isopropylamine (excess)

  • Procedure:

    • Take the crude glycidyl ether intermediate obtained from Step 1.

    • Add an excess of isopropylamine.

    • Reflux the mixture for 24 hours.

    • After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization to obtain pure (S)-(-)-Propranolol. A yield of approximately 90% can be expected for this step.[3]

Protocol 2: Synthesis of (S)-Atenolol

This protocol is based on a practical synthesis method using a chiral epichlorohydrin precursor.[9][12] Note that this specific patented method utilizes (R)-epichlorohydrin to achieve the (S)-product.

Step 1 & 2: One-Pot Synthesis of (S)-Atenolol

  • Materials & Reagents:

    • 2-(4-hydroxyphenyl)acetamide (15.1 g, 0.1 mol)

    • (R)-Epichlorohydrin (11.1 g, 0.12 mol)

    • Sodium Hydroxide (NaOH) (4.0 g, 0.1 mol)

    • Benzyltriethylammonium chloride (Phase Transfer Catalyst, 0.15 g)

    • Isopropylamine (20.7 g, 0.35 mol)

    • Deionized Water

    • Toluene (B28343)

    • Hydrochloric Acid (HCl), 2N

    • Sodium Hydroxide (NaOH), 2N

  • Procedure:

    • Prepare a solution of 2-(4-hydroxyphenyl)acetamide (0.1 mol) and benzyltriethylammonium chloride in an aqueous solution of NaOH (0.1 mol in 70 mL water).

    • In a separate reaction vessel, cool a mixture of (R)-epichlorohydrin (0.12 mol) and water (7 mL) to 0°C.

    • Slowly add the phenoxide solution from step 1 to the cold epichlorohydrin mixture over a period of 6 hours, maintaining the temperature at 0°C with constant stirring.

    • After the addition is complete, continue stirring at 0-5°C for 10-12 hours.

    • Add isopropylamine (0.35 mol) to the reaction mixture.

    • Slowly raise the temperature to 40-45°C and maintain for 5-6 hours. Monitor reaction completion by TLC.

    • Cool the mixture to room temperature and add toluene (100 mL).

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify to a pH of 6.5 using 2N HCl.

    • Wash the acidic aqueous solution with toluene to remove impurities.

    • Basify the aqueous layer to a pH of 12.0 with 2N NaOH.

    • The precipitated solid is (S)-Atenolol. Filter the product, wash with water, and dry to obtain the final product. Yields in the range of 90% with an enantiomeric excess of >96% have been reported for similar procedures.[9]

References

Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective ring-opening of (S)-(+)-epichlorohydrin with various amines. This reaction is a cornerstone in asymmetric synthesis, providing a reliable method for the preparation of chiral β-amino alcohols, which are key intermediates in the development of numerous pharmaceuticals.

Introduction

This compound is a versatile and valuable chiral building block in organic synthesis.[1] Its electrophilic epoxide ring is susceptible to nucleophilic attack, and its chloromethyl group provides a handle for further functionalization. The ring-opening of this compound with amines is a highly efficient method for the synthesis of optically active 1-amino-3-chloro-2-propanols, direct precursors to a wide range of biologically active molecules, including β-blockers and other pharmaceuticals.[2][3]

The reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the two electrophilic carbons of the epoxide ring. The regioselectivity of this attack is a critical aspect of the synthesis and can be influenced by the nature of the amine, the reaction conditions, and the choice of catalyst.

Reaction Mechanism and Regioselectivity

The ring-opening of epichlorohydrin (B41342) with an amine can theoretically yield two regioisomers. However, the nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon atom of the epoxide ring.[4] This regioselectivity can be further enhanced through the use of appropriate catalysts and reaction conditions. In some cases, particularly with certain catalysts or highly substituted amines, attack at the internal carbon can be observed.

For unsymmetrical epoxides, the regioselectivity of the ring-opening by amines can be influenced by both electronic and steric factors of the epoxide and the amine.[5] For instance, in the reaction of styrene (B11656) oxide with aromatic amines, the attack occurs preferentially at the benzylic carbon, whereas with aliphatic amines, the attack is directed to the terminal carbon.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the ring-opening reactions of epichlorohydrin with various amines under different catalytic conditions.

Table 1: Reaction of Epichlorohydrin with Primary Amines in Water

AmineProductYield (%)
tert-Butylamine1,3-bis(tert-butylamino)propan-2-ol60
Cyclohexylamine1,3-bis(cyclohexylamino)propan-2-ol75
Benzylamine1,3-bis(benzylamino)propan-2-ol77
Furfurylamine1,3-bis(furfurylamino)propan-2-ol89
Data sourced from a study on the regioselective opening of the epoxide ring with primary amines in water.[6]

Table 2: Lipase-Catalyzed Ring-Opening of Epichlorohydrin with Various Amines

AmineEpoxideMajor ProductYield (%)
AnilineEpichlorohydrin1-anilino-3-chloropropan-2-ol91.3
N-methylanilineEpichlorohydrin1-(N-methylanilino)-3-chloropropan-2-ol73.2
p-toluidineEpichlorohydrin1-(p-toluidino)-3-chloropropan-2-ol92.7
4-chloroanilineEpichlorohydrin1-(4-chloroanilino)-3-chloropropan-2-ol70.2
Data from a study on the synthesis of β-amino alcohols in a continuous-flow biocatalysis system.[4]

Table 3: Synthesis of β-Blocker Precursors using (S)-Epichlorohydrin

AmineProductOverall Yield (%)Enantiomeric Excess (ee%)
Isopropylamine (B41738)(S)-Propranolol5589
Isopropylamine(S)-Betaxolol999
3-fluoro-4-morpholinoanilineLinezolid Intermediate59>99
Data compiled from various sources on the synthesis of β-blockers.[7][8]

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Amine in Water

This protocol is adapted from the work of Abbasov et al.[6]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add the primary amine (5 equivalents) and deionized water.

  • Stir the mixture and begin heating to 90 °C.

  • Slowly add this compound (1 equivalent) to the stirred solution.

  • Maintain the reaction mixture at 90 °C with constant stirring for 8-9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bis-amino alcohol.

Protocol for the Synthesis of (S)-Propranolol Intermediate

This protocol is a representative procedure for the synthesis of a β-blocker precursor.[8]

Materials:

Procedure: Step 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane

  • In a round-bottom flask, dissolve α-naphthol (1 equivalent) and KOH (1.2 equivalents) in DMSO.

  • Stir the mixture at room temperature until the α-naphthol is fully dissolved.

  • Add this compound (1.1 equivalents) dropwise to the solution.

  • Continue stirring at room temperature for 6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude epoxide.

Step 2: Ring-Opening with Isopropylamine

  • Dissolve the crude (S)-1-(1-naphthyloxy)-2,3-epoxypropane in excess isopropylamine.

  • Reflux the mixture for 24 hours.

  • Remove the excess isopropylamine under reduced pressure.

  • Purify the residue by column chromatography to yield (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol.

Visualizations

The following diagrams illustrate the key reaction, experimental workflow, and its application in a drug development context.

reaction_mechanism cluster_reactants Reactants cluster_product Product Epichlorohydrin This compound TransitionState Transition State Epichlorohydrin->TransitionState Nucleophilic Attack (SN2) Amine Amine (R-NH2) Amine->TransitionState AminoAlcohol Chiral β-Amino Alcohol TransitionState->AminoAlcohol Ring Opening

Caption: SN2 Reaction Mechanism of Amine with Epichlorohydrin.

experimental_workflow A 1. Reactant Preparation ((S)-Epichlorohydrin, Amine, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Reagent Addition (Controlled addition of amine) B->C D 4. Reaction Monitoring (TLC, HPLC/GC) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, Chiral HPLC for ee%) F->G

Caption: General Experimental Workflow for Ring-Opening Reaction.

drug_development_workflow cluster_synthesis Chiral Intermediate Synthesis cluster_development Drug Development Pipeline Start this compound + Amine Reaction Regioselective Ring-Opening Start->Reaction Intermediate Chiral β-Amino Alcohol Reaction->Intermediate LeadGen Lead Generation Intermediate->LeadGen Key Building Block LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of the Reaction in a Drug Development Workflow.

References

Synthesis of Chiral Aryloxy-Propanolamines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – This document provides detailed application notes and experimental protocols for the synthesis of chiral aryloxy-propanolamines, a critical class of compounds in drug development, particularly as β-adrenergic receptor antagonists. The reaction of (S)-(+)-epichlorohydrin with various substituted phenols serves as a key stereospecific step in the synthesis of these valuable molecules, including widely used beta-blockers like (S)-Atenolol and (S)-Propranolol.

Introduction

Aryloxy-propanolamines are a cornerstone in cardiovascular medicine, primarily functioning as β-blockers to treat conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] The therapeutic efficacy of these drugs is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting significantly greater pharmacological activity.[2] Consequently, the stereoselective synthesis of these compounds is of paramount importance.

The reaction of this compound with phenols provides a robust and efficient method to introduce the necessary chiral center. This Williamson ether synthesis variant proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of the chiral epichlorohydrin, followed by a subsequent ring-opening reaction with an appropriate amine to yield the final aryloxy-propanolamine.

Reaction Mechanism and Signaling Pathway

The synthesis of aryloxy-propanolamines from this compound and phenols involves a two-step process. The first step is the formation of a chiral epoxide intermediate through a Williamson ether synthesis. A base, such as sodium hydroxide (B78521), deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. This ion then attacks one of the carbon atoms of the epoxide ring in this compound. The reaction typically proceeds with an attack on the less sterically hindered carbon, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate which then cyclizes to the corresponding glycidyl (B131873) ether. The second step involves the nucleophilic attack of an amine (e.g., isopropylamine) on the epoxide ring of the intermediate, resulting in the final aryloxy-propanolamine.

dot

Reaction_Mechanism cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Aminolysis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide + Base Base Base (e.g., NaOH) Base->Phenoxide Intermediate Chiral Epoxide Intermediate Phenoxide->Intermediate + this compound Epichlorohydrin This compound Epichlorohydrin->Intermediate Final_Product Aryloxy-propanolamine Intermediate->Final_Product + Amine Amine Amine (e.g., Isopropylamine) Amine->Final_Product

Caption: General reaction mechanism for aryloxy-propanolamine synthesis.

These compounds primarily exert their therapeutic effects by acting as antagonists at β-adrenergic receptors. The binding of an aryloxy-propanolamine, such as propranolol (B1214883), to a β-adrenergic receptor blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine. This inhibition leads to a reduction in heart rate, blood pressure, and cardiac contractility.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Blocker (S)-Propranolol (Antagonist) Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks Epinephrine Epinephrine (Agonist) Epinephrine->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified β-adrenergic receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for the synthesis of two prominent aryloxy-propanolamines, (S)-Atenolol and (S)-Propranolol, starting from this compound.

Synthesis of (S)-Atenolol

This two-step synthesis involves the formation of a chiral glycidyl ether intermediate from p-hydroxyphenylacetamide and (S)-epichlorohydrin, followed by reaction with isopropylamine (B41738).[3]

Step 1: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)phenylacetamide

  • To a solution of p-hydroxyphenylacetamide in a suitable solvent, add a base such as an alkali metal hydroxide (e.g., NaOH).

  • To this mixture, add (S)-epichlorohydrin. The reaction can be facilitated by a phase transfer catalyst like benzyltrimethylammonium (B79724) chloride (BTA).

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the glycidyl ether intermediate is isolated and purified.

Step 2: Synthesis of (S)-Atenolol

  • Treat the synthesized (S)-4-(oxiran-2-ylmethoxy)phenylacetamide with isopropylamine.

  • The reaction is typically carried out in a suitable solvent at a controlled temperature.

  • After the reaction is complete, the (S)-Atenolol is isolated and purified, often by recrystallization, to yield a product with high enantiomeric excess.

Synthesis of (S)-Propranolol

The synthesis of (S)-Propranolol follows a similar two-step procedure starting from 1-naphthol (B170400).

Step 1: Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Dissolve 1-naphthol in a suitable solvent and add a base (e.g., sodium hydroxide) to form the sodium salt of 1-naphthol.

  • Add this compound to the reaction mixture.

  • Heat the mixture under reflux for a specified period until the reaction is complete.

  • After cooling, the intermediate epoxide is extracted and purified.

Step 2: Synthesis of (S)-Propranolol

  • React the purified (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane with an excess of isopropylamine.

  • The reaction is typically carried out in a solvent like ethanol (B145695) under reflux.

  • Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

  • The crude product is then purified, for instance, by conversion to its hydrochloride salt and subsequent recrystallization.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Phenol + (S)-Epichlorohydrin Reaction1 Step 1: Epoxide Formation (Base, optional catalyst) Start->Reaction1 Intermediate Isolate & Purify Chiral Epoxide Reaction1->Intermediate Reaction2 Step 2: Aminolysis (Amine, Solvent) Intermediate->Reaction2 Crude_Product Crude Aryloxy-propanolamine Reaction2->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Analysis Analysis (e.g., HPLC, NMR, Optical Rotation) Purification->Analysis Final_Product Final Product: (S)-Aryloxy-propanolamine Analysis->Final_Product

Caption: General experimental workflow for the synthesis of (S)-aryloxy-propanolamines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of (S)-Atenolol and (S)-Propranolol.

Table 1: Synthesis of (S)-Atenolol

StepReactantsBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1p-hydroxyphenylacetamide, (S)-epichlorohydrinNaOH / BTA---->98
2(S)-glycidyl ether, Isopropylamine----->98

Note: Specific conditions can vary based on the literature source. The enantiomeric excess of the final product is excellent, indicating the stereospecificity of the reaction.[3]

Table 2: Synthesis of (S)-Propranolol

StepReactantsBaseSolventTemperature (°C)Time (h)Yield (%)
11-naphthol, (S)-epichlorohydrinNaOH-Reflux--
2(S)-epoxide, Isopropylamine-EthanolReflux-High

Note: The overall yield for the synthesis of propranolol is generally high. The use of chiral (S)-epichlorohydrin ensures the formation of the desired (S)-enantiomer.

Conclusion

The reaction of this compound with phenols is a highly effective and stereospecific method for the synthesis of chiral aryloxy-propanolamines. The detailed protocols and summarized data provided herein offer a valuable resource for researchers and professionals in the field of drug development. The ability to reliably synthesize the pharmacologically active (S)-enantiomer of these compounds is crucial for the development of safer and more effective cardiovascular therapies.

References

Application Note and Experimental Protocol: Nucleophilic Substitution on (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Epichlorohydrin is a versatile chiral building block in organic synthesis, prized for its utility in the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. Its strained epoxide ring and adjacent chloromethyl group offer two sites for nucleophilic attack, enabling a variety of synthetic transformations. This document provides detailed experimental protocols for nucleophilic substitution reactions on this compound, focusing on ring-opening of the epoxide. We present methodologies for reactions with amine, phenol (B47542), and azide (B81097) nucleophiles, which are crucial for the synthesis of β-amino alcohols, aryloxypropanolamines, and azido (B1232118) alcohols, respectively. These products are key intermediates in the development of numerous therapeutic agents.

Introduction

Nucleophilic substitution reactions involving epoxides are fundamental transformations in organic chemistry. In the case of this compound, the reaction is often highly regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon of the epoxide ring.[1][2] This ring-opening is typically carried out under basic or neutral conditions and proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The resulting chlorohydrin can then undergo subsequent intramolecular cyclization to form a new epoxide or be subjected to further functionalization. The protocols detailed herein provide a foundation for the synthesis of diverse chiral molecules from this compound.

Experimental Protocols

Synthesis of β-Amino Alcohols via Reaction with Amines

The ring-opening of epoxides with amines is a common method for the synthesis of β-amino alcohols, a structural motif present in many biologically active compounds.[3][4]

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Methanol (B129727) (or other suitable polar solvent like ethanol (B145695) or acetonitrile)[5][6]

  • Lipase from Thermomyces lanuginosus (Lipozyme TL IM) (optional, for biocatalysis)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

  • To a solution of the amine (1.0 eq.) in methanol in a round-bottom flask, add this compound (1.0-1.2 eq.).[7]

  • For catalyzed reactions, an enzyme such as Lipozyme TL IM can be added.[6]

  • The reaction mixture is then stirred at a specific temperature, which can range from room temperature to reflux, depending on the reactivity of the amine.[5][8] For instance, some reactions are carried out at 35-40 °C.[6]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-amino alcohol. The structure of the product should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).

Synthesis of Aryloxypropanolamines via Reaction with Phenols

The reaction of epichlorohydrin (B41342) with phenols is a key step in the synthesis of many β-blockers. The reaction typically proceeds in two steps: initial ring-opening by the phenoxide followed by reaction with an amine.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol)

  • Sodium hydroxide (B78521) (NaOH) or Cesium Carbonate (Cs₂CO₃)[3]

  • Dimethylformamide (DMF) or neat epichlorohydrin as solvent[3][9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • A mixture of the phenol (1.0 eq.) and a base like sodium hydroxide (1.0 eq.) is prepared in a suitable solvent such as DMF.[3]

  • This compound (1.0-2.0 eq.) is added to the mixture.[9]

  • The reaction is heated, for example, to 115°C, and stirred for a set period, which can be optimized by monitoring the reaction with TLC.[3]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude aryloxy epoxide can be purified by chromatography or used directly in the next step to react with an amine to form the desired aryloxypropanolamine.

Synthesis of Azido Alcohols via Reaction with Sodium Azide

Azido alcohols are valuable intermediates that can be readily converted to amino alcohols or used in click chemistry. The ring-opening of epichlorohydrin with sodium azide provides a direct route to these compounds.[10]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or an alcohol-water mixture[11][12]

  • Ammonium chloride (NH₄Cl) (optional, as a coordinating salt)[10]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.2-1.5 eq.) in a suitable solvent such as DMF or a mixture of methanol and water.[10][11][12]

  • Add this compound (1.0 eq.) to the solution.

  • The reaction mixture is heated to a temperature typically ranging from 65°C to 95°C and stirred for several hours (12-48 h).[10][12]

  • Reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[10]

  • The combined organic extracts are washed with brine, dried over a drying agent, and concentrated to give the crude azido alcohol, which can be further purified by column chromatography.

Data Presentation

NucleophileReagents and ConditionsProduct TypeYield (%)Reference
AnilineMethanol, Lipozyme TL IM, 35°C, 20 minβ-Amino alcohol85.2[6]
p-ToluidineMethanol, Lipozyme TL IM, 35°C, 20 minβ-Amino alcohol92.7[7]
4-NitrophenolDMF, Cs₂CO₃, 115°CAryloxy epoxide70[3]
PhenolNeat epichlorohydrin, NaOH, 45°C, 30 minAryloxy epoxide84[9]
Sodium AzideDMF, 95°C, 6 hGlycidyl Azide Polymer~100 (azidation)[12]
Sodium AzideMethanol-Water, NH₄Cl, 65-80°C, 12-48 hAzido alcoholHigh[10]

Visualizations

Experimental Workflow for Nucleophilic Substitution

G General Workflow for Nucleophilic Substitution on this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Mixing in Solvent (e.g., Methanol, DMF) Heating/Stirring start1->reaction start2 Nucleophile (Amine, Phenol, Azide) start2->reaction workup Solvent Removal Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product (β-Amino alcohol, etc.) purification->product

Caption: General experimental workflow for the synthesis of chiral derivatives from this compound.

Signaling Pathway of Nucleophilic Ring-Opening

G Mechanism of Nucleophilic Attack on this compound reactant This compound transition_state Transition State (SN2) reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state intermediate Alkoxide Intermediate transition_state->intermediate product Ring-Opened Product intermediate->product Protonation

Caption: The SN2 mechanism for the nucleophilic ring-opening of the epoxide in this compound.

References

Application of (S)-(+)-Epichlorohydrin in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-Epichlorohydrin , a versatile chiral building block, plays a crucial role in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. While its application in the synthesis of major, high-volume agrochemicals is not as extensively documented in publicly available literature as in pharmaceuticals, its utility as a chiral C3 synthon is evident in the preparation of specialized and stereochemically complex active ingredients. This document provides a detailed examination of the application of this compound in the synthesis of a representative chiral fungicide, Spiroxamine, and outlines the general principles and experimental protocols relevant to researchers and scientists in the field of agrochemical development.

Introduction to this compound in Chiral Synthesis

This compound is a valuable starting material for introducing a chiral three-carbon unit into a target molecule. Its epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of various functional groups. This reactivity, coupled with its defined stereochemistry, makes it an ideal precursor for the synthesis of enantiomerically pure agrochemicals, where biological activity is often dependent on a specific stereoisomer.

Application in the Synthesis of Spiroxamine (KWG 4168)

Spiroxamine is a systemic fungicide used to control a variety of fungal diseases in crops. It possesses two stereocenters, leading to four possible stereoisomers. The synthesis of enantiomerically enriched forms of Spiroxamine can be achieved using chiral starting materials, such as derivatives of this compound.

The synthesis of the chiral isomers of Spiroxamine involves the preparation of a key chiral intermediate, (S)-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol, which can be derived from this compound. This intermediate is then further functionalized to introduce the ethyl and propyl amine moieties to yield the final active ingredient.

Data Presentation: Synthesis of Spiroxamine Intermediates and Final Product

The following table summarizes the key reaction steps and reported yields for the synthesis of Spiroxamine, based on a representative synthetic route.

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1Ketalization(S)-3-chloro-1,2-propanediol (from (S)-epichlorohydrin) and 4-tert-butylcyclohexanone (B146137)p-Toluenesulfonic acid, Toluene (B28343), Reflux(S)-2-(chloromethyl)-8-tert-butyl-1,4-dioxaspiro[4.5]decane~85-90
2Nucleophilic Substitution(S)-2-(chloromethyl)-8-tert-butyl-1,4-dioxaspiro[4.5]decaneEthylamine (B1201723), Base (e.g., K₂CO₃), Solvent (e.g., Ethanol), High Temperature and Pressure(S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanamine~95
3N-Alkylation(S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanaminen-Propyl bromide, Base (e.g., K₂CO₃), Phase Transfer Catalyst (e.g., TBAB), Solvent (e.g., Dichloroethane/Water), High Temperature(S)-Spiroxamine~95

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps in the preparation of a single enantiomer of Spiroxamine, starting from a derivative of this compound.

Protocol 1: Synthesis of (S)-2-(chloromethyl)-8-tert-butyl-1,4-dioxaspiro[4.5]decane

This protocol describes the formation of the spiroketal core of Spiroxamine.

Materials:

  • (S)-3-chloro-1,2-propanediol (derived from the hydrolysis of this compound)

  • 4-tert-butylcyclohexanone

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-tert-butylcyclohexanone (1.0 eq), (S)-3-chloro-1,2-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield (S)-2-(chloromethyl)-8-tert-butyl-1,4-dioxaspiro[4.5]decane.

Protocol 2: Synthesis of (S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanamine

This protocol details the amination of the spiroketal intermediate.

Materials:

  • (S)-2-(chloromethyl)-8-tert-butyl-1,4-dioxaspiro[4.5]decane

  • Ethylamine (aqueous solution or as a gas)

  • Potassium carbonate

  • Ethanol (B145695)

  • High-pressure autoclave

  • Standard glassware for workup

Procedure:

  • In a high-pressure autoclave, combine (S)-2-(chloromethyl)-8-tert-butyl-1,4-dioxaspiro[4.5]decane (1.0 eq), an excess of ethylamine (e.g., 2.0 eq), potassium carbonate (1.1 eq), and ethanol.

  • Seal the autoclave and heat the reaction mixture to 110-115 °C with stirring for 24 hours. The internal pressure will rise during the reaction.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Remove the ethanol and excess ethylamine by distillation under reduced pressure.

  • To the residue, add dichloroethane and water. Stir the mixture and then separate the layers.

  • Collect the organic phase and concentrate it under reduced pressure to obtain the crude (S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanamine. The product may be used in the next step without further purification if the purity is sufficient.

Protocol 3: Synthesis of (S)-Spiroxamine

This final step involves the N-alkylation to introduce the propyl group.

Materials:

  • (S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanamine

  • n-Propyl bromide

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB, phase transfer catalyst)

  • Dichloroethane

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add (S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanamine (1.0 eq), potassium carbonate (1.1 eq), a catalytic amount of TBAB, dichloroethane, and water.

  • Add n-propyl bromide (1.2 eq) to the stirred biphasic mixture.

  • Heat the reaction mixture to reflux (or to 115-118 °C in a sealed vessel) and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and separate the layers.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Spiroxamine.

  • Purify the crude product by column chromatography to yield the final product as a light yellow oil.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in this document.

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Core Structure Synthesis cluster_final_synthesis Final Product Synthesis start This compound hydrolysis Hydrolysis start->hydrolysis H₂O, H⁺ propanediol (S)-3-chloro-1,2-propanediol hydrolysis->propanediol ketalization Ketalization with 4-tert-butylcyclohexanone propanediol->ketalization spiroketal (S)-2-(chloromethyl)-8-tert-butyl- 1,4-dioxaspiro[4.5]decane ketalization->spiroketal amination Amination with Ethylamine spiroketal->amination intermediate_amine (S)-N-ethyl-8-tert-butyl-1,4-dioxaspiro [4.5]decan-2-yl)methanamine amination->intermediate_amine alkylation N-Alkylation with n-Propyl bromide intermediate_amine->alkylation spiroxamine (S)-Spiroxamine alkylation->spiroxamine

Caption: Synthetic pathway of (S)-Spiroxamine from this compound.

G cluster_workflow Experimental Workflow for Spiroxamine Synthesis start Start: (S)-Epichlorohydrin Derivative step1 Step 1: Spiroketal Formation start->step1 Ketalization step2 Step 2: Primary Amination step1->step2 Nucleophilic Substitution step3 Step 3: Secondary Amine Alkylation step2->step3 N-Alkylation purification Purification step3->purification Workup & Column Chromatography analysis Analysis: NMR, Chiral HPLC, MS purification->analysis end Final Product: (S)-Spiroxamine analysis->end

Caption: General experimental workflow for the synthesis of (S)-Spiroxamine.

Conclusion

This compound serves as a critical chiral synthon for the enantioselective synthesis of complex agrochemicals like Spiroxamine. The protocols and pathways outlined in this document provide a framework for researchers and professionals in the agrochemical industry to develop stereochemically pure active ingredients. The ability to synthesize single enantiomers is of paramount importance for improving the efficacy and reducing the environmental impact of agrochemicals. Further research into novel synthetic routes utilizing chiral epichlorohydrin (B41342) and its derivatives will continue to be a significant area of focus in the development of next-generation crop protection agents.

Application Notes & Protocols: Lewis Acid Catalyzed Reactions of (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-Epichlorohydrin (ECH) is a versatile and highly valuable chiral building block in the chemical and pharmaceutical industries.[1] As an organochlorine compound and an epoxide, its reactivity is harnessed for the synthesis of a wide array of complex molecules, including glycerol, epoxy resins, and crucial pharmaceutical intermediates.[2][3] The stereochemistry of (S)-ECH is critical for its application in asymmetric synthesis, where precise control over the formation of new stereogenic centers is paramount.[1][4] Lewis acid catalysis plays a pivotal role in activating the epoxide ring of (S)-ECH, enabling highly regioselective and stereoselective transformations under mild conditions.[5][6] These catalytic methods are essential for reactions such as nucleophilic ring-opening and cycloadditions, forming the basis for the efficient synthesis of enantiopure compounds.[7][8] This document provides detailed application notes and protocols for key Lewis acid-catalyzed reactions of this compound for researchers and professionals in drug development and chemical synthesis.

Lewis Acid Catalyzed Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a fundamental transformation in organic synthesis. Lewis acids activate the epoxide by coordinating to the oxygen atom, which facilitates nucleophilic attack at one of the carbon atoms.[9][10] In the case of epichlorohydrin, the electron-withdrawing chloromethyl group influences the regioselectivity of the attack.[11] Lewis acid catalysis generally promotes high regioselectivity, favoring attack at the less sterically hindered C3 position (β-attack), which is crucial for synthesizing chiral 1-chloro-3-substituted-propan-2-ols.[5][11]

Ring-Opening with Alcohols

The reaction of (S)-ECH with alcohols in the presence of a Lewis acid catalyst is a key method for producing chiral glycidyl (B131873) ethers and related derivatives. Heterogeneous Lewis acids, such as metal-substituted zeolites (e.g., Sn-Beta), are particularly effective, offering high activity, regioselectivity, and catalyst recyclability.[5]

Data Summary: Ring-Opening of Epichlorohydrin with Methanol (B129727)

Lewis Acid CatalystSupportConversion (Time)Regioselectivity (Terminal Ether)NotesReference
Sn-Beta Zeolite~100% (8h)97%Highly active and selective. Can be reused with no loss in activity.[5][5]
Zr-Beta Zeolite~60% (24h)High6 times less active than Sn-Beta.[5][5]
Hf-Beta Zeolite~60% (24h)High7 times less active than Sn-Beta.[5][5]
Al-Beta ZeoliteNot specified93%Demonstrates that the Lewis acid mechanism is more selective than the Brønsted acid route.[5][5]
Sn-SBA-15 Mesoporous Silica (B1680970)~60% (24h)HighActive but significantly less so than Sn-Beta.[5][5]
Experimental Protocol: Synthesis of (R)-1-chloro-3-methoxypropan-2-ol using Sn-Beta Catalyst

This protocol is adapted from methodologies described for the Lewis acid-catalyzed ring-opening of epichlorohydrin.[5]

Materials:

  • This compound (reagent grade, >99% ee)

  • Methanol (anhydrous)

  • Sn-Beta zeolite catalyst (0.4 mol% Sn)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: The Sn-Beta catalyst is activated by heating at 120°C under vacuum for 4 hours prior to use to remove any adsorbed water.

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add the activated Sn-Beta catalyst (0.4 mol% relative to ECH).

  • Add anhydrous methanol (20 mL).

  • Stir the suspension and heat to 60°C.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the heated catalyst suspension over 10 minutes.

  • Reaction: Maintain the reaction mixture at 60°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 8-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the heterogeneous Sn-Beta catalyst. The catalyst can be washed with methanol, dried, and reactivated for reuse.[5]

    • Concentrate the filtrate under reduced pressure to remove excess methanol.

    • Dissolve the residue in dichloromethane (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-chloro-3-methoxypropan-2-ol.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and determine enantiomeric excess by chiral HPLC or GC.

Lewis Acid Catalyzed Cycloaddition Reactions

The cycloaddition of carbon dioxide (CO₂) with epoxides is a highly atom-economical and environmentally benign reaction to produce cyclic carbonates.[8] These products are valuable as polar aprotic solvents, electrolyte components in lithium-ion batteries, and intermediates in chemical synthesis. Lewis acids, often in combination with a nucleophilic co-catalyst, are effective in promoting this transformation.[12][13] The Lewis acid activates the epoxide, while the nucleophile (e.g., a halide ion) initiates the ring-opening.

Protocol: Synthesis of (S)-4-(chloromethyl)-1,3-dioxolan-2-one from (S)-ECH and CO₂

This is a general protocol based on common procedures for CO₂ cycloaddition.[13][14]

Materials:

  • This compound (reagent grade, >99% ee)

  • Lewis acid catalyst (e.g., ZnCl₂, Al(salen)Cl) (1-5 mol%)

  • Co-catalyst (e.g., Tetrabutylammonium bromide, TBAB) (1-5 mol%)

  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and heating mantle

  • Carbon dioxide (high purity)

Procedure:

  • Reactor Charging: To the autoclave reactor, add the Lewis acid catalyst (e.g., ZnCl₂) and the co-catalyst (TBAB).

  • Add this compound. For solvent-free conditions, no additional solvent is added.[14]

  • Reaction:

    • Seal the reactor and purge it with CO₂ gas several times to remove air.

    • Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).

    • Maintain the reaction for the required time (typically 4-24 hours), monitoring the pressure to track CO₂ consumption.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the excess CO₂.

    • Open the reactor and collect the crude product mixture.

    • If a heterogeneous catalyst is used, it can be recovered by filtration.

  • Purification: The product, (S)-4-(chloromethyl)-1,3-dioxolan-2-one, can be purified by vacuum distillation or column chromatography.

  • Analysis: Confirm the structure and purity of the product using NMR spectroscopy and FTIR (looking for the characteristic C=O stretch of the cyclic carbonate around 1780-1800 cm⁻¹).[15]

Visualizations

Workflow for Lewis Acid Catalyzed Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents ((S)-ECH, Nucleophile) setup Combine Catalyst & Reagents Under Inert Atmosphere reagents->setup catalyst Activate/Prepare Lewis Acid Catalyst catalyst->setup react Heat & Stir (e.g., 60-120°C) setup->react monitor Monitor Progress (TLC / GC) react->monitor quench Quench Reaction monitor->quench extraction Extraction / Filtration quench->extraction purify Column Chromatography or Distillation extraction->purify analysis Characterization (NMR, HPLC, etc.) purify->analysis

Caption: General experimental workflow for Lewis acid-catalyzed reactions.

Mechanism of Lewis Acid Catalyzed Ring-Opening

G ECH (S)-Epichlorohydrin ECH->p1 LA Lewis Acid (LA) LA->p1 Nuc Nucleophile (Nu⁻) Nuc->p2 Activated Activated Complex Activated->p2 Product Ring-Opened Product p1->Activated Coordination p2->Product Nucleophilic Attack (β-position)

Caption: Simplified mechanism of epoxide activation and nucleophilic attack.

Catalyst Influence on Regioselectivity

G start Ring-Opening of (S)-Epichlorohydrin lewis_acid Lewis Acid Catalysis (e.g., Sn-Beta) start->lewis_acid bronsted_acid Brønsted Acid Catalysis (e.g., H-Beta) start->bronsted_acid high_regio High Regioselectivity (>95% Terminal Product) lewis_acid->high_regio Favored SN2-like lower_regio Lower Regioselectivity (<95% Terminal Product) bronsted_acid->lower_regio Increased SN1 character

Caption: Influence of acid catalyst type on reaction regioselectivity.[5][11]

References

Application Notes: Enzymatic Kinetic Resolution of Racemic Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure epichlorohydrin (B41342) is a critical chiral building block in the pharmaceutical industry, serving as a synthon for the synthesis of various optically active drugs, including β-adrenergic blockers (e.g., Timolol, Propranolol), L-carnitine, and pheromones.[1][2][3] The kinetic resolution of racemic epichlorohydrin using enzymes, particularly epoxide hydrolases (EHs) and lipases, offers a highly efficient and environmentally benign alternative to traditional chemical methods.[1][4][5] This approach leverages the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide from the product.[4][5]

Principle of the Method

Kinetic resolution is based on the difference in reaction rates between the two enantiomers of a racemic mixture with a chiral catalyst, in this case, an enzyme.[4][5] In the hydrolysis of racemic epichlorohydrin, an epoxide hydrolase will preferentially catalyze the ring-opening of one enantiomer (e.g., (R)-epichlorohydrin) to form the corresponding diol (3-chloro-1,2-propanediol), while leaving the other enantiomer (e.g., (S)-epichlorohydrin) largely unreacted. As the reaction progresses, the remaining epichlorohydrin becomes highly enriched in the less reactive S-enantiomer. The theoretical maximum yield for the resolved, unreacted enantiomer in a kinetic resolution is 50%.[4][6]

G racemate Racemic Epichlorohydrin ((R)-ECH + (S)-ECH) enzyme Enzyme (e.g., Epoxide Hydrolase) racemate->enzyme s_ech Enantioenriched (S)-Epichlorohydrin (Unreacted) enzyme->s_ech k_slow (unreacted) r_diol (R)-3-chloro-1,2-propanediol (Product) enzyme->r_diol k_fast (hydrolyzed) G start Start prep Prepare whole-cell biocatalyst (e.g., lyophilized A. niger cells) start->prep mix Add cells, organic solvent (cyclohexane), and a small amount of buffer to a reaction vessel. prep->mix add_sub Add racemic epichlorohydrin to initiate the reaction. mix->add_sub react Incubate at controlled temperature (e.g., 30°C) with agitation. add_sub->react monitor Monitor reaction progress by taking aliquots and analyzing via GC. react->monitor stop Stop reaction at ~50% conversion by filtering out the cells. monitor->stop extract Extract the organic phase with a suitable solvent (e.g., ethyl acetate). stop->extract analyze Analyze enantiomeric excess (ee) and yield of the remaining epichlorohydrin. extract->analyze end End analyze->end G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing sample Take aliquot from reaction mixture. extract Extract with organic solvent (e.g., Ethyl Acetate). sample->extract dry Dry extract with Na₂SO₄. extract->dry dilute Dilute to appropriate concentration. dry->dilute inject Inject sample into GC with chiral column. dilute->inject run Run isothermal or gradient temperature program. inject->run detect Detect compounds using FID detector. run->detect integrate Integrate peak areas for (R)- and (S)-enantiomers. detect->integrate calculate Calculate ee%: |Area_R - Area_S| / (Area_R + Area_S) * 100 integrate->calculate

References

Application Notes: (S)-(+)-Epichlorohydrin in the Enantioselective Synthesis of Glycidyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-epichlorohydrin is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structure, featuring a reactive epoxide ring and a stereocenter, allows for the stereospecific synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] This is critical for developing drugs with high therapeutic efficacy and minimal side effects, as different enantiomers of a drug can have vastly different biological activities.[2]

One of the most significant applications of this compound is in the preparation of chiral glycidyl (B131873) ethers. These ethers are key intermediates in the synthesis of a wide range of pharmaceuticals, most notably β-adrenergic blockers (β-blockers).[3][4][5] The synthesis typically involves the reaction of an alcohol or a phenol (B47542) with this compound under basic conditions, often employing phase-transfer catalysis to improve reaction efficiency and yield.[6][7] The stereochemistry of the starting epichlorohydrin (B41342) is retained throughout the reaction, leading to the formation of the desired enantiopure glycidyl ether.

Key Applications in Drug Development:
  • Synthesis of β-Blockers: (S)-glycidyl ethers derived from various phenolic precursors are essential for producing the pharmacologically active (S)-enantiomers of β-blockers such as (S)-Atenolol, (S)-Metoprolol, (S)-Propranolol, and (S)-Bisoprolol.[2][4][5]

  • Chiral Intermediates: The ability to introduce a specific stereocenter makes this compound an invaluable tool for medicinal chemists constructing complex molecular architectures for novel therapeutic agents.[1]

  • Green Chemistry Approaches: Modern synthetic methods focus on solvent-free reactions or the use of phase-transfer catalysts, which minimize waste and the use of hazardous organic solvents, aligning with the principles of green chemistry.[6][8]

Reaction Mechanism and Experimental Workflow

The fundamental reaction for preparing glycidyl ethers from this compound is a variation of the Williamson ether synthesis. The process involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide/phenoxide, which then attacks the epichlorohydrin. An intramolecular nucleophilic substitution subsequently forms the epoxide ring of the glycidyl ether.

Glycidyl Ether Synthesis Mechanism ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) ROH->Alkoxide + Base Base Base (e.g., NaOH) H2O H₂O Base->H2O SEpi (S)-Epichlorohydrin Intermediate Halohydrin Intermediate SEpi->Intermediate + R-O⁻ Product (S)-Glycidyl Ether Intermediate->Product Intramolecular SN2 Cl_ion Cl⁻ Product->Cl_ion - Cl⁻

Caption: General mechanism for the synthesis of (S)-glycidyl ethers.

The overall experimental process follows a logical sequence from reaction setup to the isolation of the pure product. This workflow is crucial for ensuring high yield and purity, especially in pharmaceutical applications.

Experimental Workflow Start Starting Materials (Alcohol, (S)-Epichlorohydrin, Base, Catalyst, Solvent) Reaction Reaction Setup - Charge reactor with reactants - Control temperature and stirring Start->Reaction 1. Combine Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring 2. During Reaction Workup Aqueous Workup - Quench reaction - Phase separation Monitoring->Workup 3. Upon Completion Extraction Solvent Extraction - Extract aqueous phase with organic solvent Workup->Extraction 4. Isolate Drying Drying & Filtration - Dry combined organic layers (e.g., Na₂SO₄) - Filter Extraction->Drying 5. Combine & Dry Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation 6. Concentrate Purification Purification (Column Chromatography or Distillation) Evaporation->Purification 7. Purify Analysis Product Analysis - NMR, MS, Chiral HPLC (for ee%) - Yield Calculation Purification->Analysis 8. Characterize FinalProduct Pure (S)-Glycidyl Ether Analysis->FinalProduct 9. Final Product

Caption: Standard experimental workflow for glycidyl ether synthesis.

Quantitative Data Summary

The efficiency of glycidyl ether synthesis is influenced by several factors, including the choice of base, catalyst, solvent, and reaction temperature. The following tables summarize typical reaction conditions and outcomes.

Table 1: Representative Conditions for Glycidyl Ether Synthesis

Substrate (Alcohol/Phenol) Epichlorohydrin (Equiv.) Base (Equiv.) Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
1-Decanol - Solid NaOH Tetrabutylammonium Bromide (TBAB) None 60-80 4-8 >75 [6]
1-Octanol - NaOH Alkyloxy-2-hydroxypropyldimethylamine None 38-42 - 92.0 [7]
p-t-Butylphenol 4 n-Butyl Triphenyl Phosphonium Bicarbonate None - 120 2 94.3 [9]
Methyl 3-(4-hydroxyphenyl)propanoate 2 NaH None DMF 0 to RT 12 - [3]
4-(Hydroxymethyl)phenol 3 K₂CO₃ None Acetonitrile Reflux 15 70 [2][10]

| Benzyl Alcohol | - | 50% aq. NaOH | Tetrabutylammonium Hydrogen Sulphate | None | 0 to RT | 4.5 | 65 |[11] |

Table 2: Enantiomeric Purity of Chiral Products from (S)-Epichlorohydrin Precursors

Target Molecule Chiral Precursor Final Product ee (%) Reference
(S)-Esmolol (R)-Chlorohydrin intermediate 97 [3]
(S)-Atenolol (S)-4-(Oxiran-2-ylmethyl)phenylacetamide >98 [4]
(S)-Penbutolol (R)-Chlorohydrin intermediate 99 [3]
(S)-Bisoprolol (R)-Chlorohydrin intermediate 96 [2]

| (S)-Propranolol | (R)-Mesylate intermediate | 99 |[5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chiral Aryl Glycidyl Ether (General Procedure for β-Blocker Intermediate)

This protocol describes a general method for the synthesis of a chiral aryl glycidyl ether from a phenol, a crucial step in the preparation of many (S)-β-blockers.[2][3][4]

Materials:

  • Phenolic precursor (e.g., 4-substituted phenol) (1.0 eq.)

  • This compound (1.5-3.0 eq.)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2-1.5 eq.)

  • Solvent: Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the phenolic precursor (1.0 eq.) and the anhydrous solvent (e.g., acetonitrile).

  • Add the base (e.g., K₂CO₃, 1.5 eq.) to the suspension.

  • Add this compound (2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85°C for acetonitrile) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure (S)-aryl glycidyl ether.

  • Characterize the product using NMR and MS, and determine the enantiomeric excess (ee%) using chiral HPLC.

Protocol 2: Solvent-Free Synthesis of an Alkyl Glycidyl Ether via Phase-Transfer Catalysis (PTC)

This protocol outlines a greener, solvent-free approach for synthesizing glycidyl ethers, which is advantageous for industrial applications as it reduces waste and simplifies product isolation.[6][7][8]

Materials:

  • Fatty alcohol (e.g., 1-decanol) (1.0 eq.)

  • This compound (1.2 eq.)

  • Base: Solid Sodium Hydroxide (NaOH) powder (1.5 eq.)

  • Phase-Transfer Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq.)

  • Diethyl ether or Hexane

  • Deionized water

Procedure:

  • Charge a jacketed glass reactor equipped with a mechanical stirrer and a temperature controller with the fatty alcohol (1.0 eq.), this compound (1.2 eq.), and TBAB (0.05 eq.).

  • Begin stirring the liquid mixture and heat to the desired reaction temperature (e.g., 70°C).

  • Once the temperature has stabilized, add the powdered NaOH (1.5 eq.) portion-wise over 30 minutes. The reaction is exothermic.

  • Maintain the reaction at 70°C for 4-6 hours, with vigorous stirring.

  • Monitor the reaction by taking aliquots and analyzing them via Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature. The product is a liquid, and the by-product (NaCl) and excess base are solids.

  • Dilute the mixture with diethyl ether to reduce viscosity.

  • Filter the mixture to remove all solid materials.

  • Wash the filtrate with deionized water to remove any remaining salts and catalyst.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting product is the (S)-alkyl glycidyl ether, which can be further purified by vacuum distillation if required.

References

Application Notes and Protocols: Synthesis of Chiral Diols from (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-Epichlorohydrin is a versatile and cost-effective chiral building block extensively utilized in the stereoselective synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its electrophilic epoxide ring and the presence of a chlorine atom make it a reactive intermediate for the introduction of a chiral three-carbon unit. This document provides detailed protocols for the synthesis of chiral diols starting from this compound, with a focus on the preparation of (R)-3-chloro-1,2-propanediol and its subsequent conversion to other valuable chiral synthons. These chiral diols are crucial intermediates in the production of various drugs, including β-adrenergic blockers (e.g., Atenolol, Propranolol) and antiviral agents.[1][2]

Synthesis of (R)-3-Chloro-1,2-propanediol via Hydrolysis of this compound

The direct hydrolysis of this compound is a common method to produce (R)-3-chloro-1,2-propanediol, a key chiral intermediate. This reaction proceeds via a nucleophilic attack of water on the epoxide ring, leading to its opening and the formation of the corresponding diol. The stereochemistry at the C2 position is inverted during this process, resulting in the (R)-enantiomer from the (S)-epoxide. Various catalysts and reaction conditions have been developed to optimize this transformation for high yield and enantiomeric purity.

hydrolysis_workflow start This compound process Hydrolysis (e.g., H2O, catalyst, heat) start->process intermediate (R)-3-Chloro-1,2-propanediol process->intermediate purification Purification (e.g., Distillation) intermediate->purification product Pure (R)-3-Chloro-1,2-propanediol purification->product

Figure 1: General workflow for the synthesis of (R)-3-chloro-1,2-propanediol.
Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis [3]

  • To a 500 mL reaction flask, add (S)-epichlorohydrin (92.5 g, 1 mol, 99.5% e.e.), distilled water (36 g, 2 mol), and L-2-chloropropionic acid (1 g).

  • Heat the mixture to 80-90°C with stirring.

  • Maintain the reaction at this temperature for 15 hours, monitoring the consumption of (S)-epichlorohydrin by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution to pH 6-7 using a 0.1N sodium hydroxide (B78521) solution.

  • Remove excess water by vacuum distillation (15-20 mmHg).

  • Distill the product under high vacuum (5-10 mmHg) to obtain (R)-3-chloro-1,2-propanediol.

Protocol 2: Phase Transfer-Catalyzed Hydrolysis [4]

  • In a 50 mL three-necked flask, combine 20 mL of distilled water and (S)-3-chloro-1,2-epoxypropane (0.92 g, 10 mmol).

  • After thorough mixing, add tetra-n-butylammonium hydrogen sulfate (B86663) (3.4 mg, 0.01 mmol) to the solution.

  • Heat the mixture to 90°C with stirring and maintain for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, add 0.1N sodium hydroxide to the reaction mixture to adjust the pH to 7.

  • Distill off excess water at 60°C under reduced pressure (-0.08 MPa).

  • Further distill the residue under high vacuum (-0.1 MPa) to yield the product, (R)-3-chloro-1,2-propanediol.

Protocol 3: Sonochemical Synthesis [5][6]

  • In a suitable reaction vessel, place epichlorohydrin (B41342) and 2.2 molar equivalents of water.

  • Subject the mixture to ultrasonic irradiation at 90 W for 1 hour.

  • This solvent-free method avoids the need for acidic or basic conditions and the product can be obtained in high yield without extensive purification.

Quantitative Data
MethodCatalyst/ConditionYield (%)Purity (%)Enantiomeric Excess (e.e.) (%)Reference
Acid-Catalyzed HydrolysisL-2-chloropropionic acid95.699.299.3[3]
Phase Transfer-Catalyzed HydrolysisTetra-n-butylammonium hydrogen sulfate96.499.599.7[4]
Sonochemical SynthesisUltrasound (90 W)82--[5][6]
Cation Resin-Catalyzed Hydrolysis732 cation resinHighHigh-[7]

Synthesis of Chiral Diols for β-Blocker Precursors

This compound is a cornerstone in the asymmetric synthesis of many β-blockers. The general strategy involves the nucleophilic ring-opening of the epoxide by a phenoxide, followed by reaction with an amine. This section details the synthesis of a chiral chlorohydrin intermediate, a precursor to the β-blocker (S)-bisoprolol.

betablocker_synthesis cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Amination phenol (B47542) 4-((2-isopropoxyethoxy)methyl)phenol (B23825) racemic_chlorohydrin Racemic Chlorohydrin Intermediate phenol->racemic_chlorohydrin 1. Base 2. Epichlorohydrin epichlorohydrin This compound epichlorohydrin->racemic_chlorohydrin r_chlorohydrin (R)-Chlorohydrin racemic_chlorohydrin->r_chlorohydrin Transesterification lipase (B570770) Candida antarctica lipase B lipase->r_chlorohydrin s_bisoprolol (S)-Bisoprolol r_chlorohydrin->s_bisoprolol Methanol amine Isopropylamine (B41738) amine->s_bisoprolol

Figure 2: Chemoenzymatic synthesis pathway for (S)-Bisoprolol.
Experimental Protocol: Synthesis of (S)-Bisoprolol Precursor[8]

Step 1: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol

  • Synthesize 4-((2-isopropoxyethoxy)methyl)phenol from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol.

  • Deprotonate the resulting phenol and react it with epichlorohydrin to yield a mixture of the racemic chlorohydrin and the corresponding epoxide.

  • Treat the mixture with lithium chloride to facilitate the ring-opening of the epoxide, affording the racemic chlorohydrin in 63% yield and 99% purity.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Perform a transesterification of the racemic chlorohydrin from Step 1 using lipase B from Candida antarctica.

  • This enzymatic resolution selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin with high enantiomeric purity.

Step 3: Synthesis of (S)-Bisoprolol

  • React the enantiomerically pure (R)-chlorohydrin obtained from Step 2 with isopropylamine in methanol.

  • This reaction proceeds with inversion of configuration at the chlorine-bearing carbon, yielding (S)-bisoprolol.

  • Further reaction with fumaric acid can be performed to obtain (S)-bisoprolol hemifumarate.

Quantitative Data for (S)-Bisoprolol Synthesis[8]
StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1Racemic Chlorohydrin63-
2 & 3(S)-Bisoprolol Hemifumarate19 (overall)96

General Considerations for Nucleophilic Ring Opening

The reaction of this compound with nucleophiles is a cornerstone of its synthetic utility. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions.

  • Mechanism: In general, nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide ring (C3). This is due to both steric hindrance at the C2 position and the electronic effects of the chloromethyl group. The reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the site of attack. Following the initial ring-opening, an intramolecular SN2 reaction can occur where the newly formed alkoxide displaces the chloride ion to form a new epoxide, or the chloride can be displaced by another nucleophile in a subsequent step.[8][9]

  • Stereoselectivity: The use of chiral catalysts can achieve high stereoselectivity in the ring-opening of epoxides. For instance, non-racemic chiral catalysts comprising an asymmetric tetradentate or tridentate ligand complexed with a metal atom have been shown to catalyze stereoselective ring-opening reactions, yielding products with high enantiomeric excess.[10]

  • Biocatalysis: Epoxide hydrolases and lipases are increasingly used for the enantioselective synthesis of chiral 1,2-diols from epoxides.[11][12][13][14] These enzymatic methods offer mild reaction conditions and high selectivity, making them attractive for green chemistry applications.

Applications of Chiral Diols from this compound

The chiral diols synthesized from this compound are valuable intermediates in the pharmaceutical industry. Their primary applications include:

  • β-Adrenergic Blockers: As demonstrated, these diols are key precursors for the synthesis of enantiomerically pure β-blockers such as (S)-Atenolol, (S)-Propranolol, (S)-Betaxolol, and (S)-Bisoprolol.[1][2][15][16][17] The pharmacological activity of these drugs often resides in a single enantiomer.

  • Antiviral Agents: Chiral diols are used in the synthesis of various antiviral drugs.

  • Other Pharmaceuticals: The chiral three-carbon synthon can be incorporated into a wide range of other biologically active molecules.

  • Chiral Auxiliaries and Ligands: Optically pure diols are also employed as chiral auxiliaries and ligands in asymmetric synthesis.[18]

References

Application Notes and Protocols: (S)-(+)-Epichlorohydrin as an Intermediate for Chiral Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epichlorohydrin (B41342) (ECH) is a highly versatile chemical intermediate primarily used in the production of epoxy resins, synthetic glycerol, and various specialty polymers.[1][2] Its reactive epoxide and chloro groups allow it to react with a wide range of substances, making it an essential building block for many industrial materials. In the context of ion-exchange resins, epichlorohydrin serves as a crucial crosslinking and functionalizing agent. It reacts with amines (like ethylenediamine (B42938) or polyethyleneimine) to form both anion- and cation-exchange resins.[3][4] These resins are widely used in water treatment, paper manufacturing, and pharmaceuticals.[1][3]

The use of the specific enantiomer, (S)-(+)-Epichlorohydrin, introduces chirality into the polymer matrix. This is of paramount importance in the pharmaceutical and fine chemical industries, where the separation of racemic mixtures into their constituent enantiomers is a critical step.[5][6] Resins synthesized from this compound can be used as chiral stationary phases (CSPs) in chromatography to achieve this separation. The precise stereochemistry of the resin's active sites allows for differential interaction with the enantiomers of a chiral analyte, enabling their resolution.[5][6] Biocatalytic methods, often employing enzymes like halohydrin dehalogenases, have emerged as efficient and sustainable routes to produce high-purity this compound.[5][7]

Applications

Ion-exchange resins derived from this compound are specialized materials with significant applications in stereoselective processes:

  • Chiral Chromatography: The primary application is in the creation of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][8] These CSPs are essential for the analytical quantification and preparative separation of enantiomers in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful.

  • Enantioselective Catalysis: The chiral polymer backbone can act as a support for catalysts. Immobilizing a catalyst on such a resin can facilitate heterogeneous catalysis, allowing for the stereoselective synthesis of chiral molecules with the added benefits of easy catalyst separation and recycling.

  • Drug Delivery: Polymerized cyclodextrins, sometimes cross-linked with epichlorohydrin, are used as drug carriers to enhance the solubility and bioavailability of pharmaceutical compounds.[9] Chiral derivatives could offer specialized interactions with chiral drug molecules.

  • Selective Adsorption: These resins can be used for the selective removal or recovery of specific chiral molecules from a mixture, which is valuable in both purification and waste remediation processes.

Data Presentation

The performance of ion-exchange resins is quantified by several key parameters. The following tables summarize representative data for epichlorohydrin-based resins.

Table 1: Ion-Exchange and Sorption Capacity of Epichlorohydrin-Based Resins

Resin TypeTarget Ion(s)Ion-Exchange Capacity (meq/g)Sorption Capacity (mg/g)Reference
Polyamine-EpichlorohydrinAnions9.5 (total), 1.0 (strong base)-[10]
DBA-EChH-PEI AnioniteCu(II)-672.4[4]
DBA-EChH-PEI AnioniteAg(I)-721.0[4]
Commercial Dowex HCR-S/SCu(II)-626.3[4]
Commercial Dowex HCR-S/SAg(I)-679.7[4]

DBA-EChH-PEI: Dibenzylamine-Epichlorohydrin-Polyethyleneimine

Table 2: Performance Data for Chiral Analysis of Epichlorohydrin

This table provides context on the analytical methods used to ensure the enantiomeric purity of the this compound starting material, which is critical for the synthesis of effective chiral resins.

Analytical MethodStationary PhaseKey Performance MetricsReference
Chiral HPLCChiralpak-IA (Immobilized Amylose)Resolution (SE vs. RE): ≥ 5; LOD: 0.95 µg/ml; LOQ: 3.2 µg/ml[6][11]
Chiral GC-Recovery of S-Epichlorohydrin: 98.2% to 102.8%[8][12]

SE: S-(+)-Epichlorohydrin; RE: R-(-)-Epichlorohydrin; LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Anion-Exchange Resin

This protocol describes a general method for synthesizing a chiral anion-exchange resin by crosslinking a polyamine with this compound.

Materials:

  • This compound (ensure high enantiomeric purity, >99% ee)

  • Tetraethylenepentamine (TEPA) or other suitable polyamine

  • Deionized water

  • Toluene or other suitable organic solvent for suspension polymerization

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization/washing)

  • Hydrochloric acid (HCl) solution (for washing)

  • Ethanol (B145695)

Procedure:

  • Preparation of the Pre-polymer:

    • In a reaction vessel equipped with a stirrer and temperature control, dissolve a specific molar amount of polyamine (e.g., 1 mole of TEPA) in deionized water under cooling.

    • Slowly add this compound to the aqueous amine solution. A typical molar ratio is between 2.5 to 3.0 moles of epichlorohydrin per mole of TEPA to optimize exchange capacity.[13]

    • Maintain the reaction temperature between 25-30°C during the addition to control the initial reaction.[10]

    • After the addition is complete, heat the mixture to 50°C for 1-1.5 hours to form a viscous pre-polymer slurry.[10]

  • Suspension Polymerization:

    • Prepare a suspension medium in a separate, larger reactor by mixing an organic solvent (e.g., toluene) with a suspending agent.

    • Disperse the pre-polymer slurry into the suspension medium with vigorous agitation to form small droplets.

    • Heat the suspension to a higher temperature (e.g., 80-100°C) to induce crosslinking and polymerization. The exact temperature and time will depend on the specific reactants and desired resin properties.

    • Continue the polymerization for several hours until solid, spherical resin beads are formed.

  • Purification of the Resin:

    • Allow the mixture to cool and then filter to separate the resin beads from the organic solvent.

    • Wash the beads sequentially with hot water, dilute HCl solution, and then dilute NaOH solution to remove unreacted monomers, oligomers, and other impurities.

    • Perform a final wash with deionized water until the filtrate is neutral.

    • Rinse the beads with ethanol and dry under vacuum at 60°C until a constant weight is achieved.

Protocol 2: Determination of Ion-Exchange Capacity (IEC)

This protocol outlines the standard back-titration method to determine the total IEC of the synthesized anion-exchange resin.

Materials:

  • Synthesized anion-exchange resin (approx. 1 g, dry weight)

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Sodium hydroxide (NaOH) standard solution

  • 0.1 M Hydrochloric acid (HCl) standard solution

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Resin Conditioning (Chloride Form):

    • Accurately weigh about 1.0 g of the dry resin.

    • Place the resin in a column or beaker and wash thoroughly with 1 M HCl to ensure all exchange sites are in the chloride (Cl⁻) form.

    • Wash with deionized water until the eluate is free of chloride ions (test with silver nitrate (B79036) solution).

  • Conversion to Hydroxide Form:

    • Pass an excess volume (e.g., 100 mL) of 1 M NaOH solution through the resin to convert the exchange sites from the Cl⁻ form to the hydroxide (OH⁻) form.

    • Wash the resin again with deionized water until the filtrate is neutral (pH 7).

  • Elution and Titration:

    • Transfer the conditioned resin to a flask.

    • Add a known excess volume of standard 0.1 M HCl solution (e.g., 100 mL) to the flask. This will neutralize all the OH⁻ ions on the resin, replacing them with Cl⁻.

    • Allow the mixture to equilibrate for several hours with occasional shaking.

    • Titrate the remaining HCl in the solution (the amount that did not react with the resin) with the standard 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Calculation:

    • Calculate the IEC using the following formula: IEC (meq/g) = [ (Initial moles of HCl) - (Moles of NaOH used for titration) ] / Dry weight of resin (g)

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product S_ECH This compound Prepolymer Formation of Pre-polymer Slurry S_ECH->Prepolymer Polyamine Polyamine (e.g., TEPA) Polyamine->Prepolymer Suspension Suspension Polymerization Prepolymer->Suspension Crosslinking Purification Washing and Purification Suspension->Purification Resin Chiral Anion- Exchange Resin Purification->Resin

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output Reactants Mix (S)-ECH and Polyamine Polymerization Suspension Polymerization Reactants->Polymerization Purify Purify and Dry Resin Polymerization->Purify IEC Determine Ion-Exchange Capacity (IEC) Purify->IEC Morphology Analyze Morphology (SEM) Purify->Morphology Performance Evaluate Chiral Separation Performance Purify->Performance FinalResin Characterized Chiral Stationary Phase IEC->FinalResin Morphology->FinalResin Performance->FinalResin

Chiral_Separation Racemic Racemic Mixture (R-Enantiomer + S-Enantiomer) Column { Chiral Stationary Phase | (S)-Resin} Racemic->Column:f0 R_Elute R-Enantiomer (Elutes Faster) S_Elute S-Enantiomer (Elutes Slower) R_interact R_interact R_interact->R_Elute S_interact S_interact S_interact->S_Elute

References

Regioselective Ring-Opening of (S)-(+)-Epichlorohydrin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Epichlorohydrin is a versatile chiral building block of significant importance in the synthesis of pharmaceuticals and other bioactive molecules. The regioselective opening of its epoxide ring by various nucleophiles is a critical transformation that dictates the stereochemistry and structure of the final product. This document provides detailed application notes and experimental protocols for the regioselective ring-opening of this compound with a range of nucleophiles, including amines, alcohols, thiols, and azides. It is designed to be a comprehensive resource for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, catalyst selection, and practical experimental procedures.

Introduction

The epoxide ring of this compound is susceptible to nucleophilic attack at two distinct positions: the C1 (terminal) and C2 (internal) carbons. The regioselectivity of this ring-opening reaction is influenced by several factors, including the nature of the nucleophile, the choice of catalyst, solvent, and reaction temperature. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered C1 carbon. In contrast, under acidic conditions, the reaction can exhibit more SN1 character, leading to preferential attack at the more substituted C2 carbon, which can better stabilize a partial positive charge. The ability to control the regioselectivity of this reaction is paramount for the efficient synthesis of target molecules with the desired stereochemistry.

Factors Influencing Regioselectivity

The outcome of the ring-opening reaction is a delicate interplay of steric and electronic effects, as well as the reaction conditions.

  • Nucleophile: The nature of the nucleophile plays a crucial role. Bulky nucleophiles tend to favor attack at the less hindered C1 position.

  • Catalyst: Lewis and Brønsted acids can activate the epoxide ring, influencing the regioselectivity. Lewis acids, such as Sn-Beta, have been shown to promote high regioselectivity for attack at the C1 position by alcohols.[1] Brønsted acids, on the other hand, can lead to a mixture of products depending on the reaction conditions.[2]

  • Solvent: The polarity of the solvent can affect the reaction pathway. Polar solvents can stabilize charged intermediates, potentially favoring an SN1-like mechanism.

  • Temperature: Reaction temperature can also impact the regioselectivity, with lower temperatures generally favoring the kinetically controlled product.

Regioselective Ring-Opening with Various Nucleophiles: Data Summary

The following tables summarize the quantitative data for the regioselective ring-opening of this compound with different nucleophiles under various catalytic conditions.

Table 1: Ring-Opening with Alcohols

NucleophileCatalystSolventTemp. (°C)Time (h)Major ProductRegioselectivity (C1:C2)Yield (%)Reference
Methanol (B129727)Sn-BetaMethanol605(S)-1-chloro-3-methoxypropan-2-ol~97:391[1]
MethanolAl-BetaMethanol60-(S)-1-chloro-3-methoxypropan-2-ol>95% (Terminal Ether)-[2]
MethanolZr-BetaMethanol60-(S)-1-chloro-3-methoxypropan-2-ol--[1]
MethanolHf-BetaMethanol60-(S)-1-chloro-3-methoxypropan-2-ol--[1]

Table 2: Ring-Opening with Amines

NucleophileCatalystSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
Primary AminesNoneWater9091,3-bis(alkylamino)propan-2-ols85-95[3][4]
Phthalimide (B116566)K2CO3 (catalytic)IsopropanolReflux5-72-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione-[5]

Table 3: Ring-Opening with Other Nucleophiles

NucleophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Major ProductRegioselectivityYield (%)Reference
AcetoneBF3·OEt2Acetone405(R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane-80
Sodium AzideZn-NH4Cl (for subsequent reduction)DMF110-(S)-1-azido-3-chloropropan-2-ol-Good

Experimental Protocols

This section provides detailed, step-by-step protocols for the regioselective ring-opening of this compound with representative nucleophiles.

Protocol 1: Regioselective Ring-Opening with Primary Amines in Water

This protocol describes the synthesis of 1,3-bis(alkylamino)propan-2-ols.[3][4]

Materials:

  • This compound

  • Primary amine (e.g., ethylamine, propylamine)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the primary amine (5 molar equivalents) in deionized water (7 mL per mole of epichlorohydrin), add this compound (1 molar equivalent).

  • Stir the reaction mixture vigorously at 90 °C for 9 hours under a reflux condenser.

  • After the reaction is complete, cool the mixture to room temperature and saturate it with solid sodium hydroxide.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 1,3-bis(alkylamino)propan-2-ol, is typically obtained as an oil and can be further purified by distillation or chromatography if necessary.

Protocol 2: Lewis Acid-Catalyzed Regioselective Ring-Opening with Methanol

This protocol is based on the use of Sn-Beta as a heterogeneous catalyst for the synthesis of (S)-1-chloro-3-methoxypropan-2-ol.[1]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sn-Beta catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Activate the Sn-Beta catalyst by heating under vacuum or in a stream of inert gas.

  • To a round-bottom flask under an inert atmosphere, add the activated Sn-Beta catalyst.

  • Add anhydrous methanol to the flask, followed by this compound.

  • Stir the reaction mixture at 60 °C for the desired reaction time (e.g., 5 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the catalyst with fresh methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product, (S)-1-chloro-3-methoxypropan-2-ol, by distillation under reduced pressure or column chromatography.

Protocol 3: Regioselective Ring-Opening with Phthalimide

This protocol describes a method for the synthesis of 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione, which can then be opened by a nucleophile.[5]

Materials:

  • This compound

  • Phthalimide

  • Potassium carbonate (K2CO3)

  • Isopropanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) and phthalimide (1.0 eq) in isopropanol, add a catalytic amount of potassium carbonate (0.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any solids.

  • Remove the solvent from the filtrate under reduced pressure at a temperature below 40°C to obtain the crude 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This intermediate can then undergo intramolecular cyclization to the epoxide.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the regioselective ring-opening of this compound.

Reaction Mechanisms

G cluster_sn2 SN2 Mechanism (Basic/Neutral Conditions) cluster_sn1 SN1-like Mechanism (Acidic Conditions) Epichlorohydrin_SN2 This compound Transition_State_SN2 Transition State Epichlorohydrin_SN2->Transition_State_SN2 Nucleophile_SN2 Nucleophile (e.g., RNH2, RS-, N3-) Nucleophile_SN2->Transition_State_SN2 Attacks less hindered C1 Product_C1 C1 Attack Product (Major) Transition_State_SN2->Product_C1 Ring Opening Epichlorohydrin_SN1 This compound Protonation Protonation (H+) Epichlorohydrin_SN1->Protonation Protonated_Epoxide Protonated Epoxide Protonation->Protonated_Epoxide Carbocation_Intermediate Carbocation-like Intermediate Protonated_Epoxide->Carbocation_Intermediate Ring Opening Product_C2 C2 Attack Product (Major) Carbocation_Intermediate->Product_C2 Nucleophile_SN1 Nucleophile Nucleophile_SN1->Carbocation_Intermediate Attacks more substituted C2

Caption: Reaction mechanisms for epoxide ring-opening.

General Experimental Workflow

G start Start reaction_setup Reaction Setup - (S)-Epichlorohydrin - Nucleophile - Catalyst (if any) - Solvent start->reaction_setup reaction Reaction - Stirring - Temperature Control - Time reaction_setup->reaction workup Workup - Quenching - Extraction - Washing reaction->workup purification Purification - Distillation or - Column Chromatography workup->purification characterization Characterization - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end

Caption: General experimental workflow diagram.

Conclusion

The regioselective ring-opening of this compound is a powerful and versatile transformation in organic synthesis. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can control the outcome of the reaction to produce the desired regioisomer with high selectivity and yield. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the synthesis of chiral molecules for pharmaceutical and other applications. Further exploration of novel catalysts and reaction media will undoubtedly continue to expand the synthetic utility of this important chiral building block.

References

Application Notes: (S)-(+)-Epichlorohydrin as a Chiral Building Block for Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

(AN-LC-001)

Introduction

(S)-(+)-Epichlorohydrin is a versatile chiral building block extensively utilized in the synthesis of enantiomerically pure compounds, including pharmaceuticals and advanced materials. Its strained three-membered epoxide ring and adjacent chloromethyl group offer two reactive sites for tailored chemical modifications. In the field of materials science, this compound serves as a crucial starting material for the introduction of chirality into molecular structures, a key requirement for the design of ferroelectric and other chiral liquid crystals. This application note details the synthesis of a novel series of chiral liquid crystalline diglycidyl ethers derived from this compound, showcasing its utility for researchers, scientists, and professionals in drug development and materials science.

Principle

The synthetic strategy involves a two-step process. The first step is the synthesis of a mesogenic core, typically a Schiff base, through the condensation of a diamine with a hydroxybenzaldehyde derivative. The resulting phenolic Schiff base provides the necessary molecular rigidity and aspect ratio conducive to liquid crystal phase formation. In the second step, the hydroxyl groups of the Schiff base are etherified with this compound. This reaction proceeds via a nucleophilic substitution, where the phenoxide ion attacks the epoxide ring of the this compound, leading to the formation of a chiral glycidyl (B131873) ether. The incorporation of the chiral (S)-glycidyl ether moiety introduces a permanent dipole moment and a chiral center, which are prerequisites for the observation of chiral nematic (cholesteric) or chiral smectic phases, including the technologically important ferroelectric smectic C* (SmC*) phase.

Experimental Protocols

Materials and Methods
  • This compound (≥99% enantiomeric excess)

  • o-Dianisidine

  • Vanillin (B372448)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

  • Analytical instrumentation: FT-IR spectrometer, NMR spectrometer (¹H and ¹³C), Differential Scanning Calorimeter (DSC), Polarizing Optical Microscope (POM) with a hot stage.

Synthesis of Phenolic Schiff Base (I)

A representative procedure for the synthesis of the Schiff base precursor is as follows:

  • Dissolve o-dianisidine (1.22 g, 5 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add vanillin (1.52 g, 10 mmol) to the solution.

  • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the phenolic Schiff base (I).

Synthesis of Chiral Diglycidyl Ether (Ia)

The subsequent reaction with this compound is performed as follows:

  • In a flask, dissolve the synthesized phenolic Schiff base (I) (2.44 g, 5 mmol) in 30 mL of DMF.

  • Add powdered sodium hydroxide (0.40 g, 10 mmol) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add this compound (1.02 g, 11 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 12 hours with continuous stirring.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure chiral diglycidyl ether (Ia).

Data Presentation

The following table summarizes the expected characterization data for the synthesized chiral diglycidyl ether (Ia). The data is adapted from analogous syntheses using racemic epichlorohydrin (B41342) and serves as a representative example.[1][2][3]

CompoundYield (%)Melting Point (°C)Phase Transitions (°C)aSpectroscopic Data
Ia ~70-80145-147Cr 146 N 175 IFT-IR (cm⁻¹): 1623 (C=N), 1588, 1502 (C=C, aromatic), 1247, 915 (oxirane ring). ¹H-NMR (CDCl₃, δ ppm): 8.22 (s, 2H, CH=N), 7.85-7.05 (m, 10H, Ar-H), 4.08-4.38 (m, 4H, O-CH₂-epoxy), 4.03 (s, 6H, -OCH₃), 3.39-3.48 (m, 2H, epoxy-CH), 2.85-2.91 (m, 4H, epoxy-CH₂). ¹³C-NMR (DMSO-d₆, δ ppm): 161.2 (CH=N), 152.4, 149.6, 141.8, 133.7, 123.5, 121.8, 114.2, 112.9 (aromatic C), 69.8 (O-CH₂), 56.1 (-OCH₃), 50.1 (epoxy-CH), 44.6 (epoxy-CH₂).

a Cr = Crystalline, N = Nematic, I = Isotropic. Transition temperatures determined by DSC and POM.

Visualization of the Synthetic Pathway

The synthesis of the chiral diglycidyl ether liquid crystal from this compound is a straightforward and reproducible method for introducing chirality into a mesogenic structure. The following diagram illustrates the key steps of this process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products o_dianisidine o-Dianisidine schiff_base_synthesis Schiff Base Formation (Condensation) o_dianisidine->schiff_base_synthesis vanillin Vanillin vanillin->schiff_base_synthesis s_epichlorohydrin This compound etherification Chiral Etherification (Williamson Ether Synthesis) s_epichlorohydrin->etherification schiff_base Phenolic Schiff Base (I) schiff_base_synthesis->schiff_base Step 1 liquid_crystal Chiral Diglycidyl Ether Liquid Crystal (Ia) etherification->liquid_crystal Step 2 schiff_base->etherification

Caption: Synthetic workflow for the preparation of a chiral liquid crystal.

Logical Relationship of Synthesis

The logical progression of the synthesis relies on the sequential formation of the mesogenic core followed by the introduction of the chiral side chains. This modular approach allows for the variation of both the diamine/aldehyde components and the chiral epoxide to tune the final liquid crystalline properties.

Logical_Relationship start Design of Liquid Crystal Molecule mesogen_synthesis Synthesis of Mesogenic Core (Schiff Base Formation) start->mesogen_synthesis chiral_introduction Introduction of Chirality (Reaction with (S)-Epichlorohydrin) mesogen_synthesis->chiral_introduction purification Purification and Characterization chiral_introduction->purification lc_properties Investigation of Liquid Crystalline Properties (DSC, POM) purification->lc_properties end Chiral Liquid Crystalline Material lc_properties->end

Caption: Logical flow of the synthesis and characterization process.

Conclusion

This application note demonstrates a reliable and adaptable protocol for the synthesis of chiral liquid crystals utilizing this compound as a key chiral synthon. The described methodology allows for the creation of novel materials with potential applications in advanced display technologies, optical sensors, and other areas where chiral molecular ordering is advantageous. The modular nature of the synthesis provides a platform for further research into structure-property relationships in chiral liquid crystals.

References

Troubleshooting & Optimization

Improving enantioselectivity in reactions with (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(+)-Epichlorohydrin Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve enantioselectivity in reactions involving this compound.

This compound is a critical chiral building block, widely utilized in the synthesis of optically active pharmaceuticals such as beta-blockers and antiviral medications.[1][2][3] Achieving high enantiomeric excess (ee%) is paramount, as the biological activity and safety of the final drug product are often exclusive to a single enantiomer. This guide addresses common challenges and offers solutions to maximize the enantiopurity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its enantiopurity so important?

This compound is the (S)-enantiomer of epichlorohydrin (B41342), a versatile organochlorine compound and epoxide. It serves as a valuable chiral synthon for preparing a variety of optically active pharmaceuticals.[1] The enantiopurity of this starting material is critical because different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. Therefore, maintaining high enantiomeric excess (% ee) throughout the synthesis is essential for drug efficacy and safety.

Q2: What are the primary strategies for producing enantiopure epichlorohydrin?

The most common and effective strategies involve the kinetic resolution of racemic epichlorohydrin. Key methods include:

  • Hydrolytic Kinetic Resolution (HKR): This is a highly practical method where a chiral catalyst selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enantioenriched.[4][5] This technique can be applied on a large scale.[6]

  • Biocatalysis: This approach uses enzymes, such as epoxide hydrolases from microorganisms like Aspergillus niger, to perform the enantioselective hydrolysis.[1][7] These biocatalytic methods can be highly selective and operate under mild conditions.

  • Chemical Catalysis: Chiral (salen)Co(III) complexes are exceptionally effective catalysts for the HKR of terminal epoxides, including epichlorohydrin, affording both the unreacted epoxide and the resulting 1,2-diol product in highly enantioenriched forms.[4][5][8]

  • Dynamic Kinetic Resolution (DKR): This advanced strategy combines the enzymatic resolution of one enantiomer with the in-situ racemization of the undesired enantiomer using a second catalyst (e.g., a ruthenium complex).[9][10] This allows for a theoretical yield of 100% for the desired chiral product, surpassing the 50% limit of standard kinetic resolution.

Q3: Which experimental factors have the greatest impact on enantioselectivity?

Several factors must be carefully controlled to achieve high enantioselectivity. The most critical include:

  • Catalyst/Enzyme Choice: The inherent selectivity of the chiral catalyst or enzyme is the primary determinant.

  • Solvent: The reaction medium can significantly influence catalyst stability and selectivity, and can also contribute to non-selective side reactions.[1][7]

  • Temperature: Enantioselectivity is often temperature-dependent; lower temperatures frequently lead to higher selectivity, though reaction rates will be slower.[11][12]

  • pH: For enzymatic resolutions, maintaining the optimal pH is crucial for enzyme activity and stability.[11]

  • Water Content: In non-aqueous systems, the amount of water can dramatically affect reaction rates and enantioselectivity.[1][7]

  • Substrate Concentration: High concentrations of epichlorohydrin can sometimes lead to substrate inhibition, particularly in biocatalytic systems.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction shows low enantiomeric excess (ee%). What are the likely causes and how can I fix it?

Low ee% is a common issue that can stem from several sources. The following workflow and detailed Q&A can help you diagnose and solve the problem.

G cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low ee% Detected temp Optimize Temperature (Often lower is better) start->temp Are conditions optimized? catalyst Evaluate Catalyst/Enzyme (Screen alternatives, check activity) start->catalyst Is catalyst optimal? solvent Optimize Solvent (Test organic solvents vs. aqueous) temp->solvent ph Optimize pH (Crucial for enzymes) solvent->ph water Control Water Content (Especially in organic media) ph->water end High ee% Achieved water->end substrate Check Substrate Concentration (Test feeding strategies) catalyst->substrate racemization Investigate Racemization (Check stability of product/SM) substrate->racemization racemization->end

Caption: Troubleshooting workflow for diagnosing low enantioselectivity.

Q: Could my catalyst or enzyme be the problem?

A: Yes, this is a primary factor.

  • Cause: The chosen catalyst or enzyme may have inherently low selectivity for epichlorohydrin. Catalyst activity might also be low or inhibited.

  • Solution:

    • Screen Catalysts: If using chemical catalysis, chiral (salen)Co(III) complexes are a proven, highly selective option for HKR.[4][5] For biocatalysis, consider screening different epoxide hydrolases; strains of Aspergillus niger and enzymes from domestic duck liver have demonstrated high enantioselectivity.[7][11]

    • Consider Protein Engineering: If you are working with a specific enzyme, protein engineering can be used to create mutants with dramatically improved enantioselectivity.[13]

    • Verify Catalyst Activation: Some chemical catalysts, like (salen)Co(III) complexes, require an activation step. Ensure this procedure is performed correctly to achieve an active catalytic species.[6]

Q: How does temperature affect my enantioselectivity?

A: Temperature is a critical parameter that must be optimized.

  • Cause: Most chemical and enzymatic reactions have an optimal temperature range for selectivity. Often, higher temperatures increase the reaction rate but decrease enantioselectivity by allowing the less-favored reaction pathway to proceed more quickly.[11][12]

  • Solution:

    • Perform a Temperature Screen: Evaluate the reaction at a range of temperatures (e.g., from 0°C to 45°C).

    • Trend Towards Lower Temperatures: As a general rule, lowering the reaction temperature often enhances enantioselectivity. In one study using an epoxide hydrolase, the ee% of (S)-ECH increased as the temperature rose from 20-45°C but then decreased at higher temperatures.[11] The optimal condition was determined to be 32.44°C.[11]

Q: Could the solvent system be the source of the problem?

A: Absolutely. The solvent plays a crucial role.

  • Cause: In aqueous buffer systems, epichlorohydrin can undergo spontaneous, non-enantioselective chemical hydrolysis.[1][7] This background reaction produces a racemic diol, which lowers the overall enantiomeric excess of the remaining epoxide.

  • Solution:

    • Switch to an Organic Solvent: Employing organic solvents can suppress the non-selective chemical degradation of epichlorohydrin.[1][7] Cyclohexane has been shown to be an effective medium for biocatalytic resolutions, leading to excellent enantioselectivity.[1][7]

    • Control Water Content: When using an organic solvent for enzymatic HKR, the amount of water is critical. Too little water will slow the reaction, while too much can create a separate aqueous phase or promote non-selective hydrolysis. An optimal water content of 2-4% (v/v) has been reported to maximize both yield and ee%.[1][7]

Q: My reaction starts well, but the final ee% is low. What could be happening?

A: This could be due to substrate inhibition or product racemization.

  • Cause 1: Substrate Inhibition: High initial concentrations of epichlorohydrin can inhibit the activity of the enzyme, leading to stalled or slow reactions and potentially lower selectivity.[1]

  • Solution 1: Use Continuous Substrate Feeding: Instead of adding all the substrate at once, a continuous or fed-batch approach can maintain a low, steady concentration of epichlorohydrin. This strategy has been shown to overcome substrate inhibition, allowing for much higher total substrate loading without compromising yield or enantioselectivity.[1]

  • Cause 2: Racemization: The desired (S)-epichlorohydrin product may racemize under the reaction conditions, especially during large-scale production or extended reaction times.[6]

  • Solution 2: Optimize Conditions and Reaction Time: Ensure the pH and temperature are not promoting racemization. Minimize reaction time once the optimal conversion and ee% are reached.

Experimental Protocols

Protocol 1: Biocatalytic HKR of Racemic Epichlorohydrin with A. niger Cells

This protocol is based on procedures for enantioselective hydrolysis using whole-cell biocatalysts in an organic solvent.[1][7]

  • Catalyst Preparation:

    • Cultivate Aspergillus niger ZJB-09173 according to standard microbiological procedures.

    • Harvest the cells via centrifugation and wash them with a phosphate (B84403) buffer.

    • Prepare a dry cell powder by lyophilization for use in the organic medium.

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add 10 mL of cyclohexane.

    • Add the dry cell powder (e.g., 50 mg).

    • Add the optimal amount of water. A screen may be necessary, but a good starting point is 4% v/v (0.4 mL).[1]

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 30 minutes.

  • Substrate Addition and Reaction:

    • Add racemic epichlorohydrin to the desired initial concentration (e.g., 64 mM).

    • For a fed-batch strategy to overcome inhibition, start at a lower concentration and add more substrate at set intervals.[1]

    • Maintain the reaction at the set temperature with shaking for the required time (e.g., 12-24 hours).

  • Monitoring and Workup:

    • Periodically take aliquots from the reaction mixture.

    • Centrifuge the aliquot to remove the cells.

    • Analyze the supernatant to determine the concentrations of (R)- and (S)-epichlorohydrin and calculate the % ee.

  • Analysis:

    • Use gas chromatography (GC) with a chiral column (e.g., Gamaa-Dex-225) to separate the enantiomers.[14]

    • Typical GC conditions: Isothermal oven at 50°C, injector at 250°C, FID detector at 250°C, with nitrogen as the carrier gas.[14]

Data Tables

Table 1: Influence of Solvent and Water Content on Biocatalytic HKR (Data synthesized from findings in cited literature)

SolventWater Content (% v/v)Substrate Conc. (mM)Yield of (S)-ECH (%)ee% of (S)-ECHReference
Phosphate Buffer100%100< 10%Low[1]
Cyclohexane2%6020%100%[7]
Cyclohexane2%6417.5%> 98%[1]
Cyclohexane4%6419.6%> 98%[1]
Cyclohexane8%6417.5%> 98%[1]

Table 2: Influence of Temperature and pH on ee% (Epoxide Hydrolase from Duck Liver) (Data based on trends described in cited literature)

ParameterValueee% of (S)-ECHObservationReference
pH 3.0LowLow enzyme activity/stability[11]
7.186.1% (Optimal) Peak enantioselectivity[11]
9.0DecreasedEnzyme activity decreases past optimum[11]
Temperature 20°CIncreasingRate and ee% increase with temp[11]
32.4°C86.1% (Optimal) Optimal balance of rate and selectivity[11]
45°CHighee% begins to plateau or drop[11]
65°CDecreasedHigher temp reduces enantioselectivity[11]

Visualizations

G cluster_products Reaction Products racemate Racemic Epichlorohydrin ((R)-ECH + (S)-ECH) catalyst Chiral Catalyst (e.g., Epoxide Hydrolase or (R,R)-(salen)Co(III)) s_ech Enantioenriched (S)-Epichlorohydrin (>99% ee) catalyst->s_ech k_slow (Unreactive) r_diol (R)-3-chloro-1,2-propanediol catalyst->r_diol k_fast (Hydrolysis)

References

Technical Support Center: (S)-(+)-Epichlorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of (S)-(+)-Epichlorohydrin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to side reactions such as hydrolysis and polymerization, as well as suboptimal reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Hydrolysis of Epichlorohydrin (B41342): Epichlorohydrin can hydrolyze to form glycerol (B35011) and other byproducts, especially in the presence of water and a base (e.g., sodium hydroxide) or under acidic conditions.[1][2][3] The rate of hydrolysis increases with higher temperatures.[1][2]

    • Troubleshooting:

      • Control Temperature: Maintain the reaction temperature at an optimal level, typically around 50°C for the dehydrochlorination of dichloropropanols.[2][4] Temperatures above 70°C can significantly increase the rate of hydrolysis, leading to lower yields.[3]

      • Minimize Water Content: Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.

      • Control Base Concentration: An excessive amount of base can promote the hydrolysis of epichlorohydrin.[3] A molar ratio of approximately 1.05:1 of NaOH to dichloropropanol (B8674427) is often optimal.[4]

      • Reduce Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased hydrolysis. Aim for the shortest reaction time necessary for complete conversion of the starting material.[4]

  • Polymerization/Oligomerization: Epichlorohydrin can undergo cationic ring-opening polymerization, leading to the formation of poly(epichlorohydrin) and reducing the yield of the desired monomeric product.[5][6][7][8] This can be initiated by acidic impurities or catalysts.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure the starting materials and catalysts are free from acidic impurities that can initiate polymerization.

      • Control Temperature: Lower reaction temperatures can help to minimize polymerization.[6]

      • Optimize Catalyst Loading: If using a catalyst, use the minimum effective amount to avoid promoting side reactions.

  • Incomplete Reaction: The conversion of the starting material to epichlorohydrin may be incomplete.

    • Troubleshooting:

      • Monitor Reaction Progress: Use analytical techniques like GC or TLC to monitor the consumption of the starting material and the formation of the product.

      • Optimize Reaction Time and Temperature: Adjust the reaction time and temperature to ensure complete conversion. For the dehydrochlorination of dichloropropanols, a residence time of around 15 seconds in a tubular reactor has been shown to be effective.[4]

  • Loss During Work-up and Purification: The product can be lost during extraction and distillation steps. Epichlorohydrin is volatile and can be lost if not handled carefully.

    • Troubleshooting:

      • Efficient Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the reaction mixture.

      • Careful Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal degradation.[9] Ensure the receiving flask is well-cooled to prevent loss of the volatile product.[9]

Issue 2: Poor Enantioselectivity / Low Enantiomeric Excess (ee)

Q2: The enantiomeric excess (ee) of my this compound is below the desired level. What factors influence enantioselectivity and how can I improve it?

A2: Achieving high enantiomeric excess is critical for the utility of this compound in pharmaceutical applications.[10] Poor enantioselectivity can result from racemization, an inefficient chiral catalyst, or suboptimal reaction conditions.

  • Racemization: this compound can racemize under certain conditions, particularly in the presence of nucleophiles or at elevated temperatures.

    • Troubleshooting:

      • Maintain Low Temperatures: Perform the reaction and work-up at the lowest practical temperature to minimize the rate of racemization.

      • Control pH: Avoid strongly acidic or basic conditions during work-up and purification, as these can promote racemization.

      • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize exposure to conditions that could cause racemization.

  • Inefficient Chiral Catalyst or Resolution Method: The choice of catalyst and method is paramount for achieving high enantioselectivity. Common methods include asymmetric epoxidation of allyl chloride and kinetic resolution of racemic epichlorohydrin.[10]

    • Troubleshooting for Asymmetric Epoxidation:

      • Catalyst Selection: Use a well-established chiral catalyst system known for high enantioselectivity in the epoxidation of allyl chloride, such as those based on titanium-silicalite (TS-1) molecular sieves.[11]

      • Ligand Purity: Ensure the chiral ligand used with the metal catalyst is of high enantiomeric purity.

    • Troubleshooting for Kinetic Resolution (e.g., Hydrolytic Kinetic Resolution - HKR):

      • Catalyst Activity: Use a highly active and selective catalyst, such as a chiral (salen)Co(III) complex (Jacobsen's catalyst).[12][13][14][15][16][17]

      • Catalyst Loading: Use the optimal catalyst loading, as too little may result in a slow reaction and too much can be uneconomical. Loadings as low as 0.2-2.0 mol% can be effective.[12]

      • Controlled Addition of Nucleophile: In kinetic resolution, the amount of the resolving agent (e.g., water in HKR) is critical. Typically, around 0.5 equivalents are used to resolve the racemate, allowing for a theoretical maximum yield of 50% of the desired enantiomer with high ee.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Choice: The solvent can significantly impact the enantioselectivity of the reaction. Screen different solvents to find the optimal one for your specific catalyst system.

      • Temperature Control: As with yield, temperature control is crucial for enantioselectivity. Lower temperatures often lead to higher ee.

Issue 3: Presence of Impurities

Q3: My final product is contaminated with significant impurities. What are the common impurities and how can I remove them?

A3: Common impurities in this compound synthesis include unreacted starting materials, byproducts from side reactions (e.g., glycerol, dichloropropanols), and the undesired (R)-enantiomer.

  • Unreacted Starting Materials (e.g., Allyl Chloride, Dichloropropanols):

    • Troubleshooting:

      • Ensure Complete Reaction: As mentioned in Issue 1, monitor the reaction to completion.

      • Efficient Purification: Unreacted starting materials can often be removed by fractional distillation.

  • Glycerol and Other Hydrolysis Byproducts:

    • Troubleshooting:

      • Minimize Hydrolysis: Follow the troubleshooting steps outlined in Issue 1 to prevent the formation of hydrolysis byproducts.

      • Aqueous Extraction: Glycerol is highly soluble in water and can be removed by washing the organic product phase with water or brine.

  • (R)-(-)-Epichlorohydrin:

    • Troubleshooting:

      • Optimize Chiral Synthesis/Resolution: Follow the steps in Issue 2 to maximize the formation of the (S)-enantiomer.

      • Chiral Chromatography: For very high purity requirements, chiral HPLC or GC can be used to separate the enantiomers, although this is often not practical on a large scale.[18][19][20]

  • Polymeric/Oligomeric Byproducts:

    • Troubleshooting:

      • Prevent Formation: Follow the troubleshooting steps for polymerization in Issue 1.

      • Purification: These high-boiling byproducts can typically be removed by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and common side reactions of epichlorohydrin.

Table 1: Influence of Temperature on Epichlorohydrin Yield and Hydrolysis

Temperature (°C)Yield of Epichlorohydrin (%)NotesReference(s)
< 50Increasing with temperatureReaction rate is the limiting factor.[2]
50~73.8 - 77.3Optimal temperature for maximizing yield in a tubular reactor system.[2][4]
> 50Decreasing with temperatureThe rate of the hydrolysis side reaction increases significantly.[2]
> 70Significantly lower yieldHydrolysis becomes the dominant competing reaction.[3]

Table 2: Influence of Reactant Molar Ratio (NaOH:DCP) on Epichlorohydrin Yield

Molar Ratio (NaOH:DCP)Yield of Epichlorohydrin (%)NotesReference(s)
1:1SuboptimalIncomplete conversion may occur.[4]
1.05:1~74.6Optimal ratio to maximize yield while minimizing hydrolysis.[4]
> 1.05:1DecreasingExcess base promotes the hydrolysis of epichlorohydrin.[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Epichlorohydrin from Glycerol α,γ-Dichlorohydrin

This protocol is adapted from a literature procedure.[9]

Materials:

  • Glycerol α,γ-dichlorohydrin (10.5 moles)

  • Finely powdered calcium hydroxide (B78521) (88%, 10 moles)

  • Water

Procedure:

  • In a 5-liter round-bottomed flask, combine glycerol α,γ-dichlorohydrin, calcium hydroxide, and water.

  • Shake the mixture vigorously for 15 minutes. The initial thick paste will become a more mobile liquid as the epichlorohydrin separates.

  • Fit the flask for distillation under reduced pressure.

  • Distill the mixture from a water bath, initially at 40-50 mm Hg pressure.

  • Gradually lower the pressure to 10 mm Hg and increase the water bath temperature to 95-100°C.

  • Cool the receiving flask in an ice-salt bath to -5°C or below to ensure efficient condensation of the volatile product.

  • Separate the aqueous layer from the distillate and return it to the reaction flask for a second distillation to recover more product. A third distillation can be performed for maximum recovery.

  • Combine the organic layers from the distillations and purify by fractional distillation. Collect the fraction boiling at 115-117°C at atmospheric pressure.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of (S)-Epichlorohydrin

This is a general guideline for the chiral GC analysis to determine the enantiomeric excess of (S)-Epichlorohydrin.[18][19][20]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Gamaa-Dex-225).

Typical GC Conditions:

  • Column: Gamaa-Dex-225 (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Nitrogen at a constant pressure of 25.0 psi

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 10 minutes

    • Ramp: 5°C/min to 120°C, hold for 5 minutes

  • Injection Volume: 1 µL

  • Diluent: Dichloromethane

Procedure:

  • Prepare a standard solution of racemic epichlorohydrin in the diluent.

  • Prepare a solution of the synthesized this compound sample in the diluent.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visualizations

Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions Starting Material Starting Material S_Epichlorohydrin This compound Starting Material->S_Epichlorohydrin Chiral Synthesis / Resolution Hydrolysis Hydrolysis S_Epichlorohydrin->Hydrolysis H2O, Acid/Base, High Temp Polymerization Polymerization / Oligomerization S_Epichlorohydrin->Polymerization Acidic Impurities, High Temp Racemization Racemization S_Epichlorohydrin->Racemization High Temp, Nucleophiles Glycerol Glycerol & other byproducts Hydrolysis->Glycerol Polyepichlorohydrin Poly(epichlorohydrin) Polymerization->Polyepichlorohydrin R_Epichlorohydrin (R)-(-)-Epichlorohydrin Racemization->R_Epichlorohydrin

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow start Experiment Start problem Problem Encountered (e.g., Low Yield, Low ee) start->problem check_temp Check Temperature Control problem->check_temp Low Yield? check_reagents Check Reagent Purity & Stoichiometry problem->check_reagents Low Yield? check_catalyst Check Catalyst/Resolution Method problem->check_catalyst Low ee? check_workup Check Work-up & Purification problem->check_workup Low Yield? optimize Optimize Conditions check_temp->optimize check_reagents->optimize check_catalyst->optimize check_workup->optimize optimize->start Re-run Experiment success Successful Synthesis optimize->success Problem Solved

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in (S)-(+)-Epichlorohydrin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving (S)-(+)-Epichlorohydrin, a critical chiral intermediate in pharmaceutical and fine chemical synthesis. Low yields can arise from a multitude of factors, including side reactions, suboptimal reaction conditions, and degradation of materials. This guide offers systematic approaches to identify and resolve these issues, ensuring efficient and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions involving this compound?

A1: Low yields in this compound reactions are frequently attributed to several key factors:

  • Hydrolysis: this compound is susceptible to hydrolysis, leading to the formation of 3-chloro-1,2-propanediol (B139630) as a byproduct. This is exacerbated by the presence of water in the reaction mixture and can be catalyzed by both acidic and basic conditions.

  • Side Reactions with Nucleophiles: Besides the desired reaction, nucleophiles can attack the epoxide ring at either the C1 or C2 position, potentially leading to a mixture of regioisomers and reducing the yield of the target product.

  • Polymerization: Under certain conditions, particularly with strong bases or acids, epichlorohydrin (B41342) can undergo polymerization.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, improper solvent choice, and non-optimal concentration of reactants or catalysts can significantly impact the reaction rate and selectivity, leading to lower yields.

  • Degradation of Starting Material: this compound can degrade over time, especially if not stored properly. It is sensitive to moisture and should be stored in a cool, dark, and dry place.[1]

Q2: How can I minimize the formation of the diol byproduct from hydrolysis?

A2: To minimize the formation of 3-chloro-1,2-propanediol, the following precautions should be taken:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The use of molecular sieves can help to remove trace amounts of water from the reaction mixture.[2]

  • Control of pH: In base-mediated reactions, using a stoichiometric amount of a weaker, non-nucleophilic base can help to minimize hydrolysis. In acid-catalyzed reactions, careful control of the acid concentration is crucial.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to slow down the rate of hydrolysis relative to the desired reaction.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.

Q3: I am observing the formation of unexpected regioisomers. How can I improve the regioselectivity of my reaction?

A3: The regioselectivity of nucleophilic attack on the epoxide ring of this compound is influenced by the reaction conditions:

  • Basic or Nucleophilic Conditions: Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon (C1), following an SN2 mechanism. To favor this pathway, use a strong, non-hindered nucleophile and aprotic polar solvents.

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds via a mechanism with partial SN1 character. The nucleophile will then preferentially attack the more substituted carbon (C2), which can better stabilize the partial positive charge. To favor this outcome, a protic solvent and a catalytic amount of a strong acid are typically used.

Q4: My reaction is sluggish or incomplete. What steps can I take to improve the reaction rate?

A4: To address a slow or incomplete reaction, consider the following:

  • Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions. Optimization is key.

  • Catalyst: If using a catalyst, ensure it is active and used in the correct concentration. For phase-transfer catalyzed reactions, the choice of catalyst and its concentration are critical.

  • Solvent: The choice of solvent can have a profound effect on reaction rates. For SN2 reactions, polar aprotic solvents like DMF or DMSO are often preferred as they can solvate cations while leaving the nucleophile more reactive.

  • Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can inhibit the reaction or lead to unwanted side products.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of this compound via Sharpless Asymmetric Epoxidation

This guide focuses on troubleshooting the synthesis of this compound from allyl chloride.

Observed Problem Potential Cause Recommended Solution Rationale
Low Yield with Low Enantioselectivity Degraded or Impure Reagents Use freshly distilled allyl chloride. Ensure titanium(IV) isopropoxide is free from moisture. Use high-purity diethyl tartrate.Impurities in the starting materials can interfere with the formation and efficacy of the chiral catalyst.[3]
Incorrect Catalyst Stoichiometry Maintain a Ti(Oi-Pr)₄ to tartrate ratio of 1:1.1 - 1.2.An incorrect ratio can lead to the formation of catalytically inactive species or a less selective catalyst.[3]
Presence of Water Use anhydrous solvents and add 4Å molecular sieves to the reaction mixture.Water deactivates the titanium catalyst, leading to both lower yield and enantioselectivity.[2]
Incomplete Reaction Low Reaction Temperature Optimize the reaction temperature. While lower temperatures favor enantioselectivity, the reaction may be too slow. A temperature of -20 °C is a good starting point.[3]The rate of epoxidation is temperature-dependent.
Insufficient Oxidant Use a slight excess of tert-butyl hydroperoxide (TBHP).To ensure complete conversion of the allyl chloride.
Formation of Side Products Over-reaction or Side Reactions of the Product Monitor the reaction progress carefully using TLC or GC and quench the reaction upon completion.Prolonged reaction times can lead to ring-opening of the newly formed epoxide.
Guide 2: Low Yield in Nucleophilic Ring-Opening of this compound

This guide addresses issues in reactions where a nucleophile is used to open the epoxide ring of this compound.

Observed Problem Potential Cause Recommended Solution Rationale
Low Yield of Desired Regioisomer Incorrect Reaction Conditions for Desired Regioselectivity For attack at the less substituted carbon (C1), use basic or neutral conditions with a strong nucleophile. For attack at the more substituted carbon (C2), use acidic conditions.The regioselectivity of the ring-opening is highly dependent on the pH of the reaction medium.
Formation of Diol Byproduct Presence of Water Use anhydrous solvents and reagents.Water acts as a competing nucleophile, leading to the formation of 3-chloro-1,2-propanediol.
Excess Base in Base-Catalyzed Reactions Use a stoichiometric amount of base relative to the nucleophile.Excess strong base can promote the hydrolysis of the epoxide.[4]
Incomplete Reaction Poor Nucleophilicity If possible, use a more potent nucleophile. For weak nucleophiles, consider using a Lewis acid catalyst to activate the epoxide ring.The rate of ring-opening is dependent on the strength of the nucleophile.
Steric Hindrance If the nucleophile is bulky, the reaction at the less substituted carbon may be slow. Consider increasing the reaction temperature or using a less hindered nucleophile if possible.Steric hindrance can significantly slow down the rate of SN2 reactions.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of reactions involving epichlorohydrin.

Table 1: Effect of Base on the Dehydrochlorination of Dichloropropanol to Epichlorohydrin

BaseMolar Ratio (Base:DCP)Temperature (°C)Yield of Epichlorohydrin (%)Reference
Ca(OH)₂--96.21[5]
NaOH1.056198.44[5]
NaOHStoichiometric60Optimal for yield[4]
NaOH1:660High conversion, but lower yield due to hydrolysis[4]

Table 2: Influence of Reaction Parameters on Sharpless Asymmetric Epoxidation

ParameterConditionEffect on Enantiomeric Excess (% ee)Reference
Temperature -20 °C to -40 °CHigher temperatures generally result in lower enantioselectivity.[3]
Ti(Oi-Pr)₄ : Tartrate Ratio 1 : 1.1 - 1.2A lower ratio may lead to incomplete formation of the chiral catalyst, reducing % ee.[3]
Catalyst Loading 5-10 mol%Very low loading can lead to slow reactions and potential background non-selective epoxidation.[3]

Key Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-Epichlorohydrin via Sharpless Asymmetric Epoxidation of Allyl Chloride

This protocol is adapted from a patented procedure for the preparation of (S)-3-chloro-1,2-epoxypropane.[6]

Materials:

  • Allyl chloride

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(-)-Diethyl tartrate (L-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP)

  • Anhydrous chloroform (B151607) (CHCl₃)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, add anhydrous chloroform to a reaction vessel.

  • Cool the vessel to a temperature between -10 °C and 0 °C.

  • Sequentially add titanium(IV) isopropoxide and L-(-)-diethyl tartrate to the cooled solvent with stirring. The molar ratio of allyl chloride to Ti(Oi-Pr)₄ to L-(-)-DET to TBHP should be approximately 1:0.05:0.06:1.5-2.5.

  • After thorough mixing, slowly add allyl chloride dropwise to the mixture.

  • Once the addition of allyl chloride is complete, add tert-butyl hydroperoxide to the reaction mixture.

  • Stir the resulting solution for approximately 12 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion of the reaction, purify the product by reduced pressure distillation at 60-65 °C and -0.08 MPa to obtain (S)-(-)-epichlorohydrin.

Protocol 2: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin using Jacobsen's Catalyst

This protocol provides a general method for obtaining enantioenriched this compound from a racemic mixture. The (R)-enantiomer is preferentially hydrolyzed to the corresponding diol, leaving the desired (S)-enantiomer unreacted.

Materials:

  • Racemic epichlorohydrin

  • (R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • Water

  • Tetrahydrofuran (THF) (optional, as solvent)

Procedure:

  • To a solution of racemic epichlorohydrin in THF (or neat), add (R,R)-Jacobsen's catalyst (typically 0.5-2 mol%).

  • Add 0.5-0.6 equivalents of water to the mixture.

  • Stir the reaction at room temperature and monitor the progress by chiral GC or HPLC.

  • The reaction is typically complete when approximately 50-55% of the starting material has been consumed.

  • Upon completion, the unreacted this compound can be isolated from the diol byproduct by distillation or chromatography. The catalyst can often be recovered and reused.

Visualized Workflows and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and troubleshooting logic.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of This compound and Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) start->analyze_byproducts impure Reagents Impure? check_purity->impure temp Temperature Optimal? check_conditions->temp diol Diol Detected? analyze_byproducts->diol impure->check_conditions No purify Purify/Replace Reagents impure->purify Yes purify->start Re-run Reaction solvent Solvent Appropriate? temp->solvent Yes optimize_temp Optimize Temperature temp->optimize_temp No conc Concentrations Correct? solvent->conc Yes optimize_solvent Select Appropriate Solvent solvent->optimize_solvent No conc->analyze_byproducts Yes optimize_conc Adjust Concentrations conc->optimize_conc No optimize_temp->start Re-run Reaction optimize_solvent->start Re-run Reaction optimize_conc->start Re-run Reaction polymer Polymerization Observed? diol->polymer No use_anhydrous Use Anhydrous Conditions diol->use_anhydrous Yes isomers Regioisomers Formed? polymer->isomers No modify_catalyst Modify Catalyst/Initiator polymer->modify_catalyst Yes control_pH Control pH (Acidic/Basic) isomers->control_pH Yes end Consult Further Literature isomers->end No/Other use_anhydrous->start Re-run Reaction modify_catalyst->start Re-run Reaction control_pH->start Re-run Reaction

Caption: Troubleshooting logic for low yield in this compound reactions.

Sharpless_Epoxidation_Workflow title Workflow for Sharpless Asymmetric Epoxidation prep_reagents Prepare Anhydrous Solvent and Reagents form_catalyst Form Chiral Catalyst: Ti(Oi-Pr)₄ + L-(-)-DET in CHCl₃ at -20°C prep_reagents->form_catalyst add_substrate Add Allyl Chloride form_catalyst->add_substrate add_oxidant Add tert-Butyl Hydroperoxide (TBHP) add_substrate->add_oxidant reaction Stir at -20°C for 12h add_oxidant->reaction monitor Monitor by TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup monitor->workup Complete purification Purify by Reduced Pressure Distillation workup->purification product (S)-(-)-Epichlorohydrin purification->product

Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.

This technical support center is intended to be a living document and will be updated as new information and troubleshooting strategies become available. We encourage users to consult the cited literature for more in-depth information.

References

Technical Support Center: Optimization of (S)-(+)-Epichlorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-(+)-Epichlorohydrin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield of this compound

Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on your synthetic route. Here are common issues and solutions:

  • Incomplete Reaction: The conversion of the starting material may be insufficient.

    • Solution: Increase the reaction time or temperature. For the dehydrochlorination of dichloropropanols, an optimal temperature is around 50°C to drive the reaction to completion without promoting side reactions.[1] For biocatalytic resolutions, ensure the enzyme concentration and reaction time are optimized.

  • Side Reactions: The primary cause of yield loss is often the formation of byproducts. The most common side reaction is the hydrolysis of epichlorohydrin (B41342) to form 1-chloro-3-epoxy propane (B168953) or glycerol (B35011).[1][2]

    • Solution: To minimize hydrolysis, it is crucial to remove the epichlorohydrin from the reaction mixture as it is formed.[3] This can be achieved through reactive distillation.[3] In biocatalytic approaches, using organic solvents can reduce the spontaneous chemical degradation that occurs in aqueous buffers.[4]

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields.

    • Solution: For the synthesis from dichloropropanols, a slight excess of the base (e.g., NaOH) is often used. An optimized molar ratio of NaOH to dichloropropanol (B8674427) has been reported to be 1.05:1.[1]

  • Issues During Work-up and Purification: Product loss can occur during extraction and distillation steps.

    • Solution: For liquid-liquid extraction, ensure the appropriate solvent is used (e.g., ethyl acetate (B1210297) or dichloromethane) and that phase separation is complete.[4] During distillation, carefully control the temperature and pressure to avoid product decomposition.

2. Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q: I am observing low enantiomeric excess (ee) for my this compound. How can I improve the stereoselectivity of my reaction?

A: Achieving high enantioselectivity is critical. Here are key factors to consider:

  • Choice of Catalyst/Enzyme: The catalyst or enzyme is the most critical factor for stereoselectivity.

    • Solution (Biocatalytic): Screen different epoxide hydrolases to find one with high enantioselectivity for your substrate. For example, epoxide hydrolase from Aspergillus niger has been shown to be effective.[4] The source of the enzyme can significantly impact selectivity.

    • Solution (Chemical): For asymmetric epoxidation, the choice of chiral ligand (e.g., diethyl tartrate in Sharpless epoxidation) is crucial. For kinetic resolution, the catalyst's structure will dictate the enantioselectivity.

  • Reaction Temperature: Temperature can significantly influence the enantioselectivity of enzymatic reactions.

    • Solution: Optimize the reaction temperature. For one epoxide hydrolase, the enantiomeric excess increased with temperature up to 45°C and then decreased.

  • pH of the Reaction Medium: For enzymatic reactions, pH is a critical parameter.

    • Solution: Maintain the optimal pH for the enzyme. For an epoxide hydrolase from domestic duck liver, the most suitable pH range for enantioselective production of (S)-ECH was found to be 7-8.

  • Solvent System: The choice of solvent can impact both enzyme activity and enantioselectivity.

    • Solution: In biocatalytic resolutions, the use of organic solvents like cyclohexane (B81311) can enhance enantioselectivity by minimizing spontaneous hydrolysis.[4]

  • Water Content: In certain reactions, the presence of water can be detrimental to enantioselectivity.

    • Solution: For reactions sensitive to water, ensure the use of anhydrous solvents and reagents. However, in some biocatalytic systems, a small amount of water is necessary for enzyme activity. The optimal water content needs to be determined experimentally.

3. Product Purification and Analysis

Q: What is the best way to purify crude this compound and determine its enantiomeric excess?

A: Proper purification and analysis are essential for obtaining a high-quality product.

  • Purification:

    • Liquid-Liquid Extraction: This is a common first step to separate the product from the aqueous reaction mixture using an organic solvent like dichloromethane (B109758) or ethyl acetate.[4]

    • Distillation: Fractional distillation under reduced pressure is typically used to purify the epichlorohydrin from the solvent and other impurities.[5]

  • Determination of Enantiomeric Excess (ee):

    • Chiral Gas Chromatography (GC): This is a widely used method for separating and quantifying the enantiomers of epichlorohydrin. A chiral column, such as one based on cyclodextrin (B1172386) derivatives, is required.[4]

    • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for determining ee.[4][6]

    • Method Validation: It is crucial to validate the analytical method to ensure accuracy and precision, following guidelines such as those from the International Conference on Harmonization (ICH).[7]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for this compound Synthesis

Synthesis MethodKey ParametersOptimal ValueYield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic Kinetic Resolution (Epoxide Hydrolase) Temperature32.44 °C-86.14%
pH7.10-86.14%
Reaction Time11.06 h-86.14%
Chemical Synthesis (from Dichloropropanol) Reactant Molar Ratio (NaOH:DCP)1.05:177.3%-[1]
Reaction Temperature50 °C77.3%-[1]
NaOH Solution Mass Fraction20%77.3%-[1]
Residence Time15 s77.3%-[1]

Table 2: Influence of Reaction Parameters on Yield and Enantioselectivity

Parameter VariedRange StudiedEffect on YieldEffect on EnantioselectivityNotesReference
Temperature (Biocatalytic) 20 - 65 °C-Increased from 20-45°C, then decreasedOptimal temperature is crucial for enzyme activity and selectivity.
pH (Biocatalytic) 3 - 9-Increased from pH 3 to 8, then decreasedEnzyme activity is highly pH-dependent.
Molar Ratio (NaOH:DCP) 1:1 to 1.1:1Increased to a maximum at 1.05:1, then decreased-Excess base can lead to side reactions.[1]

Experimental Protocols

1. Biocatalytic Kinetic Resolution of Racemic Epichlorohydrin

This protocol is a general guideline based on the enantioselective hydrolysis using an epoxide hydrolase.

  • Materials: Racemic epichlorohydrin, phosphate (B84403) buffer, epoxide hydrolase (e.g., from Aspergillus niger or domestic duck liver), organic solvent (e.g., cyclohexane).

  • Procedure:

    • Prepare a buffered solution at the optimal pH for the chosen enzyme (e.g., pH 7.1).

    • Add the epoxide hydrolase to the buffer and equilibrate to the optimal reaction temperature (e.g., 32.4°C).

    • Add the racemic epichlorohydrin to the enzyme solution. The concentration should be optimized to avoid substrate inhibition.

    • If using an organic co-solvent, add it to the reaction mixture.

    • Stir the reaction mixture for the optimized reaction time (e.g., 11 hours).

    • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining this compound by chiral GC or HPLC.

    • Once the desired conversion and ee are reached, stop the reaction by separating the enzyme (e.g., by centrifugation or filtration).

    • Extract the this compound from the aqueous phase using an appropriate organic solvent.

    • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent under reduced pressure.

    • Purify the product by fractional distillation.

2. Chemical Synthesis from Glycerol α,γ-Dichlorohydrin

This protocol describes the dehydrochlorination of dichlorohydrin to form epichlorohydrin.

  • Materials: Glycerol α,γ-dichlorohydrin, finely powdered calcium hydroxide (B78521) or sodium hydroxide, water, anhydrous ether.

  • Procedure:

    • In a round-bottomed flask, combine glycerol α,γ-dichlorohydrin, powdered calcium hydroxide, and water.[5]

    • Shake the mixture vigorously. It will initially form a thick paste and then separate into a mobile liquid.[5]

    • Distill the mixture under reduced pressure (initially 40-50 mm, then lowered to 10 mm) from a water bath with gradually increasing temperature (up to 95-100°C).[5]

    • Cool the receiver in an ice-salt mixture to ensure maximum condensation of the volatile product.[5]

    • Separate the lower organic layer (epichlorohydrin) from the upper aqueous layer in a separatory funnel.

    • Return the aqueous layer to the reaction flask and repeat the distillation to maximize the yield.[5]

    • Combine the organic layers and purify by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for epichlorohydrin.

    • For synthesis using sodium hydroxide, the reaction can be carried out in anhydrous ether at 25-30°C, followed by gentle boiling for several hours.[8]

Visualizations

Experimental_Workflow_Biocatalytic_Resolution cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Buffer at Optimal pH B Add Epoxide Hydrolase A->B C Equilibrate to Optimal Temperature B->C D Add Racemic Epichlorohydrin C->D E Stir for Optimized Time D->E F Monitor ee by Chiral GC/HPLC E->F G Stop Reaction & Separate Enzyme F->G Desired ee reached H Liquid-Liquid Extraction G->H I Dry Organic Phase H->I J Fractional Distillation I->J K This compound J->K

Caption: Workflow for biocatalytic kinetic resolution of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction SideReactions Investigate Side Reactions (e.g., Hydrolysis) IncompleteReaction->SideReactions No Sol_TimeTemp Increase Reaction Time/Temperature IncompleteReaction->Sol_TimeTemp Yes Stoichiometry Verify Reagent Stoichiometry SideReactions->Stoichiometry No Sol_ReactiveDistillation Use Reactive Distillation to Remove Product SideReactions->Sol_ReactiveDistillation Yes PurificationLoss Assess Purification Losses Stoichiometry->PurificationLoss No Sol_OptimizeRatio Optimize Molar Ratios Stoichiometry->Sol_OptimizeRatio Yes Sol_OptimizePurification Optimize Extraction and Distillation Conditions PurificationLoss->Sol_OptimizePurification Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Preventing polymerization of (S)-(+)-Epichlorohydrin during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the polymerization of (S)-(+)-Epichlorohydrin during synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the reaction of this compound, specifically focusing on the prevention of unwanted polymerization.

Observed Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous, cloudy, or solidifies. Uncontrolled polymerization of this compound.1. Temperature Control: Immediately cool the reaction mixture. Ensure the reaction temperature is maintained within the optimal range for your specific synthesis, avoiding localized heating. Use a water or oil bath for stable temperature control.[1] 2. Check for Contaminants: Ensure all reactants, solvents, and glassware are free from contaminants that can initiate polymerization, such as strong acids, bases, or metal residues.[2] 3. Inhibitor Addition: If not already present, consider adding a suitable inhibitor. For recovery of the unreacted monomer, this may be an option, but for an ongoing synthesis, this might interfere with the desired reaction. 4. Solvent Use: Ensure an appropriate solvent is being used to help dissipate heat and control the reaction rate.[1]
Formation of a tarry, intractable mixture. This is an advanced stage of polymerization, often coupled with decomposition at higher temperatures.1. Solvent Dilution: If the reaction has not completely solidified, attempt to dilute the mixture with a suitable solvent to halt further polymerization and aid in cleanup. 2. Review Reaction Conditions: This outcome indicates a significant loss of control over the reaction. A thorough review of the experimental protocol is necessary, focusing on temperature control, rate of reagent addition, and the purity of starting materials.[1]
Low yield of the desired product with the presence of oligomers or polymers. Competing polymerization side reactions are consuming the this compound monomer.1. Optimize Temperature: Experiment with a lower reaction temperature to favor the desired reaction pathway over polymerization.[1] 2. Adjust pH: If your reaction conditions permit, ensure the pH is not strongly acidic or basic, as both can catalyze polymerization.[3] 3. Use of Inhibitors: Commercially available epichlorohydrin (B41342) may contain stabilizers. If you are distilling the monomer prior to use, consider adding a small amount of a suitable inhibitor back into the purified monomer if it will not interfere with your downstream chemistry. 4. Molar Ratio: Using a large excess of one reactant (if the reaction allows) can sometimes drive the desired reaction and minimize self-polymerization of the epichlorohydrin.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization during synthesis?

A1: The polymerization of this compound is typically initiated by:

  • Heat: Elevated temperatures can lead to spontaneous, and often uncontrollable, exothermic polymerization.[2][4]

  • Contaminants: Strong acids (e.g., hydrochloric, sulfuric, nitric), strong bases (e.g., sodium hydroxide, potassium hydroxide), amines, and certain metals (like aluminum, zinc, copper) and their salts can act as catalysts for polymerization.[2]

  • Light and Air: Exposure to air and light can also promote polymerization, especially in the absence of stabilizers.[5]

Q2: What are common inhibitors used to prevent the polymerization of epichlorohydrin?

A2: While specific inhibitors for this compound in synthesis are not always detailed, related compounds and industrial processes use various stabilizers. Hydroquinone is a common stabilizer found in commercially available epichlorohydrin. The choice of inhibitor must be compatible with the intended chemical reaction.

Q3: How does temperature control affect polymerization?

A3: Temperature has a significant impact on the rate of polymerization. Higher temperatures increase the reaction rate, and since polymerization is often exothermic, it can lead to a runaway reaction. It is crucial to maintain a stable and controlled temperature throughout the synthesis. For many reactions involving epichlorohydrin, a temperature range of 50-60°C is a common starting point, but this should be optimized for each specific process.[1] Uncontrolled, the heat of reaction can be significant, and secondary polymerization or decomposition can be initiated at elevated temperatures.[6]

Q4: Can the choice of solvent influence the polymerization of this compound?

A4: Yes, the solvent plays a crucial role. Using a suitable solvent can help to:

  • Dissipate heat: This aids in maintaining better temperature control and preventing thermal runaway.

  • Control reaction rate: Diluting the reactants can slow down the polymerization rate.[1]

  • Prevent high viscosity: By keeping the forming polymer in solution, it can prevent the formation of intractable tars.

Q5: What is the role of pH in the stability of this compound?

A5: Both strongly acidic and strongly alkaline conditions can catalyze the ring-opening and subsequent polymerization of epichlorohydrin.[3] Therefore, maintaining a pH as close to neutral as the reaction conditions allow is generally advisable to minimize unwanted polymerization, unless an acid or base is a required catalyst for the desired transformation.

Data on Inhibitors and Reaction Conditions

The following tables summarize key data related to the prevention of epichlorohydrin polymerization.

Table 1: Influence of Reaction Conditions on Polymerization

ParameterConditionEffect on PolymerizationRationale
Temperature High (>80°C)Increases rate significantlyProvides activation energy for polymerization. The reaction is exothermic, leading to potential thermal runaway.[2][6]
Low to Moderate (e.g., 50-60°C)Slower rate, more controllableFavors the desired reaction over polymerization in many cases.[1]
pH Strongly Acidic (pH < 4)Promotes polymerizationCatalyzes the ring-opening of the epoxide.[3]
Strongly Alkaline (pH > 10)Promotes polymerizationCatalyzes the ring-opening of the epoxide.[3]
Initiators Presence of strong acids, bases, amines, metal salts (Al, Zn, etc.)Initiates and accelerates polymerizationAct as catalysts for the ring-opening and polymerization process.[2]
Solvent Use of an appropriate solventReduces polymerization riskHelps in heat dissipation and controls the concentration of reactants.[1]
Neat (no solvent)High risk of polymerizationPoor heat dissipation and high concentration of the monomer.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization During Synthesis

This protocol outlines general steps to minimize the polymerization of this compound when it is used as a reactant in a typical nucleophilic substitution reaction.

1. Materials and Reagents:

  • This compound (stored in a cool, dark place, preferably under an inert atmosphere).

  • Reactant (nucleophile).

  • Anhydrous solvent (e.g., THF, acetone, or as required by the specific synthesis).

  • Inert gas (Nitrogen or Argon).

2. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas.

  • Purge the entire system with inert gas for at least 15-20 minutes to remove air and moisture.

3. Procedure:

  • Dissolve the nucleophilic reactant in the chosen anhydrous solvent in the reaction flask under a positive pressure of inert gas.

  • If the reaction is to be heated, bring the solution to the desired temperature using a thermostatically controlled oil or water bath. Avoid direct heating with a heating mantle to prevent localized overheating.

  • Add this compound to the dropping funnel. If the reaction scale is large or the reaction is highly exothermic, it is advisable to dilute the epichlorohydrin with some of the reaction solvent.

  • Add the this compound dropwise to the stirred solution of the nucleophile over a period of time that allows for effective heat dissipation. The addition rate should be adjusted based on any observed exotherm.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, GC, or NMR).

  • Upon completion of the reaction, proceed with the work-up as required by the specific synthesis. If the product is to be stored, ensure it is free of unreacted epichlorohydrin or that the storage conditions are appropriate to prevent post-reaction polymerization.

4. Monitoring for Polymerization:

  • Visually inspect the reaction mixture for any signs of increased viscosity, cloudiness, or precipitation.

  • Monitor the reaction temperature closely. A sudden, unexpected rise in temperature is a strong indicator of runaway polymerization.

Diagrams

Polymerization_Prevention Workflow for Preventing this compound Polymerization cluster_prep Preparation cluster_reaction Reaction Conditions cluster_monitoring Monitoring & Control cluster_outcome Outcome reagent_purity Reagent Purity - Distill (S)-ECH if necessary - Use anhydrous solvents - Ensure high purity of other reactants inert_atmosphere Inert Atmosphere - Purge with N2 or Ar - Maintain positive pressure reagent_purity->inert_atmosphere glassware_prep Glassware Preparation - Clean and flame-dry - Free of acid/base/metal residues glassware_prep->inert_atmosphere temp_control Temperature Control - Use oil/water bath - Avoid local overheating - Monitor for exotherms inert_atmosphere->temp_control slow_addition Controlled Addition - Add (S)-ECH dropwise - Dilute if necessary temp_control->slow_addition reaction_monitoring Reaction Monitoring - TLC, GC, NMR - Visual inspection for viscosity slow_addition->reaction_monitoring solvent_use Solvent - Use appropriate solvent - Aids in heat dissipation solvent_use->slow_addition success Successful Synthesis - High yield of desired product - Minimal polymerization reaction_monitoring->success If controlled failure Polymerization - Viscous/solid mixture - Low yield - Tarry byproducts reaction_monitoring->failure If uncontrolled ph_control pH Control - Avoid strongly acidic/basic conditions ph_control->reaction_monitoring

Caption: A workflow diagram illustrating the key steps and considerations for preventing the polymerization of this compound during synthesis.

Polymerization_Factors Factors Influencing this compound Polymerization polymerization Unwanted Polymerization heat High Temperature heat->polymerization promotes strong_acid Strong Acids strong_acid->polymerization promotes strong_base Strong Bases strong_base->polymerization promotes metal_ions Metal Ions (Al, Zn) metal_ions->polymerization promotes impurities Impurities impurities->polymerization promotes light_air Light & Air light_air->polymerization promotes temp_control Temperature Control temp_control->polymerization prevents ph_neutral Neutral pH ph_neutral->polymerization prevents inhibitors Inhibitors (e.g., Hydroquinone) inhibitors->polymerization prevents inert_atmosphere Inert Atmosphere inert_atmosphere->polymerization prevents pure_reagents High Purity Reagents pure_reagents->polymerization prevents solvent Use of Solvent solvent->polymerization prevents

Caption: A diagram showing the relationship between factors that promote and prevent the unwanted polymerization of this compound.

References

Technical Support Center: Catalyst Removal in (S)-(+)-Epichlorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals engaged in chemical synthesis involving (S)-(+)-Epichlorohydrin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the removal of residual catalysts from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions involving this compound that may require removal?

A1: A variety of catalysts are employed depending on the specific reaction. Common classes include:

  • Homogeneous Catalysts: These are soluble in the reaction medium. A prime example is the Jacobsen's catalyst and other related chiral metal-salen complexes (e.g., Co, Cr), which are used for asymmetric epoxidation and kinetic resolution of epoxides.[1][2]

  • Heterogeneous Catalysts: These exist in a different phase from the reaction mixture, simplifying removal. Examples include titanium silicalite-1 (TS-1), Ti-MWW, and zeolites like Sn-Beta, which are used in epoxidation and epoxide ring-opening reactions.[3][4]

  • Alkaline Catalysts: Simple bases like sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) are used for dehydrochlorination reactions to form the epoxide ring.[5]

  • Biocatalysts: Enzymes, such as epoxide hydrolases, are used for the enantioselective kinetic resolution of racemic epichlorohydrin (B41342).[6]

Q2: Why is the complete removal of residual catalysts critical in pharmaceutical applications?

A2: Residual catalysts, particularly those containing heavy metals, can compromise the purity, safety, and stability of the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on elemental impurities. Furthermore, residual catalysts can interfere with downstream reactions or lead to degradation of the product over time.

Q3: What are the primary methods for removing catalysts from epichlorohydrin reaction mixtures?

A3: The choice of method depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the properties of the product. Key methods include:

  • Filtration: The most straightforward method for removing insoluble heterogeneous catalysts.

  • Distillation: Highly effective for separating the volatile epichlorohydrin product from non-volatile catalyst residues.[7]

  • Liquid-Liquid Extraction: Used to separate epichlorohydrin from aqueous solutions or to wash out water-soluble catalysts and salts.[8]

  • Adsorption: Passing the product solution through a column packed with an adsorbent like silica (B1680970), alumina, or activated carbon can effectively trap catalyst residues.[9][10]

  • Precipitation and Washing: A homogeneous catalyst can sometimes be precipitated by changing the solvent system or reaction conditions, allowing for its removal by filtration.[1][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalyst removal process.

Problem 1: After distillation, my this compound product still shows traces of metal catalyst.

  • Possible Cause 1: Catalyst Carryover: Some metal complexes may have slight volatility or can be carried over as an aerosol, especially during vacuum distillation.

  • Suggested Solution:

    • Optimize Distillation: Ensure the distillation is not too rapid and that the vacuum pressure is stable.[7]

    • Pre-treatment: Before distillation, attempt to remove the bulk of the catalyst. For a homogeneous catalyst, consider a pre-extraction with an aqueous solution or precipitation.

    • Adsorbent Polish: After distillation, pass the epichlorohydrin through a small plug of silica gel or a specialized metal scavenger adsorbent.

Problem 2: My heterogeneous catalyst appears to be "leaching" into the product solution.

  • Possible Cause 1: Catalyst Instability: The catalyst support (e.g., silica, polymer) may not be stable under the reaction conditions (pH, temperature, solvent), causing the active metal center to detach.

  • Suggested Solution:

    • Verify Catalyst Stability: Review the manufacturer's data for the catalyst's operational limits.

    • Immobilization Check: If using an immobilized catalyst, ensure the covalent linkers are robust. Weakly adsorbed or physisorbed catalysts are prone to leaching.[9] Consider re-extracting the immobilized catalyst with a solvent like dichloromethane (B109758) to remove any non-covalently bound species before use.[9]

    • Post-Reaction Adsorption: Use a scavenger resin or adsorbent column post-filtration to capture any leached metal species.

Problem 3: Aqueous washing to remove an alkaline catalyst (e.g., NaOH) is causing product loss through hydrolysis.

  • Possible Cause 1: Epoxide Ring-Opening: Epichlorohydrin's epoxide ring is susceptible to opening under both acidic and basic conditions, especially at elevated temperatures, leading to the formation of diols.[11]

  • Suggested Solution:

    • Use Cold Water/Brine: Perform aqueous washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers promptly after washing.

    • Neutralize Carefully: Instead of a strong base wash, consider neutralizing the reaction mixture to a pH of ~7 with a dilute acid before extraction.

    • Liquid-Liquid Extraction: Use an organic solvent like ethyl acetate (B1210297) or dichloromethane to extract the epichlorohydrin from the reaction mixture before extensive washing.[8]

Experimental Protocols

Protocol 1: Removal of a Homogeneous Salen-Type Catalyst (e.g., Jacobsen's Catalyst)

This protocol combines solvent washing and silica gel adsorption for effective removal.

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Evaporation: If the reaction solvent is non-polar (e.g., toluene, dichloromethane), reduce its volume under vacuum.

  • Solvent Wash/Precipitation: Add a non-solvent for the catalyst but a solvent for the product (e.g., hexane). This may cause the catalyst to precipitate.

  • Filtration: Filter the mixture through a pad of Celite® to remove any precipitated catalyst.

  • Adsorption:

    • Concentrate the filtrate containing the crude epichlorohydrin.

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., 10% ethyl acetate in hexane).

    • Pass the solution through a short column of silica gel, eluting with the same solvent system. The more polar catalyst will be retained on the silica.

  • Final Concentration: Collect the fractions containing the purified product and remove the solvent under reduced pressure.

Protocol 2: Removal and Recovery of a Heterogeneous Catalyst

This protocol outlines the simple recovery of an insoluble catalyst.

  • Cooling: After the reaction is complete, cool the reaction vessel to room temperature.

  • Filtration: Set up a Buchner funnel with an appropriate filter paper. Filter the reaction mixture under vacuum to separate the solid catalyst.

  • Catalyst Washing: Wash the recovered catalyst on the filter paper with a suitable solvent (e.g., dichloromethane or the reaction solvent) to remove any adsorbed product or by-products.[9]

  • Product Isolation: The filtrate now contains the crude product, which can be further purified by methods such as distillation.[7]

  • Catalyst Regeneration (Optional): The recovered catalyst can be dried under vacuum. Depending on the nature of the catalyst, a regeneration step such as calcination (heating to high temperatures to burn off residues) might be necessary before reuse.[12]

Data Presentation

Effective catalyst removal is a quantitative process. Use the following table to track and compare the efficiency of different removal methods in your experiments. Residual catalyst levels can be determined by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metals or High-Performance Liquid Chromatography (HPLC) for organic catalysts.

Experiment ID Catalyst Type Initial Catalyst Conc. (ppm) Removal Method Final Catalyst Conc. (ppm) Product Yield (%) Removal Efficiency (%)
EXP-001Jacobsen's (Mn)1500Silica Filtration159299.0
EXP-002Jacobsen's (Mn)1500Aqueous Wash2108886.0
EXP-003Sn-BetaN/A (Heterogeneous)Filtration< 5 (Leached)95>99.9

Note: Removal Efficiency (%) = [(Initial Conc. - Final Conc.) / Initial Conc.] x 100

Visualizations

The following diagrams illustrate key workflows and decision-making processes for catalyst removal.

G cluster_start Start: Crude Product cluster_decision Decision Point cluster_hetero Heterogeneous Path cluster_homo Homogeneous Path cluster_purify Final Purification start Crude (S)-Epichlorohydrin + Residual Catalyst is_hetero Is Catalyst Heterogeneous? start->is_hetero filter Simple Filtration is_hetero->filter Yes extract Liquid-Liquid Extraction is_hetero->extract No wash Wash Catalyst filter->wash distill Distillation filter->distill recycle Dry & Recycle Catalyst wash->recycle adsorb Adsorption (Silica/Carbon) extract->adsorb precipitate Precipitation extract->precipitate adsorb->distill precipitate->distill final_product Pure (S)-Epichlorohydrin distill->final_product

Caption: General workflow for catalyst removal from (S)-Epichlorohydrin.

G cluster_immobilization Catalyst Immobilization & Recovery support Solid Support (e.g., Silica, Polymer) immobilized Immobilized (Heterogeneous) Catalyst support->immobilized catalyst Homogeneous Catalyst (e.g., Salen Complex) catalyst->immobilized Covalent Attachment reaction Perform Reaction immobilized->reaction filtration Filter to Recover Catalyst reaction->filtration product Product in Solution filtration->product recovered_catalyst Recovered Solid Catalyst filtration->recovered_catalyst

Caption: Concept of catalyst immobilization for easy recovery.

References

Technical Support Center: (S)-(+)-Epichlorohydrin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of (S)-(+)-Epichlorohydrin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main routes are the traditional method starting from propylene (B89431) and the greener, increasingly adopted glycerol-to-epichlorohydrin (GTE) process. The GTE process is a two-step chemical synthesis. In the first step, glycerol (B35011) is hydrochlorinated with hydrogen chloride gas at elevated temperatures and pressures to produce a mixture of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP), with the aid of a carboxylic acid catalyst.[1] The subsequent step involves the conversion of this dichloropropanol (B8674427) mixture into epichlorohydrin (B41342) using a base.[1] For producing the specific (S)-enantiomer, biocatalytic methods employing enzymes like halohydrin dehalogenases are favored for their high enantioselectivity.[2]

Q2: Why is the enantiomeric excess (ee) critical for this compound?

A2: this compound is a chiral building block, and its specific stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The enantiomeric excess is a measure of the purity of the desired (S)-enantiomer over the (R)-enantiomer. High enantiomeric purity is often a regulatory requirement and directly impacts the efficacy and safety of the final drug product.

Q3: What are the major challenges in scaling up the synthesis of this compound?

A3: Key challenges include:

  • Controlling Exothermic Reactions: The synthesis involves highly exothermic steps, which can be difficult to manage at a larger scale, potentially leading to runaway reactions.[3][4]

  • Maintaining High Enantioselectivity: Ensuring a high enantiomeric excess of the (S)-isomer can be challenging during scale-up.

  • Byproduct Formation: Undesired side reactions can lead to the formation of impurities that complicate purification and reduce yield.[5]

  • Product Purification: Separating this compound from the reaction mixture, including unreacted starting materials, byproducts, and solvents, requires efficient purification methods.

  • Heat and Mass Transfer: Inadequate mixing and inefficient heat transfer in larger reactors can lead to localized temperature gradients and concentration differences, impacting reaction kinetics and selectivity.[6]

Troubleshooting Guide

Low Yield

Problem: The overall yield of this compound is significantly lower than expected after scale-up.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Conversion of Glycerol - Increase Reaction Temperature: For the hydrochlorination of glycerol, raising the temperature from 70°C to 110°C can improve conversion.[7] - Optimize Catalyst Loading: For Brønsted acidic ionic liquid catalysts, a loading of 0.75 mol/kg of glycerol has proven effective.[7] - Extend Reaction Time: Monitor the reaction's progress using Gas Chromatography (GC) to ensure completion.[7]
Suboptimal Dehydrochlorination - Adjust Reactant Ratio: An optimal molar ratio of NaOH to dichloropropanol (DCP) is crucial. A ratio of 1.05:1 has been shown to maximize yield, as an excess of NaOH can promote side reactions.[8] - Control Reaction Temperature: The ideal temperature for this step is around 50°C. Higher temperatures can increase the rate of side reactions, such as hydrolysis.[8]
Product Loss During Purification - Optimize Distillation Parameters: Use vacuum distillation to lower the boiling point of epichlorohydrin and minimize thermal degradation. - Improve Extraction Efficiency: In liquid-liquid extraction, ensure proper solvent selection and sufficient mixing to maximize the recovery of epichlorohydrin.
Hydrolysis of Epichlorohydrin - Minimize Water Content: The presence of water, especially at elevated temperatures, can lead to the hydrolysis of epichlorohydrin back to glycerol.[9] Ensure starting materials are dry and efficiently remove water formed during the reaction. - Shorten Residence Time: Rapidly separate the epichlorohydrin from the aqueous phase after the reaction to minimize contact time and reduce hydrolysis.[8]
Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of this compound is below the required specification.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inefficient Chiral Catalyst/Enzyme - Verify Catalyst/Enzyme Activity: Ensure the catalyst or enzyme has not degraded. For biocatalysis, check for enzyme deactivation. - Optimize Catalyst Loading: Use the recommended catalyst loading for the specific reaction volume.
Suboptimal Reaction Conditions - Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Maintain the optimal temperature for the specific catalyst or enzyme system. - pH Control (for biocatalysis): For enzymatic reactions, maintain the optimal pH to ensure high enzyme activity and selectivity.
Racemization of Product - Minimize Exposure to Harsh Conditions: Avoid high temperatures or extreme pH during workup and purification, which can cause racemization of the chiral product.
Inaccurate ee Determination - Validate Analytical Method: Ensure the chiral HPLC or GC method is properly validated for accuracy and precision. Use a certified reference standard for (S)- and (R)-epichlorohydrin.
Impurity and Byproduct Formation

Problem: The final product is contaminated with significant levels of impurities.

Possible Causes & Solutions:

Possible CauseRecommended Action
Formation of Chlorinated Byproducts - Control Chlorinating Agent Stoichiometry: Ensure a sufficient supply of the chlorinating agent (e.g., HCl gas) to drive the reaction towards the desired dichlorinated products and minimize monochloropropanol intermediates.[7] - Optimize Reaction Temperature: Adjust the temperature to minimize side reactions while maintaining a good conversion rate.[7]
Glycerol Formation - Minimize Water: As mentioned previously, the presence of water can lead to the hydrolysis of epichlorohydrin.
Residual Solvents or Starting Materials - Improve Purification Efficiency: Enhance the distillation process by using a column with a higher number of theoretical plates or by optimizing the reflux ratio. For liquid-liquid extraction, consider using a more selective solvent.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dichloro-2-propanol from Glycerol

This protocol outlines the hydrochlorination of glycerol, the first step in the GTE process.

  • Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer, a gas inlet tube reaching the bottom, and a gas outlet tube, combine 1 kg of 90% glycerol and 20 g of acetic acid.[7]

  • Heating: Place the flask in an oil bath and heat the mixture to 100-110°C.[7]

  • Hydrogen Chloride Introduction: Pass a stream of dry hydrogen chloride gas (dried by passing through concentrated sulfuric acid) into the reaction mixture.[7]

  • Reaction Monitoring: Periodically weigh the flask to monitor the absorption of hydrogen chloride and track the reaction progress.

  • Workup: Once the desired conversion is achieved (monitored by GC), stop the HCl flow and cool the reaction mixture. The crude 1,3-dichloro-2-propanol can then be used in the next step or purified by vacuum distillation.

Protocol 2: Dehydrochlorination of Dichloropropanol to Epichlorohydrin

This protocol describes the conversion of dichloropropanol to epichlorohydrin.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the crude dichloropropanol from the previous step.

  • Base Addition: While stirring vigorously, add a 20% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise from the dropping funnel.[8] Maintain the reaction temperature at 50°C.[8]

  • Reaction Time: The reaction is typically rapid. A residence time of around 15 seconds in a continuous reactor has been shown to be effective.[8] For a batch process, monitor the reaction by GC until the dichloropropanol is consumed.

  • Purification: The epichlorohydrin can be purified from the reaction mixture by distillation.[10] Fractional distillation is recommended to separate the product from unreacted materials and byproducts.

Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This method is for the quantification of the (R)- and (S)-enantiomers of epichlorohydrin.

  • Chromatographic System:

    • HPLC System: A system with a quaternary solvent delivery pump, degasser, auto-injector, column oven, and UV detector.[11]

    • Column: Chiralpak-IA immobilized amylose-based stationary phase.[11]

    • Mobile Phase: n-hexane:2-propanol (100:2 v/v).[11]

    • Flow Rate: 1.0 ml/min.[11]

    • Detection: UV at 205 nm.[11]

  • Sample Preparation:

    • Dissolve a known amount of the epichlorohydrin sample in the mobile phase.

  • Analysis:

    • Inject the sample into the HPLC system.

    • The resolution between the S-(+)-Epichlorohydrin and R-(-)-Epichlorohydrin peaks should be ≥ 5.[11]

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Visualizations

Synthesis Pathway

G Glycerol-to-Epichlorohydrin (GTE) Synthesis Pathway Glycerol Glycerol DCP 1,3-Dichloropropanol (1,3-DCP) + 2,3-Dichloropropanol (2,3-DCP) Glycerol->DCP Hydrochlorination (100-120°C) ECH This compound DCP->ECH Dehydrochlorination (~50°C) Byproducts1 Water, Monochloropropanols DCP->Byproducts1 Side Reactions Byproducts2 Glycerol, NaCl ECH->Byproducts2 Hydrolysis Catalyst Carboxylic Acid Catalyst Catalyst->DCP Base Base (e.g., NaOH) Base->ECH HCl HCl (gas) HCl->DCP

Caption: The GTE synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow: Low Yield Start Low Yield of (S)-Epichlorohydrin Check_Hydrochlorination Check Hydrochlorination Step Start->Check_Hydrochlorination Check_Dehydrochlorination Check Dehydrochlorination Step Start->Check_Dehydrochlorination Check_Purification Check Purification Step Start->Check_Purification Incomplete_Conversion Incomplete Conversion? Check_Hydrochlorination->Incomplete_Conversion Suboptimal_Conditions Suboptimal Conditions? Check_Dehydrochlorination->Suboptimal_Conditions Hydrolysis Evidence of Hydrolysis? Check_Dehydrochlorination->Hydrolysis Product_Loss Product Loss during Workup/Distillation? Check_Purification->Product_Loss Optimize_Temp_Cat Increase Temperature Optimize Catalyst Load Incomplete_Conversion->Optimize_Temp_Cat Yes Adjust_Ratio_Temp Adjust NaOH:DCP Ratio Control Temperature (~50°C) Suboptimal_Conditions->Adjust_Ratio_Temp Yes Minimize_Water Minimize Water Content Shorten Residence Time Hydrolysis->Minimize_Water Yes Optimize_Purification Optimize Distillation/Extraction Parameters Product_Loss->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting low yield issues.

References

Byproduct formation in the dehydrochlorination of dichloropropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of byproducts during the dehydrochlorination of dichloropropanol (B8674427) to synthesize epichlorohydrin (B41342).

Troubleshooting Guides

Issue: Low Yield or Selectivity of Epichlorohydrin

Low yield or poor selectivity towards epichlorohydrin is a common issue that can often be attributed to suboptimal reaction conditions, leading to the formation of various byproducts.

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature High temperatures can promote side reactions such as the hydrolysis of epichlorohydrin to glycerol (B35011). Conversely, a temperature that is too low will result in incomplete conversion of dichloropropanol. The optimal temperature is typically in the range of 50-80°C.[1][2] It is crucial to monitor and control the reaction temperature closely.
Inappropriate Molar Ratio of Base to Dichloropropanol An excess of the basic agent (e.g., sodium hydroxide (B78521) or calcium hydroxide) can lead to an increased rate of byproduct formation, particularly the hydrolysis of epichlorohydrin.[2] A slight molar excess of the base is often used to ensure complete conversion, but a large excess should be avoided. The optimal molar ratio should be determined experimentally for your specific setup.[1]
Prolonged Reaction Time/Residence Time The longer the newly formed epichlorohydrin remains in the reaction mixture, the higher the probability of it undergoing subsequent reactions to form byproducts like glycerol and glycidol (B123203).[3] For continuous processes, optimizing the residence time is critical. In batch reactions, the reaction should be stopped once the conversion of dichloropropanol is complete.[4]
Presence of Excess Water Water is a reactant in the primary side reaction: the hydrolysis of epichlorohydrin. While aqueous solutions of bases are commonly used, minimizing the overall water content in the reaction system can help to suppress this side reaction.[5][6]
Inefficient Removal of Epichlorohydrin To minimize byproduct formation, epichlorohydrin should be removed from the reaction mixture as it is formed.[3][7] This is often achieved through reactive distillation, where the more volatile epichlorohydrin is continuously distilled off.[3]

Issue: Identification of Unknown Peaks in Analytical Chromatogram

The appearance of unexpected peaks in your GC or LC analysis indicates the presence of impurities or byproducts.

Potential Byproduct Confirmation Method Common Cause
Glycidol Mass Spectrometry (MS) analysis will show a characteristic fragmentation pattern. Comparison with a glycidol standard is definitive.Formed from the dehydrochlorination of 3-chloropropane-1,2-diol or the hydrolysis of epichlorohydrin.[7]
Glycerol Confirmed by comparison with a glycerol standard via GC or LC-MS.Primarily formed from the hydrolysis of epichlorohydrin.[7][8]
3-chloropropane-1,2-diol (MCPD) Identified by GC-MS and comparison with a known standard.An intermediate in the hydrolysis of epichlorohydrin or an impurity in the starting dichloropropanol.[7]
Diglycidyl ether MS analysis will reveal a higher molecular weight corresponding to the ether.Can form under certain conditions, and its proposed mechanism involves the reaction of epichlorohydrin with an alcohol, followed by dehydrochlorination.[9]
Polyglycerols These will appear as a series of higher molecular weight peaks.Formed from the polymerization of glycerol or glycidol at elevated temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the dehydrochlorination of dichloropropanol?

A1: The main byproducts include 3-chloropropane-1,2-diol, glycerol, glycidol, and various ethers such as diglycidyl ether and polyglycerols.[7] The formation of these is largely dependent on the reaction conditions.

Q2: How does the choice of base (sodium hydroxide vs. calcium hydroxide) affect byproduct formation?

A2: Both sodium hydroxide and calcium hydroxide (milk of lime) are commonly used. Sodium hydroxide is more soluble and can lead to faster reaction rates, but may also increase the rate of hydrolysis if not carefully controlled.[10] Calcium hydroxide is less soluble, which can help to maintain a more stable pH, but may present challenges with handling and dosage due to its suspension nature.[3][7]

Q3: What is the role of water in byproduct formation?

A3: Water is a key reactant in the hydrolysis of epichlorohydrin to form glycerol. While the dehydrochlorination reaction itself produces water, minimizing the initial amount of water in the reaction can help to reduce the rate of this undesirable side reaction.[5][6]

Q4: Can the isomeric purity of the starting dichloropropanol affect the reaction?

A4: Yes, the two main isomers, 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol, have different reactivities. 1,3-dichloro-2-propanol is significantly more reactive in the dehydrochlorination reaction.[1][11] A higher proportion of the more reactive isomer can lead to a faster and more efficient conversion to epichlorohydrin.

Q5: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the reaction mixture.[2][12] GC-MS is particularly useful for identifying unknown byproducts. High-performance liquid chromatography (HPLC) can also be used, especially for less volatile compounds.[12]

Data Presentation

Table 1: Effect of Reaction Temperature on Dichloropropanol Conversion and Epichlorohydrin Yield

Temperature (°C)Dichloropropanol Conversion (%)Epichlorohydrin Yield (%)Reference
50~100~73.8[4]
60--[2]
70-Optimal[1][2]
80--[1][2]

Note: Specific conversion and yield values can vary significantly based on other reaction parameters such as reaction time and molar ratios.

Table 2: Influence of Reactant Molar Ratio (NaOH:Dichloropropanol) on Reaction

Molar Ratio (NaOH:DCP)ObservationReference
1:1 to 1:12Studied range[2]
1.05:1Optimal for a specific coupling process[4]
1:5Optimal for a specific batch process[1][2]

Experimental Protocols

Protocol 1: Synthesis of Dichloropropanol from Glycerol

This protocol is a representative method for the hydrochlorination of glycerol.

  • Apparatus Setup: Assemble a reaction flask equipped with a reflux condenser, a gas inlet tube that reaches below the surface of the liquid, and a magnetic stirrer. The flask should be placed in a heating mantle or oil bath.

  • Reactant Charging: To the reaction flask, add glycerol and a catalytic amount of a carboxylic acid, such as acetic acid.[13][14]

  • Reaction Initiation: Heat the mixture to the desired temperature (e.g., 100-110°C) with stirring.[13][15]

  • HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the reaction mixture.[13][15]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC for the disappearance of glycerol and the formation of monochloropropanediol and dichloropropanol isomers.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the excess acid by the portion-wise addition of a base like solid sodium carbonate until the solution is alkaline.[13][15]

  • Purification: Separate the organic layer containing dichloropropanol. The crude product can be purified by distillation under reduced pressure.[13]

Protocol 2: Dehydrochlorination of Dichloropropanol to Epichlorohydrin

This is a general protocol for the dehydrochlorination step.

  • Apparatus Setup: For a batch process, use a round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer. For a continuous process with reactive distillation, a more specialized setup with a reaction-stripping column is required.[7][16]

  • Reactant Charging: Charge the dichloropropanol to the reaction vessel.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 10-20 wt%), to the stirred dichloropropanol.[1] The addition should be controlled to manage the exothermic reaction.

  • Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 50-80°C).[1][2]

  • Reaction Monitoring: Follow the reaction progress by GC analysis to determine the conversion of dichloropropanol.

  • Product Isolation:

    • Batch Process: After the reaction is complete, stop stirring and allow the layers to separate. The organic layer containing epichlorohydrin can be separated and purified by distillation.[15]

    • Reactive Distillation: In a continuous setup, epichlorohydrin is continuously removed as a vapor, condensed, and collected.[7]

Visualizations

Dehydrochlorination_Pathway cluster_byproducts Byproducts DCP Dichloropropanol ECH Epichlorohydrin (Desired Product) DCP->ECH Dehydrochlorination MCPD 3-Chloropropane-1,2-diol ECH->MCPD Hydrolysis Glycidol Glycidol ECH->Glycidol Hydrolysis Ether Diglycidyl Ether ECH->Ether Side Reaction Base Base (e.g., NaOH) Glycerol Glycerol MCPD->Glycerol Hydrolysis

Caption: Reaction pathway for the dehydrochlorination of dichloropropanol showing the formation of major byproducts.

Troubleshooting_Workflow Start Low Epichlorohydrin Yield Check_Temp Is Temperature Optimal (50-80°C)? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Ratio Is Base:DCP Molar Ratio Correct? Check_Temp->Check_Ratio Yes Adjust_Temp->Check_Ratio Adjust_Ratio Optimize Molar Ratio Check_Ratio->Adjust_Ratio No Check_Time Is Reaction Time/ Residence Time Minimized? Check_Ratio->Check_Time Yes Adjust_Ratio->Check_Time Adjust_Time Shorten Time or Improve ECH Removal Check_Time->Adjust_Time No Check_Water Is Water Content Minimized? Check_Time->Check_Water Yes Adjust_Time->Check_Water Reduce_Water Reduce Water in Reaction System Check_Water->Reduce_Water No End Yield Improved Check_Water->End Yes Reduce_Water->End

Caption: Troubleshooting workflow for addressing low epichlorohydrin yield in dehydrochlorination reactions.

References

Technical Support Center: Kinetic Resolution of Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the kinetic resolution of racemic epichlorohydrin (B41342).

Frequently Asked Questions (FAQs)

Q1: What is the kinetic resolution of epichlorohydrin and why is it important?

Kinetic resolution is a technique used to separate a racemic mixture (an equal mixture of two enantiomers) of epichlorohydrin. It works by using a chiral catalyst or enzyme that reacts at a different rate with each enantiomer.[1] This process allows for the isolation of one enantiomer in high purity, as the other is preferentially converted into a different product (typically 1-chloro-3-(2-chloro-1-hydroxyethyl) ether or a diol).[1][2] Enantiomerically pure epichlorohydrin is a crucial building block in the synthesis of many pharmaceuticals, including beta-blockers and antiviral drugs.[3][4]

Q2: My experiment resulted in low enantiomeric excess (e.e.). What are the common causes and solutions?

Low enantiomeric excess is a frequent issue that can stem from several factors. A systematic approach is needed for troubleshooting.

  • Suboptimal Reaction Conditions: Temperature, pH (for enzymatic reactions), and solvent can significantly impact selectivity. For hydrolytic kinetic resolution (HKR) with (salen)Co catalysts, epichlorohydrin can racemize at ambient temperatures; conducting the reaction at 0-4 °C can suppress this side reaction and improve e.e.[2]

  • Catalyst/Enzyme Inactivity or Low Selectivity: The chiral catalyst or enzyme may be degraded, impure, or inherently not selective enough for the substrate.[5] Ensure the catalyst is active and consider screening different enzymes or catalyst variants.[1] For example, various Salen metal complexes or epoxide hydrolases from different sources can exhibit different selectivities.[3]

  • Incorrect Conversion: The enantiomeric excess of both the unreacted starting material and the product is highly dependent on the reaction conversion.[1][6] To obtain high e.e. for the remaining epichlorohydrin, the reaction often needs to proceed past 50% conversion.[6] It is crucial to monitor the reaction over time by analyzing aliquots with chiral GC or HPLC.[6]

  • Undesired Racemization: The epichlorohydrin starting material or the chiral product may be racemizing under the reaction conditions.[2][7] This can be caused by temperature, pH, or even the catalyst itself.[2] Test the stability of an enantioenriched sample under the reaction conditions (without the co-reactant) to check for racemization.

Q3: The e.e. is high, but my yield of the desired epichlorohydrin enantiomer is very low. How can I improve this?

This is a classic challenge in kinetic resolution, as the theoretical maximum yield for the recovery of one enantiomer is 50%.[8]

  • Balance Yield and e.e.: Pushing for extremely high e.e. of the remaining starting material requires driving the reaction to high conversion, which inherently lowers the yield.[8] You may need to accept a slightly lower e.e. to achieve a more practical yield by stopping the reaction at a lower conversion.

  • Consider Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is required, DKR is the preferred strategy. This approach combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[7][9] This continuously replenishes the faster-reacting enantiomer, theoretically allowing for up to 100% yield of the desired chiral product.[1][7] DKR of epichlorohydrin often involves combining an enzyme (like a lipase) with a racemization catalyst (like a ruthenium complex).[9]

Q4: The reaction is very slow or has stalled. What should I check?

  • Catalyst Deactivation: (Salen)Co catalysts used in HKR can deactivate over time. The nature of the counterion (e.g., acetate, tosylate) can influence stability and reactivity.[10] Immobilizing the catalyst on a solid support or membrane can sometimes improve stability and recyclability.[3][11]

  • Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.[12] An optimal temperature must be found that balances rate and selectivity. For enzymatic reactions, temperatures that are too high can cause denaturation and loss of activity.

  • Catalyst Loading: Insufficient catalyst loading will lead to slow reactions. While low loadings (0.2-2.0 mol%) are often effective for HKR, the optimal amount can be substrate-dependent.[2][13]

  • pH (Enzymatic Reactions): The activity of enzymes like epoxide hydrolase is highly pH-dependent. The optimal pH for the hydrolysis of epichlorohydrin using an EH from domestic duck liver was found to be between 7 and 8. Operating outside the optimal pH range will drastically reduce the reaction rate.

Troubleshooting and Experimental Workflows

Guide 1: Troubleshooting Low Enantiomeric Excess (e.e.)

The following workflow provides a systematic approach to diagnosing and solving issues of low enantioselectivity in your kinetic resolution experiment.

G start Low e.e. Observed cat_check 1. Verify Catalyst / Enzyme Activity & Selectivity start->cat_check temp_opt 2. Optimize Reaction Temperature cat_check->temp_opt Catalyst is active & appropriate conv_check 3. Monitor Reaction vs. Conversion temp_opt->conv_check Temperature optimized (e.g., 0-4 °C for HKR) rac_check 4. Investigate for Undesired Racemization conv_check->rac_check Time-course study performed end Improved Enantiomeric Excess rac_check->end Racemization addressed

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 2: General Workflow for Hydrolytic Kinetic Resolution (HKR)

This diagram outlines the key steps for performing a typical hydrolytic kinetic resolution of epichlorohydrin using a chiral (salen)Co catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup prep_cat Activate/Prepare (salen)Co(III) Catalyst add_epi Add Racemic Epichlorohydrin prep_cat->add_epi add_h2o Add H2O (0.5-0.7 equiv) add_epi->add_h2o run_rxn Stir at Controlled Temp (e.g., 0-4 °C) add_h2o->run_rxn monitor Monitor e.e. & Conversion (Chiral GC/HPLC) run_rxn->monitor workup Quench & Isolate Products (e.g., Distillation) monitor->workup

Caption: Experimental workflow for hydrolytic kinetic resolution.

Quantitative Data Summary

The tables below summarize typical reaction conditions and results for different kinetic resolution methods.

Table 1: Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin with (salen)Co Catalysts

Catalyst Catalyst Loading (mol%) Temp (°C) Time (h) Conversion (%) Epoxide Yield (%) Epoxide e.e. (%) Reference
(R,R)-(salen)Co(III)OAc 0.5 - 2.0 0 - 4 12 - 24 ~55 ~45 >99 [2]
Oligomeric (salen)Co 0.005 - 0.1 RT 24 >50 ~48 >99 [13]
Copolymer-supported Co-salen - - - 54 - >99 [11]

| (salen)Yb(III) complex | 0.3 | 0 - 5 | 18 | - | 44 | 99 |[13] |

Table 2: Enzymatic Resolution of Epichlorohydrin

Enzyme Source Biocatalyst Form System Temp (°C) Time Yield (%) e.e. (%) Reference
Epoxide Hydrolase (Duck Liver) Crude Extract Phosphate Buffer 32.4 11.1 h - 86.1
Epoxide Hydrolase (E. coli) Whole Cells Isooctane/Buffer 30 45 min - - [14]

| Immobilized EH (E. coli) | Immobilized Enzyme | - | - | - | 35 | 99 |[14] |

Key Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR) with a (salen)Co(III) Catalyst

This protocol is a generalized summary and should be adapted based on the specific catalyst and substrate.

  • Catalyst Preparation: To the chiral (salen)Co(II) complex (e.g., 0.5 mol%), add a mild oxidant (like acetic acid) and stir in air to generate the active (salen)Co(III) species.

  • Reaction Setup: Place the activated catalyst in a reaction vessel under an inert atmosphere. Add racemic epichlorohydrin (1.0 equiv).

  • Initiation: Cool the mixture to the desired temperature (typically 0-4 °C to minimize racemization).[2] Add water (approx. 0.55 - 0.7 equivalents) dropwise to begin the resolution. The reaction can often be run neat (solvent-free).[2][13]

  • Monitoring: Stir the reaction vigorously. Periodically withdraw small aliquots, quench them, and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epichlorohydrin.

  • Work-up: Once the desired e.e. and conversion are reached (e.g., >99% e.e. at ~55% conversion), the reaction can be stopped. The enantioenriched epichlorohydrin can be separated from the diol product and the catalyst, often by vacuum distillation.[1] The catalyst can potentially be recovered and recycled.[2][3]

Protocol 2: General Procedure for Enzymatic Resolution using Whole Cells

This protocol is based on the use of recombinant E. coli expressing an epoxide hydrolase and should be optimized for the specific enzyme system.[14]

  • System Setup: Prepare a biphasic system in a sealed reaction vessel. The aqueous phase should be a buffer at the optimal pH for the enzyme (e.g., pH 8.0).[14] The organic phase can be a non-polar solvent like isooctane, which serves as a reservoir for the substrate and product. A typical volume ratio might be 7:3 (organic:aqueous).[14]

  • Biocatalyst Addition: Add the wet cells of the recombinant E. coli to the aqueous phase to a specified concentration (e.g., 0.07 g/mL).[14]

  • Reaction Initiation: Add racemic epichlorohydrin to the organic phase. Vigorously stir the biphasic mixture at the optimal temperature (e.g., 30 °C) to facilitate mass transfer between the phases.

  • Monitoring: Withdraw samples from the organic phase at regular intervals and analyze by chiral GC to monitor the progress of the resolution.

  • Work-up: After the optimal reaction time (e.g., 45 minutes), stop the reaction. Separate the organic layer, which contains the enantioenriched (R)-epichlorohydrin. The product can be further purified as needed.

References

Technical Support Center: (S)-(+)-Epichlorohydrin Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling regioselectivity in the ring-opening of (S)-(+)-epichlorohydrin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the nucleophilic ring-opening of this compound?

A1: The ring-opening of this compound with a nucleophile (NuH) can result in two regioisomeric products. The desired product in many pharmaceutical syntheses results from the nucleophile attacking the terminal, less sterically hindered carbon (C1), an SN2-type reaction. Attack at the internal, more substituted carbon (C2) can also occur, leading to the secondary alcohol isomer. The electron-withdrawing nature of the adjacent chloromethyl group generally disfavors the development of positive charge on the internal carbon, making the terminal carbon the more common site of attack.[1][2]

Q2: What are the key factors that control the regioselectivity of the reaction?

A2: Regioselectivity is primarily governed by a balance of steric and electronic factors, which can be manipulated by the choice of:

  • Catalyst: Lewis acids generally promote higher regioselectivity for attack at the terminal carbon compared to Brønsted acids.[3]

  • Nucleophile: Strong, potent nucleophiles favor the SN2 pathway and attack at the less hindered carbon.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states, thereby affecting the product ratio.[4]

  • Reactant Concentration: Low concentrations of the nucleophile can shift the reaction mechanism towards a more SN1-like pathway, which often results in lower regioselectivity.[1]

Q3: Why am I getting a mixture of regioisomers instead of a single product?

A3: The formation of a regioisomeric mixture indicates that both SN1 and SN2-type pathways are competing. This can be caused by several factors:

  • Use of a Brønsted Acid Catalyst: Brønsted acids can protonate the epoxide oxygen, leading to a more carbocation-like intermediate (SN1 character), which allows for nucleophilic attack at both the primary and secondary carbons.[1][5]

  • Low Nucleophile Concentration: When the nucleophile concentration is low (e.g., when using a co-solvent), the reaction may proceed through a less selective SN1 pathway.[1]

  • High Reaction Temperature: Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for the less favored pathway, resulting in a mixture of products.

Q4: How can I maximize the yield of the "normal" product (attack at the terminal C1 carbon)?

A4: To favor the SN2 pathway and attack at the less substituted carbon, consider the following strategies:

  • Use a Lewis Acid Catalyst: Heterogeneous Lewis acidic catalysts like tin-beta (Sn-Beta) zeolite are highly effective at activating the epoxide for nucleophilic attack while maintaining high regioselectivity.[3]

  • Employ Strong Nucleophiles: Use a strong nucleophile under neutral or basic conditions.

  • Optimize Solvent and Concentration: Use the nucleophile itself as the solvent where possible (e.g., neat methanol) to ensure a high concentration, which favors the bimolecular SN2 mechanism.[1] If a co-solvent is necessary, choose one that does not overly stabilize carbocation intermediates.

Troubleshooting Guide

This guide addresses common problems encountered during the ring-opening of this compound.

Problem Possible Cause Recommended Solution
Poor Regioselectivity (Mixture of C1 and C2 attack products)1. Catalyst Choice: Using a Brønsted acid (e.g., H₂SO₄, Al-Beta) which promotes SN1 character.[1]1. Switch to a Lewis Acid Catalyst: Employ a catalyst like Sn-Beta zeolite, which is known to be highly regioselective for terminal attack (>97% selectivity).[3]
2. Low Nucleophile Concentration: Diluting reactants with a co-solvent can shift the mechanism from SN2 to a less selective SN1 pathway.[1]2. Increase Nucleophile Concentration: If feasible, use the nucleophile (e.g., methanol) as the solvent. Maintain a high molar ratio of nucleophile to epichlorohydrin (B41342).
Low Reaction Yield 1. Catalyst Inactivity: The catalyst may be poisoned or not sufficiently activated.1. Activate or Replace Catalyst: Ensure heterogeneous catalysts are properly dried and activated. For homogeneous catalysts, verify their purity and integrity.
2. Polymerization: Epichlorohydrin can polymerize under strongly acidic or basic conditions, especially at high temperatures.[3]2. Control Reaction Conditions: Maintain mild reaction temperatures. Consider the slow, dropwise addition of the epoxide to the nucleophile/catalyst mixture to keep its instantaneous concentration low.
Formation of Side Products (e.g., Dimerization, reaction with solvent)1. Reagent Purity: Water or other nucleophilic impurities in the reagents or solvent can lead to undesired byproducts.1. Use Dry and Pure Reagents: Ensure all solvents and reagents are anhydrous and of high purity.
2. Incompatible Catalyst/Substrate: Some catalysts may facilitate undesired reactions. For instance, certain basic catalysts can react with the chloromethyl group.[3]2. Screen Catalysts: Perform small-scale screening to identify a catalyst that is selective for the desired transformation without promoting side reactions.
Inconsistent Results / Poor Reproducibility 1. Atmospheric Moisture: The reaction may be sensitive to moisture from the air.1. Use Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
2. Inaccurate Analysis: The analytical method may not be capable of accurately resolving and quantifying the regioisomers.2. Validate Analytical Method: Develop and validate a robust analytical method, such as the GC protocol detailed below, to ensure accurate measurement of conversion and regioselectivity.

Data Presentation: Catalyst and Solvent Effects

The selection of catalyst and solvent system is critical for controlling regioselectivity. The tables below summarize quantitative data from studies on the ring-opening of epichlorohydrin with methanol (B129727).

Table 1: Comparison of Lewis vs. Brønsted Acid Catalyst Performance

CatalystCatalyst TypeRegioselectivity for Terminal Ether¹Reference
Sn-Beta Lewis Acid97%[3]
Zr-Beta Lewis AcidHigh (>95%)[3]
Hf-Beta Lewis AcidHigh (>95%)[3]
Al-Beta Brønsted Acid93%[3]
¹Reaction conditions: Epichlorohydrin with methanol at 60°C.

Table 2: Influence of Methanol Concentration on Regioselectivity

CatalystNucleophile ConcentrationCo-SolventRegioselectivity for Terminal Ether¹ (Product Ratio TE:TA)²Reference
Sn-Beta 24.7 M (Neat)None>97% (40 : 1)[1]
Sn-Beta 0.01 MAcetonitrile67% (2.1 : 1)[1]
Al-Beta 24.7 M (Neat)None95% (18 : 1)[1]
Al-Beta 0.01 MAcetonitrile54% (1.2 : 1)[1]
¹Selectivity towards 1-chloro-3-methoxy-2-propanol. ²TE = Terminal Ether; TA = Terminal Alcohol.

Visualizations

Reaction Pathway Diagram

Caption: Factors influencing the SN1 vs. SN2 pathway.

Troubleshooting Workflow

G Diagram 2: Troubleshooting Poor Regioselectivity start Problem: Poor Regioselectivity q_catalyst What type of catalyst is being used? start->q_catalyst ans_bronsted Brønsted Acid (e.g., Al-Beta, H+) q_catalyst->ans_bronsted ans_lewis Lewis Acid (e.g., Sn-Beta, ZnCl₂) q_catalyst->ans_lewis sol_catalyst Solution: Switch to a highly regioselective Lewis Acid like Sn-Beta. ans_bronsted->sol_catalyst q_conc What is the nucleophile concentration? ans_lewis->q_conc end_ok Regioselectivity Controlled sol_catalyst->end_ok ans_low Low / Diluted (using co-solvent) q_conc->ans_low ans_high High (e.g., neat solvent) q_conc->ans_high sol_conc Solution: Increase nucleophile concentration. Use nucleophile as solvent if possible to favor SN2. ans_low->sol_conc q_check Review other parameters: - Temperature (use mild conditions) - Reagent purity (ensure anhydrous) ans_high->q_check sol_conc->end_ok q_check->end_ok

Caption: A decision tree for troubleshooting regioselectivity issues.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with Methanol

This protocol describes a typical procedure for the regioselective ring-opening of this compound using a heterogeneous Sn-Beta catalyst.[3][6]

  • Materials:

    • This compound (ECH)

    • Anhydrous Methanol (MeOH)

    • Sn-Beta Zeolite Catalyst (activated)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Catalyst Activation: Activate the Sn-Beta catalyst by heating at >120°C under vacuum for at least 4 hours to remove adsorbed water.

    • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated Sn-Beta catalyst (e.g., 0.4 mol% relative to ECH).

    • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).

    • Add Solvent: Add anhydrous methanol to the flask. The volume should be sufficient to create a stirrable slurry and achieve the desired final concentration of ECH (e.g., 0.4 M).

    • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).

    • Substrate Addition: Slowly add this compound to the heated slurry.

    • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC (see Protocol 3).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the heterogeneous catalyst by filtration. The resulting filtrate contains the product, which can be purified by distillation if required.

Protocol 2: General Procedure for Ring-Opening with an Amine (Solvent-Free)

This protocol outlines a metal- and solvent-free method for the synthesis of β-amino alcohols.[7][8]

  • Materials:

    • This compound (ECH)

    • Amine (e.g., aniline, morpholine)

    • Acetic Acid (catalytic amount)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Reactor Setup: In a clean, dry round-bottom flask, add the amine (1.0 eq).

    • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

    • Substrate Addition: Add this compound (1.2 eq) dropwise to the mixture while stirring at room temperature. The reaction is often exothermic; use an ice bath to maintain the temperature if necessary.

    • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete.

    • Monitoring: Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or GC.

    • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography or distillation as needed.

Protocol 3: Analytical Method for Determining Regioisomeric Ratio by GC

This method is suitable for quantifying the starting materials and the two primary regioisomeric products.[9][10]

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

    • Chiral Capillary Column (e.g., Gama-Dex™ 225 or a similar cyclodextrin-based column capable of separating enantiomers and regioisomers).

  • GC Conditions (Example):

    • Column: Gamma dex™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Nitrogen or Helium, constant pressure (e.g., 25 psi) or constant flow (e.g., 0.6 mL/min).

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Isothermal at 80-90°C for separation of isomers. An initial temperature of 50°C may be used for separating the enantiomers of the starting material.

    • Injection Volume: 0.1 - 1.0 µL

    • Split Ratio: 100:1

  • Sample Preparation:

    • Take an aliquot from the reaction mixture and quench it immediately (e.g., by cooling and diluting in a suitable solvent).

    • Filter out any heterogeneous catalyst.

    • Dilute the sample to an appropriate concentration (e.g., ~50 mg/mL) with a suitable solvent (e.g., anhydrous methanol or dichloromethane).

    • Prepare standard solutions of pure starting material and, if available, the product isomers to determine retention times and calculate response factors.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to this compound and the two product regioisomers based on their retention times established from the standards.

    • Integrate the peak areas. The regiomeric ratio can be calculated from the relative peak areas, applying response factors if necessary.

References

Minimizing racemization of (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-(+)-Epichlorohydrin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the racemization of this compound during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stereochemical integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a pure enantiomer, such as this compound, converts into an equal mixture of both enantiomers ((S)- and (R)-forms), known as a racemate. This is a critical issue in pharmaceutical and chemical synthesis because the two enantiomers of a chiral molecule can have significantly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. Using partially racemized this compound can lead to the formation of undesirable stereoisomers, resulting in lower product yields, challenging purifications, and potentially compromised biological efficacy and safety of the final product.

Q2: What are the primary causes of racemization of this compound?

A2: The stereochemical integrity of this compound can be compromised by several factors, primarily related to its inherent reactivity as an epoxide. The main causes of racemization include:

  • Presence of Nucleophiles: Epoxides are susceptible to ring-opening by nucleophiles. In the case of epichlorohydrin (B41342), the chloride ion can act as a nucleophile. A nucleophilic attack on one of the epoxide carbons can lead to ring opening, followed by ring closure that can result in the opposite enantiomer.

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the ring-opening of the epoxide, making it more susceptible to nucleophilic attack and subsequent racemization.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.

  • Improper Storage: Exposure to incompatible materials, moisture, and light can contribute to the degradation and racemization of this compound over time.

Q3: How can I detect if my sample of this compound has racemized?

A3: The most reliable methods for determining the enantiomeric purity (and thus detecting racemization) of this compound are chiral chromatography techniques.

  • Chiral Gas Chromatography (GC): This is a common and effective method for separating and quantifying the enantiomers of volatile compounds like epichlorohydrin.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used and may be advantageous for less volatile derivatives of epichlorohydrin.

A decrease in the measured optical rotation of your sample over time is also an indicator of racemization.

Troubleshooting Guide: Minimizing Racemization

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Action
Low or inconsistent enantiomeric excess (ee) in reaction products. The starting this compound has racemized during storage.Verify Purity: Before use, always check the enantiomeric excess of your this compound using chiral GC or HPLC. Proper Storage: Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (0-8 °C), and protected from light.[2]
Racemization is occurring during the reaction.Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of racemization. pH Control: Avoid strongly acidic or basic conditions if possible. Use non-nucleophilic buffers to maintain a neutral pH. Reagent Choice: Be mindful of nucleophilic reagents or byproducts that could catalyze racemization.
Formation of unexpected side products. Degradation of this compound due to incompatible reagents or conditions.Compatibility Check: Review the chemical compatibility of all reagents with epichlorohydrin. Avoid strong acids, bases, and potent nucleophiles unless they are part of the desired reaction. Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent oxidation and reactions with atmospheric moisture.
Difficulty in purifying the final product. The presence of the undesired (R)-enantiomer and other impurities complicates purification.Optimize Reaction Quenching: Quench reactions quickly and at low temperatures. Use a non-nucleophilic quenching agent. Purification Method: For purification, consider distillation under reduced pressure to minimize thermal stress. If using chromatography, opt for neutral stationary phases and minimize the time the compound spends on the column.

Experimental Protocols

Protocol 1: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

This protocol provides a general framework for the analysis of the enantiomeric purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column suitable for separating enantiomers of epichlorohydrin (e.g., a cyclodextrin-based column).

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: An isothermal or temperature-programmed method can be used. A typical starting point is an isothermal oven temperature of 60-80 °C.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or hexane.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers.

Protocol 2: General Guidelines for Handling and Storage to Minimize Racemization
  • Storage:

    • Store this compound in a tightly sealed, opaque container to protect it from light and moisture.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Refrigerate at 0-8 °C to reduce the rate of potential degradation and racemization.[2]

  • Handling:

    • Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Use dry glassware and solvents to minimize hydrolysis and other water-mediated side reactions.

    • When transferring the liquid, use a syringe or cannula under an inert atmosphere to prevent exposure to air and moisture.

  • Reaction Conditions:

    • Whenever possible, perform reactions at low temperatures to minimize the risk of racemization.

    • Carefully control the pH of the reaction mixture. If acidic or basic conditions are necessary, use the mildest reagents possible and keep the reaction time to a minimum.

    • After the reaction is complete, quench it promptly and at a low temperature. Avoid quenching with strong nucleophiles that could react with the product or remaining starting material. A rapid quench with a cold, non-nucleophilic solution is often preferred.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 0-8 °CReduces the rate of racemization and degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque glass bottleProtects from light and prevents evaporation and contamination.
Purity Use high-purity materialImpurities can catalyze racemization.

Visualizations

Racemization_Mechanism S_Epichlorohydrin This compound Transition_State_1 Ring-Opening (SN2-like attack by Cl-) S_Epichlorohydrin->Transition_State_1 Nucleophilic Attack Intermediate Acyclic Chloronium Ion Intermediate (Achiral) Transition_State_1->Intermediate Intermediate->Transition_State_1 Transition_State_2 Ring-Closing (Intramolecular SN2) Intermediate->Transition_State_2 R_Epichlorohydrin (R)-(-)-Epichlorohydrin Transition_State_2->R_Epichlorohydrin Inversion of Stereochemistry R_Epichlorohydrin->Transition_State_2 Reverse Reaction

Caption: Proposed mechanism for the racemization of this compound.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_starting_material Analyze ee of (S)-Epichlorohydrin (Chiral GC/HPLC) start->check_starting_material ee_ok ee is high (>99%) check_starting_material->ee_ok ee_low ee is low check_starting_material->ee_low review_reaction_conditions Review Reaction Conditions ee_ok->review_reaction_conditions review_storage Review Storage and Handling ee_low->review_storage optimize_temp Lower Reaction Temperature review_reaction_conditions->optimize_temp optimize_ph Control pH (use buffers) review_reaction_conditions->optimize_ph optimize_reagents Check Reagent Compatibility review_reaction_conditions->optimize_reagents new_reagent Source fresh (S)-Epichlorohydrin review_storage->new_reagent end Problem Resolved new_reagent->end re_run_reaction Re-run Experiment optimize_temp->re_run_reaction optimize_ph->re_run_reaction optimize_reagents->re_run_reaction re_run_reaction->end

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

References

Impact of solvent on (S)-(+)-Epichlorohydrin reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-(+)-Epichlorohydrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?

A1: The choice of solvent is paramount as it can significantly influence reaction rate, regioselectivity, and the stereochemical outcome. Key factors to consider include:

  • Polarity: The polarity of the solvent affects the solubility of reactants and can influence the reaction mechanism. Polar aprotic solvents, such as DMSO and DMF, are often effective for reactions involving anionic nucleophiles.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can solvate nucleophiles, potentially reducing their reactivity. Aprotic solvents are generally preferred for SN2 reactions to maintain high nucleophilicity.

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction conditions.

  • Side Reactions: The solvent should be inert under the reaction conditions to avoid unwanted side reactions with this compound or other reagents.

Q2: How does the solvent affect the regioselectivity of the epoxide ring-opening reaction?

A2: The solvent can influence whether a nucleophile attacks the more or less substituted carbon of the epoxide ring. In reactions catalyzed by Lewis or Brønsted acids, the solvent composition can alter the dominant reaction pathway between SN1 and SN2 mechanisms. For instance, in the ring-opening of epichlorohydrin (B41342) with methanol, the regioselectivity can be tuned by varying the concentration of a co-solvent like acetonitrile.

Q3: Can this compound be used as a solvent in its own reactions?

A3: Yes, in some cases, this compound can serve as both a reactant and a solvent. This approach is particularly common in the synthesis of glycidyl (B131873) ethers from phenols, where a large excess of epichlorohydrin is used.[1] This can simplify the reaction setup and workup, but careful temperature control is necessary due to the exothermic nature of the reaction.

Troubleshooting Guides

Problem 1: Low yield of the desired product.

  • Possible Cause: Inefficient reaction due to poor solvent choice, incorrect temperature, or suboptimal catalyst.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct small-scale experiments with a range of solvents (polar aprotic, polar protic, and non-polar) to identify the optimal medium.

    • Temperature Optimization: Vary the reaction temperature. For exothermic reactions, ensure adequate cooling to prevent side reactions. For slower reactions, increasing the temperature may improve the yield, provided the desired product is stable.

    • Catalyst Evaluation: If a catalyst is used, ensure it is active and used in the correct concentration. Consider screening alternative catalysts.

Problem 2: Loss of enantiomeric purity in the product.

  • Possible Cause: The reaction conditions may be promoting racemization. This can occur through side reactions or if the stereocenter is labile under the chosen conditions.

  • Troubleshooting Steps:

    • Solvent and Temperature: Certain solvents and higher temperatures can facilitate racemization. Evaluate less polar solvents and lower reaction temperatures.

    • Base Selection: If a base is used, its strength and concentration can be critical. A weaker base or a stoichiometric amount might be necessary to avoid epimerization.

    • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the risk of product degradation or racemization over time.

Problem 3: Formation of significant side products.

  • Possible Cause: The reaction conditions may favor competing reaction pathways. Common side products include di-adducts (from reaction at both the epoxide and the chloromethyl group) and hydrolysis products.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the nucleophile can sometimes lead to di-substitution.

    • Anhydrous Conditions: If hydrolysis is an issue, ensure that all reactants and the solvent are dry.

    • Solvent Choice: The solvent can influence the relative rates of competing reactions. For example, in the reaction with amines, the choice of solvent can affect the formation of by-products.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield and enantiomeric excess (ee%) of key reactions involving this compound.

Table 1: Synthesis of (S)-Propranolol Intermediate via Reaction of 1-Naphthol (B170400) with Epichlorohydrin

SolventBaseTemperature (°C)Yield (%)Reference
2-ButanoneK₂CO₃7596
DMSOKOHRoom Temp95[2]

Table 2: Synthesis of (S)-Propranolol from Glycidyl Ether Intermediate and Isopropylamine (B41738)

SolventCatalyst SystemYield (%)ee%Reference
2-ButanoneZn(NO₃)₂ / (+)-Tartaric Acid6090
DichloromethaneZn(NO₃)₂ / (+)-Tartaric Acid5589[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane

This protocol describes the synthesis of the glycidyl ether intermediate for (S)-propranolol.

  • Reaction Setup: In a round-bottom flask, dissolve 1-naphthol (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous 2-butanone.

  • Addition of this compound: Add this compound (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 75°C and maintain for 3 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with 2-butanone.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of (S)-Propranolol

This protocol details the ring-opening of the glycidyl ether intermediate with isopropylamine.

  • Reaction Setup: In a round-bottom flask, dissolve (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (1 equivalent), L-(+)-tartaric acid (1 equivalent), and Zn(NO₃)₂·6H₂O (0.5 equivalents) in 2-butanone.

  • Stirring: Stir the mixture for 15 minutes at ambient temperature.

  • Addition of Isopropylamine: Add isopropylamine (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Continue stirring at ambient temperature for 1 hour.

  • Work-up: Cool the mixture and filter the solid. Wash the solid with dichloromethane. Treat the solid with a sodium hydroxide (B78521) solution and extract with dichloromethane.

  • Purification: Combine the organic layers, wash with water, and dry over sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

Visualizations

experimental_workflow cluster_step1 Step 1: Glycidyl Ether Synthesis cluster_step2 Step 2: Aminolysis s1_reactants 1-Naphthol + (S)-Epichlorohydrin + K2CO3 in 2-Butanone s1_reaction Heat to 75°C, 3h s1_reactants->s1_reaction s1_workup Filter and Evaporate s1_reaction->s1_workup s1_product (S)-1-(1-Naphthyloxy)-2,3-epoxypropane s1_workup->s1_product s2_reactants Glycidyl Ether + Isopropylamine + Zn(NO3)2/(+)-Tartaric Acid in 2-Butanone s1_product->s2_reactants Intermediate s2_reaction Stir at RT, 1h s2_reactants->s2_reaction s2_workup Filter, Wash, Extract s2_reaction->s2_workup s2_product (S)-Propranolol s2_workup->s2_product

Caption: Synthesis of (S)-Propranolol from this compound.

solvent_impact cluster_solvents Solvent Choice start (S)-Epichlorohydrin + Nucleophile polar_aprotic Polar Aprotic (e.g., DMSO, DMF) - High reaction rate - Good for SN2 start->polar_aprotic polar_protic Polar Protic (e.g., EtOH, H2O) - Can reduce nucleophilicity - May favor hydrolysis start->polar_protic non_polar Non-Polar (e.g., Toluene) - Slower reaction rates - Can improve selectivity start->non_polar outcome Reaction Outcome (Yield, Selectivity, ee%) polar_aprotic->outcome polar_protic->outcome non_polar->outcome

Caption: Impact of Solvent Choice on Reaction Outcomes.

References

Technical Support Center: Asymmetric Synthesis of (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in the asymmetric synthesis of (S)-(+)-Epichlorohydrin.

Troubleshooting Guides

This section is designed to help users diagnose and resolve common issues encountered during the synthesis, focusing on the widely used Jacobsen's (Co-salen) catalyst for hydrolytic kinetic resolution (HKR) and Sharpless catalyst for asymmetric epoxidation.

Guide 1: Low Enantioselectivity or Conversion in Jacobsen's Catalyst System

Problem: You are observing low enantiomeric excess (ee) or poor conversion in the hydrolytic kinetic resolution of racemic epichlorohydrin (B41342) using a Jacobsen's (Co-salen) catalyst.

Symptom Probable Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Catalyst Deactivation: The active Co(III) species has deactivated.[1] 2. Improper Catalyst Activation: The Co(II) precatalyst was not fully oxidized to the active Co(III) state. 3. Suboptimal Reaction Temperature: The reaction temperature is too high, leading to a loss of selectivity.1. Catalyst Regeneration: Regenerate the catalyst by treating it with acid to restore the active Co(III) species. 2. Ensure Complete Oxidation: Expose the Co(II) precatalyst to air or a mild oxidant in the presence of a proton source (e.g., acetic acid) during preparation. 3. Optimize Temperature: Lower the reaction temperature. The HKR of epichlorohydrin is often successful at or below room temperature.
Low Conversion 1. Catalyst Deactivation: The catalyst has lost its activity.[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction. 3. Presence of Inhibitors: Impurities in the substrate or solvent may be poisoning the catalyst.1. Regenerate or Use Fresh Catalyst: See above for regeneration. If deactivation is severe, use a fresh batch of catalyst. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%). 3. Purify Reagents: Ensure the racemic epichlorohydrin and solvent are of high purity. Distillation of the substrate may be necessary.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation by Counterion Effects: The counterion of the Co(III)-salen complex can influence catalyst stability and activity.[1][3] 2. Formation of Inactive Dimers: Although less common, catalyst dimerization can lead to deactivation.[1]1. Counterion Selection: Consider using a catalyst with a non-nucleophilic counterion (e.g., SbF6-) for improved stability, although this may affect the reaction rate.[3] A mixed-catalyst system can also be effective.[3] 2. Use Supported Catalysts: Immobilizing the catalyst on a solid support can prevent dimerization and extend its lifetime.[2]

Frequently Asked Questions (FAQs)

Jacobsen's Catalyst (Hydrolytic Kinetic Resolution)

Q1: My Jacobsen's catalyst has changed color. Is it deactivated?

A1: A color change can indicate a change in the oxidation state or coordination environment of the cobalt center. While the active catalyst is a Co(III) species, the precatalyst is typically Co(II). Deactivation is not necessarily due to the reduction of Co(III), but rather to other mechanisms like ligand oxidation or counterion effects.[1][2] If you observe a significant color change accompanied by a drop in activity, catalyst deactivation is likely.

Q2: How can I recycle my Jacobsen's catalyst?

A2: Jacobsen's catalyst can often be recycled. After the reaction, the catalyst can be recovered and regenerated. A general procedure involves treating the recovered catalyst with an acid to restore the active Co(III) species. The specific protocol may vary, so it is recommended to consult the literature for the particular salen ligand and counterion you are using.

Q3: What is the role of the counterion in catalyst deactivation?

A3: The counterion of the Co(III)-salen complex plays a significant role in the catalyst's stability and reactivity.[1][3] Nucleophilic counterions can react with the epoxide, leading to catalyst deactivation.[1] The choice of counterion can influence whether the reaction proceeds through a bimetallic or monometallic pathway, which in turn affects recyclability.[3]

Sharpless Catalyst (Asymmetric Epoxidation of Allyl Alcohol)

Q1: My Sharpless epoxidation is giving low enantioselectivity. What is the most likely cause?

A1: The most common reason for low enantioselectivity in a Sharpless epoxidation is the presence of water. The titanium-tartrate catalyst is extremely sensitive to moisture, which can lead to the formation of inactive titanium oxides and disrupt the chiral environment of the catalyst.

Q2: How can I ensure my Sharpless epoxidation is performed under strictly anhydrous conditions?

A2: To maintain anhydrous conditions, follow these steps:

  • Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas (e.g., argon or nitrogen).

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.

  • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere.

Q3: Can I use a catalytic amount of the titanium-tartrate complex in my Sharpless epoxidation?

A3: Yes, the Sharpless epoxidation can be run with catalytic amounts of the titanium-tartrate complex. The inclusion of molecular sieves is crucial for the catalytic version of the reaction to be effective.

Quantitative Data

Table 1: Influence of Counterion on Jacobsen's Catalyst Performance in the Hydrolytic Kinetic Resolution of Epichlorohydrin

Counterion (X) in (R,R)-Co(III)-salen-XRelative RateCatalyst RecyclabilityPredominant Reaction PathwayReference
Cl⁻ HighLoses activity upon recycleBimetallic[3]
SbF₆⁻ LowStable over multiple recyclesMonometallic[3]
OAc⁻ ModerateProgressive decline in activityBimetallic[1][3]

Note: Data is compiled from qualitative and comparative studies. Relative rates are indicative.

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin using (S,S)-Jacobsen's Catalyst

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(S,S)-Co(II)-salen]

  • Racemic epichlorohydrin

  • Glacial acetic acid

  • Deionized water

  • Anhydrous solvent (e.g., tert-butyl methyl ether - TBME)

Procedure:

  • Catalyst Activation: In a clean, dry flask under an inert atmosphere, dissolve the (S,S)-Co(II)-salen precatalyst in the anhydrous solvent. Add a catalytic amount of glacial acetic acid. Stir the solution in the presence of air for approximately one hour to facilitate the oxidation of Co(II) to the active Co(III) species. A color change is typically observed.

  • Reaction Setup: To the activated catalyst solution, add the racemic epichlorohydrin.

  • Initiation of Resolution: Add 0.5 to 0.6 equivalents of deionized water relative to the racemic epichlorohydrin.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining this compound.

  • Workup: Once the desired enantiomeric excess is achieved (typically >99% ee for the unreacted epoxide), quench the reaction and separate the this compound from the diol byproduct and the catalyst. Purification is typically achieved by distillation.

Protocol 2: Sharpless Asymmetric Epoxidation of Allyl Alcohol

This protocol is a general guideline for the catalytic version of the Sharpless epoxidation.

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Allyl alcohol

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Activated 3Å or 4Å molecular sieves

Procedure:

  • Preparation of the Catalyst Complex: In an oven-dried, three-necked flask under an inert atmosphere, suspend the activated molecular sieves in anhydrous DCM. Cool the mixture to -20°C.

  • Add L-(+)-DET to the cooled suspension, followed by the dropwise addition of Ti(O-i-Pr)₄. Stir the mixture for at least 30 minutes at -20°C to allow for the formation of the chiral catalyst complex.

  • Reaction: Add the allyl alcohol to the catalyst solution.

  • Add the pre-cooled solution of TBHP dropwise to the reaction mixture while maintaining the temperature at -20°C.

  • Monitoring: Monitor the reaction by TLC or GC until the allyl alcohol is consumed.

  • Workup: Quench the reaction and work up the mixture to isolate the chiral epoxy alcohol. The specific workup procedure will depend on the scale of the reaction and the properties of the product.

Visualizations

Catalyst_Deactivation_Jacobsen Active_Catalyst Active (S,S)-Co(III)-salen-X Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Deactivation Pathways Counterion_Addition Counterion Addition Product (e.g., Co-OH) Inactive_Species->Counterion_Addition Nucleophilic attack by counterion Ligand_Oxidation Oxidized Salen Ligand Inactive_Species->Ligand_Oxidation Oxidative degradation Dimerization Inactive Dimer Inactive_Species->Dimerization Intermolecular interaction Regeneration Regeneration (Acid Treatment) Inactive_Species->Regeneration Reactivation Regeneration->Active_Catalyst

Caption: Deactivation pathways for Jacobsen's catalyst.

Sharpless_Epoxidation_Workflow Start Start: Low Enantioselectivity Check_Water Check for Water Contamination Start->Check_Water Dry_Glassware Oven-dry all glassware Check_Water->Dry_Glassware Action Anhydrous_Solvent Use freshly distilled anhydrous solvent Check_Water->Anhydrous_Solvent Action Molecular_Sieves Add activated 3Å or 4Å molecular sieves Check_Water->Molecular_Sieves Action Inert_Atmosphere Run reaction under inert atmosphere Check_Water->Inert_Atmosphere Action Recheck_ee Re-run reaction and check ee Dry_Glassware->Recheck_ee Anhydrous_Solvent->Recheck_ee Molecular_Sieves->Recheck_ee Inert_Atmosphere->Recheck_ee Success High Enantioselectivity Achieved Recheck_ee->Success

Caption: Troubleshooting workflow for Sharpless epoxidation.

Logical_Relationship_Catalyst_Purity Catalyst_Purity High Catalyst Purity High_Activity High Catalytic Activity Catalyst_Purity->High_Activity leads to High_Selectivity High Enantioselectivity Catalyst_Purity->High_Selectivity leads to Reproducibility Reproducible Results High_Activity->Reproducibility contributes to High_Selectivity->Reproducibility contributes to Impure_Catalyst Impure Catalyst Low_Activity Low Catalytic Activity Impure_Catalyst->Low_Activity causes Low_Selectivity Low Enantioselectivity Impure_Catalyst->Low_Selectivity causes Inconsistent_Results Inconsistent Results Low_Activity->Inconsistent_Results results in Low_Selectivity->Inconsistent_Results results in

Caption: Impact of catalyst purity on reaction outcome.

References

Work-up procedures for (S)-(+)-Epichlorohydrin reactions to avoid product loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-Epichlorohydrin. The following information is designed to help you optimize your reaction work-up procedures and minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of product loss during the work-up of reactions involving this compound?

Product loss in reactions with this compound primarily stems from three issues during work-up:

  • Hydrolysis of the Epoxide Ring: The epoxide ring of both the starting material and the product is susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of diols.[1][2][3]

  • Formation of Byproducts: Side reactions can occur, such as the reaction of the product with remaining epichlorohydrin (B41342) or the formation of dimers and oligomers. In reactions with amines, over-alkylation can be an issue.[4]

  • Physical Loss during Extraction and Purification: Emulsion formation during liquid-liquid extraction, and volatility of the product can lead to significant physical loss of the desired compound.[5][6]

Q2: How does pH affect the stability of my product and unreacted this compound during aqueous work-up?

The pH of the aqueous phase during work-up is a critical factor influencing the stability of the epoxide ring.[3] Both acidic and alkaline conditions can catalyze the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol.[3][7] For many products derived from epichlorohydrin, maintaining a pH close to neutral (pH 7-8) during extraction is recommended to minimize hydrolysis-related product loss. However, the optimal pH can be product-specific and may require empirical determination.

Q3: What are the best extraction solvents for products derived from this compound?

The choice of extraction solvent depends on the polarity of your product. Common solvents for extracting products from aqueous reaction mixtures include:

  • Ethyl acetate: A versatile solvent with moderate polarity, suitable for a wide range of products.

  • Dichloromethane (DCM): Effective for many products, but its high density can sometimes complicate separations.

  • Methyl t-butyl ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.

A comparative analysis of solvents for the separation of epichlorohydrin itself suggests that the choice of solvent is critical for efficient extraction.[8] For product extraction, a solvent that provides a good partition coefficient for your product while minimizing the extraction of impurities is ideal.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Work-up
Possible Cause Troubleshooting Step
Epoxide Ring Hydrolysis Control pH: Maintain the pH of the aqueous phase between 7 and 8 during extraction to minimize acid or base-catalyzed hydrolysis.[3] Use a buffered aqueous solution if necessary. Limit Contact Time: Minimize the time the product is in contact with the aqueous phase. Low Temperature: Perform the extraction at a lower temperature (e.g., 0-5 °C) to reduce the rate of hydrolysis.[1]
Product is Water-Soluble Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of your product and drive it into the organic phase.[5] Continuous Extraction: For highly water-soluble products, consider using a continuous liquid-liquid extractor.
Incomplete Extraction Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Check Partition Coefficient: If possible, determine the partition coefficient of your product in different solvents to select the most effective one.
Problem 2: Formation of a Stable Emulsion During Extraction
Possible Cause Troubleshooting Step
Presence of Emulsifying Agents (e.g., salts, polar byproducts) Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases.[5] Addition of Brine: Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5][9] Filtration: Filter the emulsion through a pad of Celite® or glass wool. Centrifugation: If the emulsion persists, centrifuging the mixture can force the layers to separate.[9]
High Concentration of Reactants or Products Dilution: Dilute the reaction mixture with more of the organic or aqueous phase before extraction.
Problem 3: Presence of Unreacted this compound in the Final Product
Possible Cause Troubleshooting Step
Incomplete Reaction Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or GC before initiating work-up.
Inefficient Removal during Work-up Distillation: If the product is not volatile, unreacted epichlorohydrin (boiling point: 116-117 °C) can often be removed by distillation or vacuum stripping.[10][11] Aqueous Wash: Multiple washes with water can help remove some of the water-soluble epichlorohydrin. Chemical Scavenging: In some cases, adding a small amount of a nucleophilic scavenger (e.g., sodium sulfite) can react with and remove residual epichlorohydrin.[10]
Problem 4: Difficulty in Analyzing Reaction Progress by Thin Layer Chromatography (TLC)
Possible Cause Troubleshooting Step
Similar Rf Values of Starting Material and Product Change Solvent System: Experiment with different solvent systems (eluent polarity) to achieve better separation.[12] Use a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) to help visualize the consumption of the starting material.[12]
Streaking of Spots Sample is Too Concentrated: Dilute the sample before spotting on the TLC plate.[13] Acidic or Basic Compound: If the compound is acidic or basic, it may streak on silica (B1680970) gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape.[14]

Data Presentation

Table 1: Effect of Temperature on Epichlorohydrin Hydrolysis Rate

Temperature (°C)Relative Rate of HydrolysisReference
40Base Rate[1]
50Increased Rate[1][15]
60Significantly Increased Rate[1]

Note: The rate of hydrolysis increases with temperature. Performing aqueous work-ups at lower temperatures is advisable to minimize product loss.

Table 2: Troubleshooting Emulsion Formation

TechniqueDescriptionEffectivenessReference
Gentle Inversion Slowly inverting the separatory funnel instead of shaking.Often effective for preventing emulsions.[5]
Addition of Brine Adding saturated NaCl solution to the aqueous layer.Highly effective for breaking many types of emulsions.[5][9]
Filtration Passing the emulsion through Celite® or glass wool.Moderately effective, may lead to some product loss on the filter aid.
Centrifugation Spinning the mixture at high speed.Very effective for persistent emulsions.[9]

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Reaction of this compound with an Amine
  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted nucleophile or base. Monitor the pH and adjust to ~7-8 with dilute HCl or NaHCO₃ solution if necessary.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate).

    • Gently invert the funnel 10-15 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[5]

    • Allow the layers to separate.

    • Drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with saturated aqueous sodium chloride (brine) to remove residual water and some polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Solvent Removal and Product Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Further purify the crude product by column chromatography, distillation, or recrystallization as needed.

Protocol 2: Removal of Unreacted this compound by Distillation

This protocol is suitable for products with a significantly higher boiling point than epichlorohydrin (116-117 °C).

  • Initial Solvent Removal: After the aqueous work-up and drying of the organic phase, remove the bulk of the extraction solvent using a rotary evaporator.

  • Simple Distillation:

    • Set up a simple distillation apparatus.

    • Heat the crude product gently.

    • Collect the fraction that distills at or near the boiling point of epichlorohydrin.

    • Monitor the temperature closely. A sharp rise in temperature will indicate that the epichlorohydrin has been removed.

  • Vacuum Distillation: For higher boiling products, a vacuum distillation can be employed to remove epichlorohydrin at a lower temperature, which can be beneficial for thermally sensitive products.[11]

Visualizations

Diagram 1: General Work-up Workflow for this compound Reactions

Workup_Workflow Reaction Reaction Mixture ((S)-Epichlorohydrin + Nucleophile) Quench Quench Reaction (e.g., sat. aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Water/Brine) Quench->Extraction Separation Separate Layers Extraction->Separation Aqueous Aqueous Layer (Discard or re-extract) Separation->Aqueous Organic Organic Layer Separation->Organic Drying Dry Organic Layer (e.g., Na2SO4) Organic->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Purification Purification (Column, Distillation, etc.) Concentration->Purification Product Pure Product Purification->Product

Caption: General workflow for the work-up of this compound reactions.

Diagram 2: Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_pH Check Work-up pH Start->Check_pH Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Byproducts Analyze for Byproducts (TLC/GC-MS) Start->Check_Byproducts pH_Solution Adjust pH to Neutral Work at Low Temperature Check_pH->pH_Solution pH is acidic or basic Extraction_Solution Increase Extractions Use Brine ('Salting Out') Check_Extraction->Extraction_Solution Product is water-soluble or extraction is inefficient Byproduct_Solution Optimize Reaction Conditions Modify Purification Check_Byproducts->Byproduct_Solution Byproducts detected

Caption: Troubleshooting logic for addressing low product yield in this compound reactions.

References

Validation & Comparative

A Comprehensive Comparison of (S)-(+)-Epichlorohydrin and (R)-(-)-Epichlorohydrin in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, particularly in the pharmaceutical industry, the use of enantiomerically pure starting materials is paramount to achieving the desired stereochemistry in the final active pharmaceutical ingredient (API). Among the most versatile chiral building blocks are the enantiomers of epichlorohydrin (B41342): (S)-(+)-epichlorohydrin and (R)-(-)-epichlorohydrin. These molecules serve as pivotal precursors in the synthesis of a wide array of chiral drugs, most notably beta-blockers and certain antibiotics. This guide provides an objective comparison of their performance in asymmetric synthesis, supported by experimental data and detailed protocols.

The fundamental principle governing the use of these enantiomers is that the choice of a specific epichlorohydrin stereoisomer directly dictates the stereochemistry of the final product. The epoxide ring of epichlorohydrin is susceptible to nucleophilic attack, and when a chiral center is already present in the molecule, this reaction proceeds stereospecifically, transferring the chirality to the resulting product.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(+)- and (R)-(-)-epichlorohydrin is presented below. The properties of the two enantiomers are largely identical, with the exception of the sign of their optical rotation.

PropertyThis compound(R)-(-)-EpichlorohydrinReference(s)
CAS Number 67843-74-751594-55-9[1][2]
Molecular Formula C₃H₅ClOC₃H₅ClO[1][2]
Molecular Weight 92.52 g/mol 92.52 g/mol [1][2]
Appearance Clear, colorless liquidClear, colorless liquid[1][2]
Density 1.183 g/mL at 25 °C1.180 g/mL at 20 °C[1][3]
Boiling Point 115-117 °C114 °C[3]
Melting Point -57 °C-48 °C[1][3]
Optical Rotation [α]²⁰/D +35° (c=1 in methanol)-34° (c=1 in methanol)[1][3]
Solubility Miscible with chloroform (B151607) and methanol; insoluble in waterSoluble in water[1][2]

Applications in the Asymmetric Synthesis of Beta-Blockers

Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs primarily used to manage cardiovascular diseases. The pharmacological activity of many beta-blockers resides in a single enantiomer, typically the (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of significant industrial importance.

Synthesis of (S)-Atenolol

(S)-Atenolol is the eutomer responsible for the therapeutic effects of this widely prescribed beta-blocker. It can be synthesized with high enantiomeric purity starting from (R)-(-)-epichlorohydrin. The reaction proceeds via a nucleophilic substitution wherein the phenoxide ion attacks the epoxide, followed by the opening of the epoxide ring by isopropylamine (B41738).

Reaction Scheme:

G p-hydroxyphenylacetamide p-hydroxyphenylacetamide R_epichlorohydrin (R)-(-)-epichlorohydrin S_glycidyl_ether (S)-glycidyl ether intermediate R_epichlorohydrin->S_glycidyl_ether S_atenolol (S)-Atenolol S_glycidyl_ether->S_atenolol isopropylamine isopropylamine isopropylamine->S_atenolol p_hydroxyphenylacetamide p_hydroxyphenylacetamide p_hydroxyphenylacetamide->S_glycidyl_ether 1. NaOH

Caption: Synthetic pathway to (S)-Atenolol.

Experimental Data for the Synthesis of (S)-Atenolol

Starting MaterialProductYieldEnantiomeric Excess (ee)Reference
(R)-(-)-Epichlorohydrin(S)-Atenolol90%96.8%[4]
Racemic Epichlorohydrin(S)-Atenolol60%>99%[5][6]

Experimental Protocol: Synthesis of (S)-Atenolol from (R)-(-)-Epichlorohydrin [4]

  • A mixture of (R)-epichlorohydrin (111.00 g, 1.2 mole) and water (70 ml) is cooled to 0° C.

  • To this cold reaction mixture is added a solution of 4-hydroxyphenyl acetamide (B32628) (151.00 g, 1 mole) and benzyltriethylammonium chloride (1.5 g) in sodium hydroxide (B78521) [40 g, 1 mole; dissolved in water (700 ml)] with stirring over a period of 6 hours.

  • The reaction mixture is then stirred for an additional 10 hours.

  • The excess isopropylamine is removed by distillation, and the residue is treated with water.

  • The resulting slurry is acidified with 5N HCl to a pH of 1.5.

  • The solution is filtered and washed with water.

  • The filtrate is basified with 2N NaOH to a pH of 12.0, and the precipitated solid is filtered, washed with water, and dried to yield (S)-atenolol.

Synthesis of (S)-Metoprolol

(S)-Metoprolol is another widely used beta-blocker where the (S)-enantiomer is the active form. Its synthesis can be achieved from (R)-epichlorohydrin.

Reaction Scheme:

G p_methoxyethylphenol 4-(2-methoxyethyl)phenol S_epoxide_intermediate (S)-epoxide intermediate p_methoxyethylphenol->S_epoxide_intermediate 1. Base R_epichlorohydrin (R)-(-)-epichlorohydrin R_epichlorohydrin->S_epoxide_intermediate S_metoprolol (S)-Metoprolol S_epoxide_intermediate->S_metoprolol isopropylamine isopropylamine isopropylamine->S_metoprolol

Caption: Synthetic pathway to (S)-Metoprolol.

Experimental Data for the Synthesis of (S)-Metoprolol

Starting MaterialProductOverall YieldEnantiomeric Excess (ee)Reference
(R)-(-)-Epichlorohydrin(S)-Metoprolol79.2%>92%[7][8]

Experimental Protocol: Synthesis of (S)-Metoprolol from (R)-(-)-Epichlorohydrin [8]

  • 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin are charged into a reaction vessel.

  • The reaction mixture is heated, and water is removed via an external circulation system. This leads to the formation of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.

  • The resulting (S)-epoxide is then dissolved in a suitable solvent with isopropylamine.

  • The mixture is heated with vigorous stirring.

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The crude (S)-metoprolol base is purified by recrystallization from petroleum ether.

Application in the Asymmetric Synthesis of Antibiotics

Synthesis of (S)-Linezolid

Linezolid (B1675486) is an important oxazolidinone antibiotic. The biologically active enantiomer is (S)-Linezolid. Its synthesis is a key example of the utility of this compound as a chiral precursor.

Reaction Scheme:

G S_epichlorohydrin This compound glycidyl_phthalimide (S)-glycidyl phthalimide (B116566) S_epichlorohydrin->glycidyl_phthalimide phthalimide Phthalimide phthalimide->glycidyl_phthalimide 1. K2CO3 amino_alcohol (R)-amino alcohol intermediate glycidyl_phthalimide->amino_alcohol linezolid (S)-Linezolid amino_alcohol->linezolid 3. Carbonylation, Acetylation amine 3-fluoro-4-morpholinobenzenamine amine->amino_alcohol 2. EtOH/H2O, reflux

Caption: Synthetic pathway to (S)-Linezolid.

Experimental Data for the Synthesis of a Key (S)-Linezolid Intermediate

Starting MaterialIntermediate ProductYieldReference
This compound2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione59%[9]
(R)-(-)-Epichlorohydrin(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one90%[10]

Experimental Protocol: Synthesis of a Key Intermediate for (S)-Linezolid from this compound [9]

  • To a stirred solution of (S)-epichlorohydrin (15.7 g, 0.170 mol) and phthalimide (25.0 g, 0.170 mol) in isopropanol (B130326) (125 mL), a catalytic amount of potassium carbonate (2.3 g, 0.017 mol) is added at room temperature.

  • The reaction mixture is heated to reflux and maintained for 5-7 hours.

  • After completion, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • To the residue, 3-fluoro-4-morpholinobenzenamine (30.0 g, 0.153 mol), ethanol (B145695) (113 mL), and water (12 mL) are added at room temperature.

  • The mixture is heated to reflux for 20 hours.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed by evaporation under pressure.

  • The obtained residue is purified by column chromatography to yield the intermediate product.

Comparative Performance Analysis

While direct, side-by-side comparative studies of (S)-(+)- and (R)-(-)-epichlorohydrin in the synthesis of enantiomeric products are scarce in the literature, the available data consistently demonstrates a crucial principle: the stereochemistry of the epichlorohydrin starting material dictates the stereochemistry of the final product with high fidelity.

The "performance" of each enantiomer is therefore best measured by its ability to produce the desired enantiomer of the target molecule with high yield and high enantiomeric excess. The examples provided for the synthesis of atenolol (B1665814), metoprolol, and linezolid intermediates show that high yields and excellent enantiomeric excess (>92% ee) are achievable when the appropriate epichlorohydrin enantiomer is used.

The choice between (S)-(+)- and (R)-(-)-epichlorohydrin is not one of performance in terms of reactivity, but rather a strategic choice based on the desired stereochemical outcome of the asymmetric synthesis. For instance, to obtain the pharmacologically active (S)-enantiomers of many beta-blockers, (R)-epichlorohydrin is often the required starting material due to the nature of the SN2 reaction mechanism which results in an inversion of stereochemistry at one of the chiral centers. Conversely, for the synthesis of (S)-Linezolid, (S)-epichlorohydrin is the appropriate choice.

Conclusion

This compound and (R)-(-)-epichlorohydrin are indispensable chiral building blocks in modern asymmetric synthesis. Their utility lies in their ability to introduce a chiral center with a predictable stereochemical outcome. The choice between the two is determined by the desired stereochemistry of the target molecule. The experimental data available for the synthesis of various pharmaceuticals demonstrates that both enantiomers can be used to produce the corresponding enantiopure products in high yields and with excellent enantiomeric excess. For researchers and professionals in drug development, the critical consideration is the selection of the correct epichlorohydrin enantiomer to achieve the desired biologically active stereoisomer of the final drug product.

References

A Comparative Guide to (S)-(+)-Epichlorohydrin and Other Chiral Epoxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, particularly in the pharmaceutical industry, the selection of a chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. (S)-(+)-Epichlorohydrin has long been a cornerstone synthon, valued for its reactivity and versatility. This guide provides an objective comparison of this compound with other relevant chiral epoxides and alternative synthons, supported by experimental data to inform the strategic choices of researchers and drug development professionals.

Physicochemical Properties of Key Chiral Building Blocks

A fundamental comparison begins with the intrinsic properties of these molecules. This compound is a reactive and versatile electrophile. Its key alternatives include its enantiomer, (R)-(-)-epichlorohydrin, and other chiral three-membered ring compounds like (S)-glycidol and (S)-glycidyl tosylate. Each possesses distinct characteristics that render them suitable for different synthetic strategies.

PropertyThis compound(R)-(-)-Epichlorohydrin(S)-Glycidol
Molecular Formula C₃H₅ClOC₃H₅ClOC₃H₆O₂
Molecular Weight 92.52 g/mol 92.52 g/mol 74.08 g/mol
Appearance Clear, colorless liquidClear liquid (colorless to light yellow)Colorless to yellow clear liquid
Boiling Point 116-117°CNot specified67°C at 19 mmHg
Density 1.18 g/cm³Not specifiedNot specified
Optical Rotation +35° (c=1 in methanol)Not specifiedNot specified
Purity (Typical) ≥98%≥98.0%≥96%
Optical Purity (ee) Not specified≥98%≥97%
Key Features Contains a reactive epoxide and a chlorine atom, making it a versatile bifunctional reagent.[1]Enantiomer of (S)-epichlorohydrin, used for accessing the opposite chirality in final products.[2]Contains both an epoxide and a hydroxyl group, offering different reactivity and potential for bio-based production.[3]

Performance in the Synthesis of Chiral Pharmaceuticals: A Case Study of β-Blockers

The synthesis of β-adrenergic blockers (beta-blockers) serves as an excellent platform for comparing the efficacy of different chiral building blocks. The propanolamine (B44665) side chain, a common structural motif in beta-blockers, is frequently constructed using a chiral epoxide.[4][5]

Synthesis of (S)-Metoprolol

A comparative study on the synthesis of the β-blocker (S)-metoprolol highlights the performance differences between using (R)-epichlorohydrin and a related chiral synthon, (S)-3-chloro-1,2-propanediol.

Chiral Building BlockOptical Purity of ProductOverall YieldReference
(R)-Epichlorohydrin>92%53.9%[2]
(S)-3-chloro-1,2-propanediol>99%53.9%[2]

This data suggests that while both routes can produce (S)-metoprolol, the use of (S)-3-chloro-1,2-propanediol leads to a product with significantly higher optical purity.[2]

Synthesis of (S)-Propranolol

(S)-propranolol is another widely used beta-blocker where the chirality is crucial for its therapeutic effect. A common synthetic route involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form a glycidyl (B131873) ether intermediate, followed by ring-opening with isopropylamine (B41738).[4][6] While direct comparative studies with other chiral epoxides are limited, the efficiency of this route is well-documented.

A facile synthesis of (S)-(-)-propranolol has been reported with a 55% yield and an enantiomeric excess of 89%.[6]

Alternative Chiral Building Blocks: A Broader Perspective

Beyond epichlorohydrin and its derivatives, other classes of chiral synthons are employed for similar transformations.

Chiral Bromohydrins

Chiral bromohydrins present a compelling alternative to chiral epoxides for the synthesis of chiral β-amino alcohols. The reaction of a chiral bromohydrin with an amine typically proceeds via a direct SN2 displacement of the bromide, which offers excellent regioselectivity.[7] This can be a significant advantage over the ring-opening of unsymmetrical epoxides, which may lead to mixtures of regioisomers.[7]

(S)-Glycidol

(S)-Glycidol is another valuable chiral epoxide that is increasingly considered as a greener alternative to epichlorohydrin. Its bifunctionality (epoxide and hydroxyl groups) allows for diverse synthetic manipulations.[3] Being derivable from renewable resources, it aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry.

Regioselectivity in Epoxide Ring-Opening Reactions

A critical factor influencing the utility of chiral epoxides is the regioselectivity of the ring-opening reaction. The outcome of the nucleophilic attack is dependent on the reaction conditions.

  • Basic or Neutral Conditions (SN2 mechanism): Under these conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring.[8][9]

  • Acidic Conditions (SN1-like mechanism): In the presence of an acid, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[8][9]

The chloromethyl group in epichlorohydrin is electron-withdrawing, which can influence the regioselectivity of the ring-opening reaction.[9]

Experimental Protocols

Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin

This protocol is adapted from the synthesis described by Song et al. (2010).[2]

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • To a solution of 4-(2-methoxyethyl)phenol (B22458) in a suitable solvent, add a base (e.g., sodium hydroxide) to form the corresponding phenoxide.

  • Add (R)-epichlorohydrin to the reaction mixture and stir at a specified temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by extraction and purify the product by column chromatography.

Step 2: Synthesis of (S)-Metoprolol

  • Dissolve the (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane in a suitable solvent.

  • Add isopropylamine to the solution and heat the reaction mixture under reflux.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain (S)-metoprolol.

Synthesis of (S)-Propranolol from Epichlorohydrin

This protocol is based on the method described by Eshghi and Bakavoli (2005).[6]

Step 1: Synthesis of α-Naphthyl Glycidyl Ether

  • To a solution of 1-naphthol in DMSO, add powdered KOH and stir the mixture at room temperature.

  • Slowly add epichlorohydrin to the mixture and continue stirring at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-naphthyl glycidyl ether.

Step 2: Synthesis of (S)-(-)-Propranolol via Kinetic Resolution

  • Dissolve the racemic α-naphthyl glycidyl ether, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in DMSO and stir for 15 minutes.

  • Add isopropylamine and stir the mixture at ambient temperature for 24 hours.

  • Cool the reaction mixture and filter.

  • Wash the solid with dichloromethane, treat with aqueous 10% sodium hydroxide (B78521) solution, and extract with dichloromethane.

  • Combine the organic layers, wash with water, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to give the crude (S)-(-)-propranolol.

Visualizations

Synthesis_Pathway cluster_Epichlorohydrin (S)-Epichlorohydrin Route cluster_Bromohydrin Chiral Bromohydrin Alternative Epichlorohydrin This compound Intermediate_E Glycidyl Ether Intermediate Epichlorohydrin->Intermediate_E Phenol, Base Product_E Chiral β-Amino Alcohol (e.g., (S)-Propranolol) Intermediate_E->Product_E Amine (R-NH2) Bromohydrin Chiral Bromohydrin Product_B Chiral β-Amino Alcohol (Single Regioisomer) Bromohydrin->Product_B Amine (R-NH2) (Direct SN2)

Caption: General synthetic pathways to chiral β-amino alcohols.

Regioselectivity cluster_SN2 Basic/Neutral Conditions (SN2) cluster_SN1 Acidic Conditions (SN1-like) Epoxide Unsymmetrical Chiral Epoxide Product_SN2 Attack at Less Hindered Carbon Epoxide->Product_SN2 Nu:⁻ Product_SN1 Attack at More Substituted Carbon Epoxide->Product_SN1 Nu-H, H⁺

Caption: Regioselectivity of epoxide ring-opening reactions.

Experimental_Workflow Start Start: Chiral Epoxide + Nucleophile Reaction Reaction under Controlled Conditions (Temperature, Solvent, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, etc.) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, Optical Rotation) Purification->Analysis

Caption: General experimental workflow for epoxide ring-opening.

References

A Comparative Guide to Chiral HPLC Methods for Epichlorohydrin Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of epichlorohydrin (B41342) enantiomers are critical in the synthesis of various chiral pharmaceuticals, where the desired therapeutic effect is often attributed to a single enantiomer. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of different chiral HPLC methods for the separation of (R)- and (S)-epichlorohydrin, supported by experimental data to aid in method selection and development.

Comparison of Chiral Stationary Phases and Methods

The selection of the appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation of epichlorohydrin. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have been extensively explored.

A validated method has been established for the enantiomeric resolution of epichlorohydrin using an immobilized amylose-based stationary phase, Chiralpak-IA.[1] This method demonstrated excellent resolution and robustness.[1] In the development of this method, several other polysaccharide-based CSPs were screened and found to be ineffective in separating the epichlorohydrin enantiomers under the tested conditions.[1]

While a specific validated method for epichlorohydrin on a cyclodextrin-based column was not found in the reviewed literature, the successful separation of the structurally similar small epoxide, glycidol, on cyclodextrin-based phases suggests their potential applicability.

Below is a summary of the performance of different CSPs for the separation of epichlorohydrin and the analogous compound, glycidol.

Table 1: Comparison of Chiral HPLC Method Performance for Epichlorohydrin Enantiomers

ParameterMethod 1: Polysaccharide-Based (Amylose)Unsuccessful Polysaccharide-Based Attempts
Chiral Stationary Phase Chiralpak-IA (Immobilized amylose)Chiralcel OJ-H, Chiralcel OD-H, Chiralpak-IB (Cellulose-based), Chiralpak-ADH (Amylose-based)
Mobile Phase n-Hexane : 2-Propanol (100:2 v/v)Various combinations of n-hexane and 2-propanol were likely tested
Flow Rate 1.0 mL/minNot reported
Column Temperature 30°CNot reported
Detection Wavelength 205 nmNot reported
Resolution (Rs) ≥ 5.0 (Excellent, baseline separation)No separation or little resolution
Key Findings Highly effective and validated method.These CSPs were not suitable for epichlorohydrin enantioseparation under the attempted conditions.
Reference Rane et al.Rane et al.

Table 2: Chiral HPLC Method for the Structurally Similar Compound Glycidol

ParameterMethod 2: Polysaccharide-Based (Amylose)
Analyte Glycidol
Chiral Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol (70:30 v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Resolution (Rs) 1.6 (Good, baseline separation)
Reference ResearchGate Publication[2]

Experimental Protocols

Method 1: Chiral HPLC Separation of Epichlorohydrin Enantiomers

This method was validated for the quantification of R-(-)-Epichlorohydrin in S-(+)-Epichlorohydrin.[1]

  • HPLC System: A standard HPLC system with a quaternary solvent delivery pump, degasser, auto-injector, column oven, and UV detector.

  • Column: Chiralpak-IA (250 x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and 2-propanol in a 100:2 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 30°C.

  • Detection: UV detection at a wavelength of 205 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A solution of the epichlorohydrin sample is prepared in the mobile phase.

Experimental Workflow and Logic

The development of a chiral HPLC method is a systematic process that involves screening different stationary and mobile phases to achieve optimal separation. The following diagram illustrates the logical workflow for the development of the epichlorohydrin separation method.

Chiral_HPLC_Workflow cluster_screening Phase 1: Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation Start Select Analyte: Epichlorohydrin CSP_Screening Screen Multiple CSPs: - Chiralpak-IA (Amylose) - Chiralpak-ADH (Amylose) - Chiralcel OJ-H (Cellulose) - Chiralcel OD-H (Cellulose) - Chiralpak-IB (Cellulose) Start->CSP_Screening No_Separation No/Poor Resolution: - OJ-H, OD-H, IB CSP_Screening->No_Separation Cellulose-based Partial_Separation Partial Resolution: - ADH CSP_Screening->Partial_Separation Amylose-based (ADH) Good_Separation Good Resolution: - IA CSP_Screening->Good_Separation Amylose-based (IA) Optimize_IA Select Chiralpak-IA for Optimization Good_Separation->Optimize_IA Mobile_Phase_Opt Optimize Mobile Phase: - n-Hexane/2-Propanol ratio Optimize_IA->Mobile_Phase_Opt Flow_Temp_Opt Optimize Flow Rate and Temperature Mobile_Phase_Opt->Flow_Temp_Opt Validation Method Validation (ICH guidelines): - Specificity, Linearity, Precision - Accuracy, LOD, LOQ, Robustness Flow_Temp_Opt->Validation Final_Method Final Validated Method: Rs >= 5 Validation->Final_Method

Caption: Logical workflow for chiral HPLC method development for epichlorohydrin.

Conclusion

For the chiral separation of epichlorohydrin enantiomers, polysaccharide-based CSPs, specifically the immobilized amylose-based Chiralpak-IA, have been demonstrated to provide a highly effective and validated method under normal-phase conditions. While several cellulose-based CSPs were found to be unsuitable, the successful application of other amylose-based columns, such as Chiralpak AD-H, for the separation of the analogous compound glycidol, suggests that this class of stationary phases is a promising starting point for method development. Although not explicitly documented for epichlorohydrin in the reviewed literature, cyclodextrin-based CSPs may also represent a viable alternative and warrant investigation in future method development studies. The provided data and protocols offer a strong foundation for researchers and scientists in the pharmaceutical industry to successfully implement and adapt chiral HPLC methods for the critical analysis of epichlorohydrin enantiomers.

References

A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like (S)-(+)-Epichlorohydrin, a key building block in the synthesis of many pharmaceuticals. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography (GC and HPLC) for this purpose, supported by experimental data and detailed protocols.

The choice of analytical technique for ee determination depends on various factors including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. While chiral chromatography is often considered the gold standard for its high resolving power, NMR spectroscopy offers a rapid and often non-destructive alternative.

Comparison of Analytical Methods

The primary methods for determining the enantiomeric excess of epichlorohydrin (B41342) include NMR spectroscopy with chiral auxiliaries, chiral Gas Chromatography (GC), and chiral High-Performance Liquid Chromatography (HPLC). Each method has its distinct advantages and limitations.

FeatureNMR Spectroscopy with Chiral AuxiliaryChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
Sample Preparation Simple mixing with a chiral auxiliary (CSA) or a chemical reaction to form diastereomers (CDA).Typically direct injection of a diluted sample.Dilution in a suitable mobile phase.
Analysis Time ~5-15 minutes per sample.~30 minutes per sample.[1][2]~15-20 minutes per sample.
Resolution Dependent on the choice of chiral auxiliary and NMR field strength. Chemical shift difference (Δδ) is the key parameter.High resolution can be achieved with appropriate chiral columns.Excellent resolution (Rs ≥ 5) can be achieved.
Sensitivity (LOD/LOQ) Generally lower than chromatographic methods.LOD and LOQ for the minor enantiomer can be in the low µg/mL range.[1][2]LOD: 0.95 µg/mL, LOQ: 3.2 µg/mL for the minor enantiomer.
Solvent Consumption Low (~0.5-1 mL of deuterated solvent per sample).Low (carrier gas).High (mobile phase).
Non-destructive Yes, with chiral solvating agents.Yes.Yes.
Instrumentation NMR Spectrometer.Gas Chromatograph with FID or MS detector.HPLC system with UV or other suitable detector.

Experimental Protocols

NMR Spectroscopy: A General Approach with a Chiral Solvating Agent (CSA)

While a specific, detailed protocol for the ee determination of this compound using a particular CSA with reported chemical shift differences was not found in the reviewed literature, a general procedure based on established methodologies is presented below. The key is the formation of transient diastereomeric complexes that results in separate signals for the enantiomers in the NMR spectrum.

Materials:

  • This compound sample

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent like Eu(hfc)₃)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the chiral solvating agent in the chosen deuterated solvent.

  • Accurately weigh a sample of this compound (typically 5-10 mg) into an NMR tube.

  • Dissolve the sample in a known volume of the deuterated solvent (e.g., 0.6 mL).

  • Acquire a standard ¹H NMR spectrum of the epichlorohydrin sample to identify the chemical shifts of the protons in the racemic mixture. For epichlorohydrin in CDCl₃, the approximate chemical shifts are: δ 3.58 (d, 2H, Cl-CH₂), 3.25 (m, 1H, O-CH), 2.90 (t, 1H, O-CH₂), 2.70 (dd, 1H, O-CH₂).

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire the ¹H NMR spectrum of the mixture. The signals corresponding to the protons of the two enantiomers should be split into two distinct sets of peaks.

  • Integrate the well-resolved signals corresponding to each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral of Major Enantiomer - Integral of Minor Enantiomer)| / |(Integral of Major Enantiomer + Integral of Minor Enantiomer)| * 100

Chiral Gas Chromatography (GC)

A validated method for the enantiomeric separation of epichlorohydrin has been reported.[1][2]

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: Gamaa-Dex-225 (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Nitrogen at a constant pressure of 25.0 psi

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature: 50°C (isothermal)

  • Run Time: 30 minutes

  • Diluent: Dichloromethane

Procedure:

  • Prepare a stock solution of the epichlorohydrin sample in dichloromethane.

  • Inject an appropriate volume of the sample solution into the GC.

  • Record the chromatogram and integrate the peak areas for the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess based on the peak areas.

Chiral High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method has also been established for the enantiomeric resolution of epichlorohydrin.

Instrumentation and Conditions:

  • Instrument: HPLC with UV detector

  • Column: Chiralpak-IA (immobilized amylose-based stationary phase)

  • Mobile Phase: n-hexane:2-propanol (100:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm

  • Column Temperature: Ambient

Procedure:

  • Prepare a sample solution of epichlorohydrin in the mobile phase.

  • Inject the sample solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas for the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess from the integrated peak areas. This method has shown a resolution (Rs) of ≥ 5 between the two enantiomers.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams are provided.

G Workflow for NMR-based ee Determination cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis Sample Epichlorohydrin Sample Mix Mix Sample, CSA, and Solvent Sample->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent Deuterated Solvent Solvent->Mix NMR Acquire 1H NMR Spectrum Mix->NMR Integrate Integrate Diastereomeric Signals NMR->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR.

G Comparison of Analytical Methods for ee Determination cluster_methods Analytical Methods cluster_parameters Key Comparison Parameters Analyte This compound NMR NMR Spectroscopy Analyte->NMR GC Chiral GC Analyte->GC HPLC Chiral HPLC Analyte->HPLC Speed Speed NMR->Speed Fast Sensitivity Sensitivity NMR->Sensitivity Lower Resolution Resolution NMR->Resolution Variable Solvent Solvent Usage NMR->Solvent Low GC->Speed Moderate GC->Sensitivity High GC->Resolution High GC->Solvent Very Low HPLC->Speed Moderate HPLC->Sensitivity High HPLC->Resolution Excellent HPLC->Solvent High

Caption: Method comparison for ee analysis.

Conclusion

Both NMR spectroscopy and chiral chromatography are powerful techniques for the determination of the enantiomeric excess of this compound. Chiral GC and HPLC provide excellent resolution and sensitivity, making them ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[1][2] NMR spectroscopy, on the other hand, offers a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and instrumental capabilities. For rigorous quality control and release testing, a validated chiral chromatographic method is often preferred. For process development and rapid screening, NMR can be an invaluable tool.

References

A Comparative Guide to Chiral Analysis of Epichlorohydrin: GC vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity of epichlorohydrin (B41342), a critical chiral building block, is paramount. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of epichlorohydrin, supported by experimental data and detailed protocols to aid in method selection and implementation.

Epichlorohydrin is a versatile chiral intermediate used in the synthesis of numerous pharmaceuticals. The differential pharmacological and toxicological profiles of its enantiomers necessitate stringent control of its enantiomeric composition. This guide focuses on the two primary chromatographic techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Analytical Methods

The choice between GC and HPLC for the chiral analysis of epichlorohydrin depends on various factors, including required resolution, sensitivity, and available instrumentation. Below is a summary of performance data from validated methods.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Gamaa-Dex-225 (modified cyclodextrin)Chiralpak-IA (immobilized amylose)
Resolution (Rs) 4.3[1]≥ 5 (reported example: 6.9)
Linearity (Correlation Coefficient, r²) >0.9998[2]0.999
Limit of Detection (LOD) 25.49 µg/mL[3]0.95 µg/mL
Limit of Quantitation (LOQ) 84.97 µg/mL[3]3.2 µg/mL
Recovery 98.2% to 102.8%[2]96.20% to 101.99%
Derivatization Required No[2]No

Key Observations:

  • The presented HPLC method demonstrates higher resolution and significantly lower limits of detection and quantitation compared to the GC methods, suggesting superior sensitivity.[3]

  • Both GC and HPLC methods exhibit excellent linearity and recovery, indicating high accuracy and precision.[2]

  • A significant advantage of modern chiral GC columns is the ability to perform analysis without prior derivatization of epichlorohydrin.[2]

Experimental Workflow for Chiral GC Analysis

The following diagram illustrates a typical workflow for the chiral analysis of epichlorohydrin using Gas Chromatography.

Chiral GC Analysis Workflow for Epichlorohydrin cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition and Analysis Sample Epichlorohydrin Sample Dilution Dilution with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Standard R-(-) and S-(+)- Epichlorohydrin Standards Standard->Dilution Injector GC Injector (e.g., 250°C, Split mode) Dilution->Injector Column Chiral Capillary Column (e.g., Gamaa-Dex-225) Injector->Column Oven Isothermal Oven Program (e.g., 50-90°C) Detector Flame Ionization Detector (FID) (e.g., 250°C) Column->Detector Chromatogram Generation of Chromatogram Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification of Enantiomeric Purity Integration->Quantification

Experimental workflow for the chiral GC analysis of epichlorohydrin.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the compared GC and HPLC methods.

Gas Chromatography (GC) Method

This protocol is based on a validated method for the enantiomeric separation of S- and R-epichlorohydrin without derivatization.[2]

  • Instrumentation: Agilent 6890 or 7890 Gas Chromatograph with a Flame Ionization Detector (FID).[2]

  • Sample Preparation:

    • Prepare stock solutions of S-epichlorohydrin and R-epichlorohydrin.

    • Dilute the samples and standards to the desired concentration using dichloromethane (B109758) as the diluent.[2]

  • Chromatographic Conditions:

    • Chiral Column: Gamaa-Dex-225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2] Other columns that have been investigated include Chiral GTA and Chiralsil, though Gamaa-Dex-225 provided the best resolution.[2] A patent also describes the use of a capillary column with a stationary phase of 2,3-di-O-acetyl-6-0-TBDMS-gamma-cyclodextrin.

    • Carrier Gas: Nitrogen at a constant pressure of 25.0 psi.[2]

    • Oven Temperature: Isothermal at 50°C.[2] A temperature range of 80-90°C has also been reported.

    • Injector Temperature: 250°C.[2]

    • Detector Temperature (FID): 250°C.[2]

    • Injection Volume: 1.0 µL.[2]

    • Split Ratio: 1:50.[1]

    • Run Time: 30 minutes.[2]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated chiral LC method for the enantiomeric separation of epichlorohydrin.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a solution containing approximately 2.0 mg/mL of the epichlorohydrin sample in the mobile phase diluent.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Chiralpak-IA immobilized amylose-based stationary phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: n-hexane:2-propanol (100:2 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 205 nm.

Alternative Methods

While GC and HPLC are the most common techniques, other methods for the chiral analysis of epichlorohydrin exist, though they are less frequently reported in the literature for routine quantitative analysis. Enzymatic methods, for instance, are often used in the context of enantioselective synthesis rather than for analytical quantification.[4]

Conclusion

Both GC and HPLC offer robust and reliable methods for the chiral analysis of epichlorohydrin. The choice of method will be dictated by the specific requirements of the analysis. For high-throughput screening where speed is critical, a well-optimized GC method can be advantageous. However, for applications requiring the highest sensitivity and resolution, the detailed HPLC method appears to be the superior choice. The provided experimental protocols and performance data serve as a valuable resource for researchers in selecting and implementing the most appropriate method for their needs.

References

A Comparative Guide to the Validation of (S)-(+)-Epichlorohydrin Purity: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of (S)-(+)-Epichlorohydrin, a critical chiral building block in pharmaceutical synthesis. We present a detailed examination of a classic titrimetric method and modern chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide offers supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomeric purity is crucial as the biological activity and pharmacological profile of the final drug product can be significantly affected by the presence of the (R)-(-)-enantiomer. Therefore, robust and reliable analytical methods are essential to ensure the quality and purity of this compound used in drug development and manufacturing.

This guide compares the performance of a widely accepted titration method for determining epoxy content with high-resolution chromatographic techniques for purity and enantiomeric excess determination.

Methods Overview and Comparison

The purity of this compound can be assessed through different analytical approaches. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification of the epoxy group, the detection of volatile impurities, or the determination of enantiomeric purity.

Titrimetric Method: A Classic Approach for Epoxy Content

The determination of the epoxy content is a direct measure of the purity of epichlorohydrin (B41342). The most common titrimetric method is based on the reaction of the epoxide ring with hydrogen bromide, which is generated in situ. This method is robust, cost-effective, and provides an absolute measure of the epoxide concentration.

Chromatographic Methods: High Specificity and Sensitivity

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can be used to determine the purity of this compound by separating it from potential impurities, including its enantiomer. These methods offer high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize the performance data for the different analytical methods discussed in this guide.

Table 1: Performance Characteristics of the Titrimetric Method (ASTM D1652)

ParameterPerformance
Principle Acid-base titration of the epoxy group
Accuracy High (provides an absolute measure of epoxy content)
Precision Typically ≤ 2% RSD[1]
Applicability Purity determination of bulk epichlorohydrin and other epoxides
Interferences Other basic or acidic substances can interfere

Table 2: Performance Characteristics of Gas Chromatography (GC-FID) Method for Epichlorohydrin Analysis

ParameterPerformanceReference
Linearity (r²) > 0.999[2][3]
Limit of Detection (LOD) 0.15 µg/mL[4]
Limit of Quantitation (LOQ) 0.6 µg/mL[4]
Accuracy (Recovery) 96.8% - 97.4%[4]
Precision (%RSD) < 2.2%[2]

Note: The data for GC-FID is primarily for the analysis of residual epichlorohydrin but demonstrates the capability of the method for quantification.

Table 3: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity of Epichlorohydrin

ParameterPerformanceReference
Linearity (r²) 0.999[5]
Limit of Detection (LOD) 0.95 µg/mL (for (R)-(-)-enantiomer)[5]
Limit of Quantitation (LOQ) 3.2 µg/mL (for (R)-(-)-enantiomer)[5]
Accuracy (Recovery) 96.20% - 101.99%[5]
Precision (%RSD) < 1.0%[5]

Experimental Protocols

Titrimetric Determination of Epoxy Content (Based on ASTM D1652)

This method determines the percent epoxide in this compound. The epoxide ring is opened by hydrobromic acid, which is generated in situ from the reaction of tetraethylammonium (B1195904) bromide and perchloric acid. The consumption of perchloric acid is directly proportional to the amount of epoxide.

Reagents:

  • Glacial Acetic Acid

  • Tetraethylammonium Bromide Solution (100 g/L in acetic acid)

  • Standardized 0.1 N Perchloric Acid in Glacial Acetic Acid

  • Crystal Violet Indicator Solution (1 g/L in glacial acetic acid)

  • Methylene (B1212753) Chloride

Procedure:

  • Accurately weigh approximately 0.2 g of this compound into a 100 mL beaker.

  • Add 20 mL of methylene chloride and stir to dissolve the sample.

  • Add 15 mL of the tetraethylammonium bromide solution.

  • Add 3-4 drops of crystal violet indicator solution. The solution will have a violet color.

  • Titrate with standardized 0.1 N perchloric acid to a stable blue-green endpoint.

  • Record the volume of perchloric acid used.

  • Perform a blank titration using the same procedure without the sample.

  • Calculate the epoxy content using the following formula:

    Epoxy Content (%) = [ (V - B) * N * 4.305 ] / W

    Where:

    • V = Volume of perchloric acid for the sample (mL)

    • B = Volume of perchloric acid for the blank (mL)

    • N = Normality of the perchloric acid

    • W = Weight of the sample (g)

    • 4.305 = Milliequivalent weight of the epoxy group (C₂H₃O) times 100

Gas Chromatography (GC-FID) for Purity Determination

This method is suitable for the determination of volatile impurities and the overall purity of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column (e.g., DB-WAX or equivalent)

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methylene chloride).

  • Prepare the sample solution by accurately diluting a known weight of the this compound sample in the same solvent.

  • Inject the standard and sample solutions into the GC system.

  • Identify and quantify the this compound peak and any impurity peaks based on their retention times and peak areas.

  • Calculate the purity by the area percent method or by using an internal/external standard.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is used to determine the enantiomeric purity of this compound by separating the (S)-(+)- and (R)-(-)-enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)

Typical HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution containing both (S)-(+)- and (R)-(-)-Epichlorohydrin to determine their retention times and resolution.

  • Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase.

  • Inject the solutions into the HPLC system.

  • Identify the peaks for the (S)-(+)- and (R)-(-)-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Visualizations

The following diagrams illustrate the experimental workflow for the titration method and the logical relationship between the different analytical techniques for purity validation.

Titration_Workflow cluster_prep Sample and Reagent Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Weigh this compound Solvent Dissolve in Methylene Chloride Sample->Solvent Reagent1 Add Tetraethylammonium Bromide Solution Solvent->Reagent1 Indicator Add Crystal Violet Indicator Reagent1->Indicator Titrate Titrate with Standardized 0.1 N Perchloric Acid Indicator->Titrate Endpoint Observe Endpoint (Violet to Blue-Green) Titrate->Endpoint Record Record Titration Volume Endpoint->Record Blank Perform Blank Titration Record->Blank Calculate Calculate Epoxy Content (%) Blank->Calculate

Caption: Experimental workflow for the titrimetric determination of epoxy content.

Method_Comparison cluster_Purity Purity Validation of this compound Purity Purity Assessment Titration Titration (ASTM D1652) Epoxy Content Purity->Titration Absolute Quantification GC Gas Chromatography (GC-FID) Volatile Impurities & Purity Purity->GC Impurity Profiling HPLC Chiral HPLC Enantiomeric Purity Purity->HPLC Chiral Separation

Caption: Logical relationship between different methods for purity validation.

Conclusion

The choice of analytical method for the validation of this compound purity depends on the specific analytical goal.

  • Titration (ASTM D1652) is a reliable and cost-effective method for determining the absolute epoxy content, which is a direct measure of purity. It is particularly suitable for quality control of bulk material.

  • Gas Chromatography (GC-FID) is an excellent technique for identifying and quantifying volatile impurities, providing a comprehensive purity profile.

  • Chiral High-Performance Liquid Chromatography (HPLC) is indispensable for determining the enantiomeric purity, which is a critical quality attribute for chiral drug intermediates.

For a complete quality assessment of this compound, a combination of these methods is often employed. Titration provides a robust measure of the overall epoxy content, while chromatographic methods offer detailed information about impurities and enantiomeric composition. This integrated approach ensures the high quality and suitability of this compound for its intended use in pharmaceutical manufacturing.

References

A Comprehensive Spectroscopic Comparison of (S)- and (R)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the enantiomers (S)- and (R)-epichlorohydrin. As chiral molecules, these compounds are critical building blocks in the synthesis of optically active pharmaceuticals and other specialty chemicals. Understanding their spectroscopic signatures is essential for identification, purity assessment, and quality control. While enantiomers exhibit identical physical properties in an achiral environment, their interaction with plane-polarized light is distinct and serves as the primary method of differentiation.

(S)- and (R)-epichlorohydrin are enantiomers, which are non-superimposable mirror images of each other.[1][2] Consequently, their spectroscopic behavior in achiral solvents is identical for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. These methods probe the molecule's structural connectivity and vibrational modes, which are the same for both enantiomers. The definitive experimental distinction between them lies in their chiroptical properties, specifically their optical rotation.

Data Presentation: Spectroscopic Properties

The following tables summarize the quantitative spectroscopic data for (S)- and (R)-epichlorohydrin.

Table 1: Optical Rotation Data

The most significant difference between the two enantiomers is their specific rotation, which is equal in magnitude but opposite in direction.

Parameter(S)-(+)-Epichlorohydrin(R)-(-)-Epichlorohydrin
Specific Rotation [α]D +33° to +37° (c=1, MeOH)[3][4]-34° (c=1, MeOH)

Table 2: ¹H NMR Spectroscopic Data

The ¹H NMR spectra of (S)- and (R)-epichlorohydrin are identical. The data below applies to both enantiomers.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
3.57 - 3.59d8.0Cl-CH₂
3.23 - 3.27m-O-CH
2.89 - 2.91t4.0O-CH₂ (one H)
2.69 - 2.71q4.0O-CH₂ (one H)
(Data obtained in CDCl₃ at 400 MHz)[5][6]

Table 3: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectra for both enantiomers are identical.

Chemical Shift (δ, ppm)Assignment
50.9C H-O (Oxirane ring)
47.1C H₂-O (Oxirane ring)
44.0C H₂-Cl
(Data obtained for (S)-epichlorohydrin in CDCl₃)

Table 4: Infrared (IR) and Raman Spectroscopy Data

The vibrational spectra (IR and Raman) are identical for both enantiomers. Key characteristic peaks are listed below.

Wavenumber/Shift (cm⁻¹)Vibrational Mode Assignment
1400 - 1500CH₂ bond deformation
933C-O-C bond vibration
849C-O-C bond vibration
728C-Cl bond vibration
702C-Cl bond vibration
378C-C deformation
231C-C deformation
(Data derived from Raman spectra of epichlorohydrin)[7]

Mandatory Visualizations

enantiomer_relationship cluster_enantiomers Epichlorohydrin (B41342) Enantiomers cluster_properties Spectroscopic Properties S_Epi (S)-Epichlorohydrin Identical_Spectra Identical Spectra (NMR, IR, Raman) S_Epi->Identical_Spectra Opposite_Rotation Opposite Optical Rotation ([α]D) S_Epi->Opposite_Rotation R_Epi (R)-Epichlorohydrin R_Epi->Identical_Spectra R_Epi->Opposite_Rotation

Caption: Logical relationship between epichlorohydrin enantiomers and their properties.

experimental_workflow Sample_Prep Sample Preparation (S)- and (R)-Epichlorohydrin Analysis Spectroscopic Analysis Sample_Prep->Analysis NMR NMR Analysis->NMR IR_Raman IR / Raman Analysis->IR_Raman Polarimetry Polarimetry Analysis->Polarimetry Data_Acquisition Data Acquisition NMR->Data_Acquisition IR_Raman->Data_Acquisition Polarimetry->Data_Acquisition Comparison Spectra Comparison Data_Acquisition->Comparison

Caption: General experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: A sample of approximately 5-10 mg of (S)- or (R)-epichlorohydrin was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Standard proton spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).

  • Expected Outcome: The ¹H and ¹³C NMR spectra for (S)- and (R)-epichlorohydrin will be indistinguishable.

2. Infrared (IR) and Raman Spectroscopy

  • Objective: To identify functional groups and vibrational modes within the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a Raman spectrometer (e.g., using a Nd:YAG laser source).[8]

  • Sample Preparation: Spectra were obtained from neat liquid samples. For FTIR, a thin film of the liquid was placed between two salt plates (e.g., NaCl or KBr). For FT-Raman, the liquid was placed in a glass capillary tube.[2][9]

  • Data Acquisition:

    • FTIR: Spectra were recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Raman: Spectra were recorded over a similar range, and data is presented as Raman shift in cm⁻¹.

  • Expected Outcome: The IR and Raman spectra for both enantiomers will be identical, showing characteristic peaks for the epoxide ring, C-H, and C-Cl bonds.[7]

3. Optical Rotation Measurement (Polarimetry)

  • Objective: To measure the rotation of plane-polarized light by the chiral molecules, which is the defining difference between the enantiomers.

  • Instrumentation: A polarimeter using the sodium D-line (589 nm).

  • Sample Preparation: A solution of known concentration was prepared by accurately weighing the epichlorohydrin sample and dissolving it in a specific volume of a suitable solvent, typically methanol (B129727) (MeOH). A common concentration is 1 g/100 mL (c=1).[3]

  • Data Acquisition: The prepared solution was placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed rotation (α) was measured at a controlled temperature (e.g., 20°C). The specific rotation [α] was calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in dm.

  • Expected Outcome: (S)-epichlorohydrin will exhibit a positive (dextrorotatory) rotation, while (R)-epichlorohydrin will show a negative (levorotatory) rotation of the same magnitude under identical conditions.[3]

References

A Comparative Guide to the Biological Activity of Enantiomers Derived from (S)- and (R)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of enantiomers derived from (S)- and (R)-epichlorohydrin, two critical chiral building blocks in modern medicinal chemistry. The distinct stereochemistry of these epoxides often leads to significant differences in the pharmacological profiles of the resulting drug molecules. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways to aid in research and development.

Introduction: The Significance of Chirality in Drug Design

Epichlorohydrin (B41342) is a versatile precursor in the synthesis of a wide range of pharmaceuticals. Its chiral nature means it exists as two non-superimposable mirror images, or enantiomers: (S)-epichlorohydrin and (R)-epichlorohydrin. When used as starting materials, the chirality of the epichlorohydrin is often transferred to the final drug molecule, resulting in enantiomeric products with potentially distinct biological activities. Understanding these differences is paramount for developing safer and more effective drugs.

This guide focuses on two prominent examples: β-adrenergic receptor antagonists (beta-blockers) derived from (S)-epichlorohydrin and antiviral nucleoside analogues, for which chiral precursors are essential.

Comparative Biological Activity: Beta-Blockers

A classic example illustrating the differential activity of enantiomers derived from epichlorohydrin is the beta-blocker propranolol (B1214883). The (S)-enantiomer is predominantly responsible for the therapeutic β-blocking activity.

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki) of (S)- and (R)-propranolol for β1- and β2-adrenergic receptors. Lower Ki values indicate higher binding affinity.

EnantiomerTarget ReceptorKi (nM)[1][2][3]
(S)-Propranolol β1-adrenergic~1-5
β2-adrenergic~0.5-2
(R)-Propranolol β1-adrenergic~100-500
β2-adrenergic~50-200

As the data indicates, (S)-propranolol has a significantly higher affinity for both β1 and β2-adrenergic receptors, being roughly 100 times more potent than its (R)-enantiomer.[4] While (S)-propranolol is responsible for the β-blocking effects, both enantiomers exhibit local anesthetic and antiarrhythmic properties, although the potency can differ.[5][6][7]

Comparative Biological Activity: Antiviral Nucleoside Analogues

The synthesis of the chiral cyclobutane (B1203170) core of these active nucleosides can be conceptually approached from chiral precursors like epichlorohydrin, highlighting the importance of the starting material's stereochemistry for the final biological activity.

The following table presents a conceptual comparison based on the findings for cyclobutyl nucleoside analogues, illustrating the expected stark differences in antiviral activity.

Enantiomer (Conceptual)Target Virus (Example)Antiviral Activity (IC50)
Enantiomer 1 (from (R)-precursor) Herpes Simplex Virus 1 (HSV-1)Highly Active (e.g., low µM)[8]
Enantiomer 2 (from (S)-precursor) Herpes Simplex Virus 1 (HSV-1)Inactive[8]

Experimental Protocols

Synthesis of (S)-Propranolol from (S)-Epichlorohydrin

This protocol describes a common method for the synthesis of (S)-propranolol.

Step 1: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane [9][10]

  • To a solution of 1-naphthol (B170400) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or an alcohol), add a base such as sodium hydroxide (B78521) or potassium hydroxide to form the sodium or potassium 1-naphthoxide salt.

  • Slowly add (S)-epichlorohydrin to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(1-naphthoxy)-2,3-epoxypropane.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (S)-Propranolol [9][11][12]

  • Dissolve the purified (S)-1-(1-naphthoxy)-2,3-epoxypropane in a suitable solvent such as methanol (B129727) or ethanol.

  • Add an excess of isopropylamine (B41738) to the solution.

  • Reflux the reaction mixture for several hours until the epoxide starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with water to remove excess isopropylamine.

  • Dry the organic layer and concentrate to yield (S)-propranolol, which can be further purified by recrystallization or column chromatography.

Beta-Adrenergic Receptor Binding Assay[13][14][15][16]

This competitive radioligand binding assay is used to determine the binding affinity (Ki) of the propranolol enantiomers to β-adrenergic receptors.

  • Membrane Preparation: Prepare cell membranes from a source rich in β-adrenergic receptors (e.g., rat heart tissue or a cell line overexpressing the receptor). This involves homogenization of the tissue or cells followed by centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]-dihydroalprenolol), and varying concentrations of the unlabeled competitor ((S)- or (R)-propranolol).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Plaque Reduction Assay for Antiviral Activity[13][17][18][19]

This assay is a standard method to quantify the antiviral efficacy of a compound.

  • Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates and grow until confluent.

  • Virus Titration: Perform a serial dilution of the virus stock to determine the concentration that produces a countable number of plaques.

  • Compound Treatment and Infection: Treat the cell monolayers with serial dilutions of the test compound (e.g., the synthesized nucleoside analogue enantiomer). After a short incubation, infect the cells with the predetermined dilution of the virus.

  • Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells, making the plaques (areas of dead or lysed cells) visible. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

Beta-Adrenergic Receptor Signaling Pathway

(S)-Propranolol exerts its effects by blocking the β-adrenergic signaling pathway. The following diagram illustrates the canonical Gs-protein coupled pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adrenaline/ Noradrenaline Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Propranolol (S)-Propranolol Propranolol->Beta_Receptor Blocks Binding

Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by (S)-Propranolol.

Mechanism of Action of Nucleoside Analogue Antivirals

Nucleoside analogues inhibit viral replication by acting as chain terminators during the synthesis of viral DNA or RNA.

Nucleoside_Analogue_Mechanism cluster_cell Infected Host Cell Nucleoside_Analogue Nucleoside Analogue (Prodrug) Active_Form Active Triphosphate Form Nucleoside_Analogue->Active_Form Cellular Kinases (Phosphorylation) Viral_Polymerase Viral DNA/RNA Polymerase Active_Form->Viral_Polymerase Incorporated into Viral_Genome Growing Viral DNA/RNA Strand Active_Form->Viral_Genome Adds to growing strand Chain_Termination Chain Termination Viral_Genome->Chain_Termination Leads to

Caption: Mechanism of Viral Polymerase Inhibition by Nucleoside Analogues.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis and comparative biological evaluation of enantiomers derived from (S)- and (R)-epichlorohydrin.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_comparison Comparison S_Epi (S)-Epichlorohydrin S_Intermediate Chiral Intermediate (S) S_Epi->S_Intermediate R_Epi (R)-Epichlorohydrin R_Intermediate Chiral Intermediate (R) R_Epi->R_Intermediate S_Product Final Product (S-Enantiomer) S_Intermediate->S_Product R_Product Final Product (R-Enantiomer) R_Intermediate->R_Product Binding_Assay Receptor Binding Assay (e.g., for Beta-Blockers) S_Product->Binding_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) S_Product->Antiviral_Assay R_Product->Binding_Assay R_Product->Antiviral_Assay Data_Analysis Data Analysis (Ki, IC50 Calculation) Binding_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Compare_Activity Compare Biological Activity of Enantiomers Data_Analysis->Compare_Activity

Caption: General workflow for synthesis and evaluation of enantiomers.

Conclusion

The stereochemistry of epichlorohydrin is a critical determinant of the biological activity of its derivatives. As demonstrated with propranolol, the (S)-enantiomer, derived from (S)-epichlorohydrin, is significantly more potent as a β-blocker. Similarly, in the realm of antiviral nucleoside analogues, the specific chirality of the precursor molecule is crucial for achieving the desired therapeutic effect. This guide underscores the importance of stereoselective synthesis in drug development and provides a framework for the comparative evaluation of enantiomeric drug candidates. Researchers and drug development professionals should consider the distinct pharmacological profiles of enantiomers to optimize therapeutic outcomes and minimize potential off-target effects.

References

The Enantiomer Advantage: A Cost-Benefit Analysis of (S)-(+)-Epichlorohydrin in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a racemic mixture and a pure enantiomer is a critical decision with far-reaching implications for efficacy, safety, and process economics. This guide provides an objective comparison of the use of (S)-(+)-epichlorohydrin versus its racemic counterpart, supported by experimental data, to inform strategic decisions in pharmaceutical development and manufacturing.

Epichlorohydrin (B41342), a versatile building block in organic synthesis, exists as a pair of enantiomers: this compound and (R)-(-)-epichlorohydrin. While the racemic mixture is a readily available and lower-cost starting material, the use of the enantiomerically pure (S)-form is often indispensable for the synthesis of complex, stereospecific pharmaceuticals. This is because the biological activity of many drugs is dependent on their specific three-dimensional structure, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause undesirable side effects.

Executive Summary: The Value Proposition of Enantiopure this compound

The primary benefit of using this compound lies in the direct and controlled synthesis of the desired chiral drug molecule. This approach, known as asymmetric synthesis, avoids the formation of unwanted stereoisomers, thereby streamlining the purification process and maximizing the yield of the active pharmaceutical ingredient (API). In contrast, starting with a racemic mixture necessitates a resolution step to separate the desired enantiomer, which can be a costly and time-consuming process, often with a theoretical maximum yield of only 50% for the target molecule.

While the initial procurement cost of this compound is higher than that of the racemic mixture, a comprehensive cost-benefit analysis often reveals long-term economic advantages. These benefits stem from improved process efficiency, reduced waste generation, and the elimination of expensive and technically challenging chiral separation steps.

Comparative Analysis of Synthetic Pathways

The decision to use this compound or a racemic mixture directly impacts the overall synthetic strategy. Below is a comparison of the typical workflows.

dot

cluster_0 Pathway 1: Asymmetric Synthesis with this compound cluster_1 Pathway 2: Synthesis with Racemic Epichlorohydrin Start_S This compound Reaction_S Stereospecific Reaction Start_S->Reaction_S High Yield API_S Enantiomerically Pure API Reaction_S->API_S Direct Synthesis Start_Racemic Racemic Epichlorohydrin Reaction_Racemic Non-stereospecific Reaction Start_Racemic->Reaction_Racemic Mixture Racemic Mixture of Intermediates Reaction_Racemic->Mixture Resolution Chiral Resolution (e.g., Chromatography, Crystallization) Mixture->Resolution Max 50% Yield API_R Enantiomerically Pure API Resolution->API_R Waste Unwanted Enantiomer (Waste) Resolution->Waste

Caption: Comparison of synthetic workflows.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the two approaches. It is important to note that direct, publicly available industrial pricing for this compound is often not disclosed and can vary based on volume and supplier. The cost data presented here is based on available market reports and should be considered indicative.

Table 1: Starting Material Cost Comparison

CompoundPurityIndicative Price (USD/kg)Key Considerations
Racemic Epichlorohydrin>99%1.50 - 2.50Lower initial cost, but requires downstream separation.
This compound>99% ee50 - 150+Higher initial cost, but enables direct asymmetric synthesis.

Table 2: Comparison of Synthetic Methods for Chiral Epichlorohydrin Production

MethodStarting MaterialTypical Yield of (S)-Epichlorohydrin (%)Enantiomeric Excess (ee) of (S)-Epichlorohydrin (%)Key AdvantagesKey Disadvantages
Kinetic Resolution
Hydrolytic Kinetic Resolution (Jacobsen's Catalyst)Racemic Epichlorohydrin~44%[1]>98%[1]High enantioselectivity.Theoretical maximum yield of 50%.
Enzymatic Kinetic Resolution (Epoxide Hydrolase)Racemic Epichlorohydrin~40.5%[2]>99%[2]Mild reaction conditions, high selectivity.Theoretical maximum yield of 50%.
Asymmetric Synthesis
Enzymatic (Halohydrin Dehalogenase)1,3-dichloro-2-propanol>90%[3]>99%[3]High theoretical yield, environmentally friendly.Enzyme stability and cost can be a factor.

Table 3: Case Study - Synthesis of Pharmaceutical Intermediates

Drug IntermediateStarting EpichlorohydrinReported Overall YieldKey Advantage of Using (S)-Epichlorohydrin
Intermediate for Linezolid(S)-Epichlorohydrin~59%[3]Avoids the formation of the inactive (R)-enantiomer.
Intermediate for Rivaroxaban(R)-Epichlorohydrin~58%[4]Ensures the correct stereochemistry for anticoagulant activity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and evaluating synthetic routes. Below are representative experimental protocols for key transformations.

Protocol 1: Enzymatic Kinetic Resolution of Racemic Epichlorohydrin

This protocol is based on the use of an engineered epoxide hydrolase to selectively hydrolyze (R)-epichlorohydrin, leaving behind the desired (S)-epichlorohydrin.

Materials:

  • Racemic epichlorohydrin

  • Recombinant E. coli whole cells expressing an engineered epoxide hydrolase[2]

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Add racemic epichlorohydrin to the cell suspension to a final concentration of, for example, 450 mM.[2]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining epichlorohydrin and the conversion.

  • Once the desired enantiomeric excess is achieved (typically >99% for the (S)-enantiomer), stop the reaction.

  • Extract the (S)-epichlorohydrin from the aqueous phase using an organic solvent.

  • Dry the organic phase over a drying agent and remove the solvent under reduced pressure to obtain the purified (S)-epichlorohydrin.

dot

Start Racemic Epichlorohydrin + Engineered Epoxide Hydrolase Incubation Incubation (Controlled Temperature & Agitation) Start->Incubation Monitoring Reaction Monitoring (Chiral GC) Incubation->Monitoring Waste_R (R)-diol (byproduct) Incubation->Waste_R Selective Hydrolysis Extraction Extraction of (S)-Epichlorohydrin Monitoring->Extraction Reaction complete Purification Purified (S)-Epichlorohydrin (>99% ee) Extraction->Purification

Caption: Workflow for enzymatic kinetic resolution.
Protocol 2: Asymmetric Synthesis of a Linezolid Intermediate using (S)-Epichlorohydrin

This protocol describes a one-pot, three-step synthesis of a key intermediate for the antibiotic Linezolid, starting from (S)-epichlorohydrin.[3]

Materials:

  • (S)-epichlorohydrin

  • Phthalimide (B116566)

  • Potassium carbonate (catalytic amount)

  • Isopropanol

  • 3-fluoro-4-morpholinobenzenamine

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of (S)-epichlorohydrin and phthalimide in isopropanol, add a catalytic amount of potassium carbonate at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 3-fluoro-4-morpholinobenzenamine, ethanol, and water.

  • Heat the mixture to reflux for 20 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvents by evaporation.

  • Purify the resulting residue by column chromatography to yield the desired amino alcohol intermediate.

dot

Start (S)-Epichlorohydrin + Phthalimide Step1 Ring Opening (K2CO3, Isopropanol, Reflux) Start->Step1 Intermediate1 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione Step1->Intermediate1 Step2 N-Alkylation (3-fluoro-4-morpholinobenzenamine, Ethanol/Water, Reflux) Intermediate1->Step2 Product Linezolid Intermediate (2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2- hydroxypropyl)isoindoline-1,3-dione) Step2->Product

Caption: Synthesis of a Linezolid intermediate.

Cost-Benefit Analysis: A Logical Framework

The decision to use this compound over its racemic mixture is a multifaceted one that extends beyond the initial cost of the raw material.

dot

cluster_S Using this compound cluster_Racemic Using Racemic Epichlorohydrin Cost_S Higher Initial Material Cost Decision Optimal Choice? Cost_S->Decision Benefit_S1 Simplified Process Favorable_Economics Favorable Economics for This compound in many cases Benefit_S1->Favorable_Economics Benefit_S2 Higher Overall Yield Benefit_S2->Favorable_Economics Benefit_S3 Reduced Waste Benefit_S3->Favorable_Economics Benefit_S4 Avoids Chiral Separation Benefit_S4->Favorable_Economics Cost_R1 Lower Initial Material Cost Cost_R1->Decision Benefit_R Complex Process Benefit_R2 Lower Overall Yield (max 50%) Benefit_R3 Generates Enantiomeric Waste Benefit_R4 Requires Costly Chiral Separation Decision->Favorable_Economics Consider Total Process Cost

Caption: Logical framework for cost-benefit analysis.

Conclusion

For the development of stereospecific pharmaceuticals, the use of enantiomerically pure this compound offers significant advantages over the racemic mixture. While the upfront cost of the chiral starting material is higher, the benefits of a more streamlined, efficient, and higher-yielding synthetic process often lead to a more cost-effective and sustainable manufacturing process in the long run. The elimination of a challenging and wasteful chiral resolution step is a particularly compelling factor. As the demand for enantiopure drugs continues to grow, the strategic use of chiral building blocks like this compound will remain a cornerstone of modern pharmaceutical development. Researchers and drug development professionals are encouraged to perform a thorough process-specific cost analysis to make an informed decision that aligns with their project goals and economic constraints.

References

A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure (R)- and (S)-epichlorohydrin are indispensable chiral building blocks in the pharmaceutical and fine chemical industries. Their application in the synthesis of a wide array of optically active compounds, including beta-blockers, anti-epileptics, and antivirals, necessitates efficient and scalable production methods. This guide provides an objective comparison of the leading scalable synthesis strategies for both (R)- and (S)-epichlorohydrin, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The scalable synthesis of enantiopure epichlorohydrin (B41342) has evolved significantly from classical resolution techniques to more sophisticated asymmetric and biocatalytic methods. The primary industrial routes today focus on three main strategies:

  • Kinetic Resolution of Racemic Epichlorohydrin: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted and thus enantiomerically enriched. This can be achieved through chemical catalysis (e.g., hydrolytic kinetic resolution) or biocatalysis using enzymes.

  • Asymmetric Synthesis from Chiral Precursors: This strategy employs a starting material from the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure natural products. Through a series of stereocontrolled reactions, the chiral precursor is converted into the desired epichlorohydrin enantiomer.

  • Asymmetric Epoxidation of Allyl Chloride: This method involves the direct enantioselective epoxidation of allyl chloride using a chiral catalyst to produce the desired enantiomer of epichlorohydrin.

This guide will delve into the specifics of these methods, presenting a comparative analysis of their performance based on key scalability metrics.

Comparative Performance Data

The following table summarizes the quantitative data for the most prominent scalable synthesis methods for (R)- and (S)-epichlorohydrin.

Synthesis MethodEnantiomerCatalyst/EnzymeStarting MaterialTypical Yield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Hydrolytic Kinetic Resolution (HKR) (S)-ECHChiral (salen)Co(III) complexRacemic Epichlorohydrin40-45>99High enantioselectivity, catalyst can be recycled.Theoretical maximum yield is 50%, requires separation of product from diol.
(R)-ECHunreacted enantiomerRacemic Epichlorohydrin45-50>98Can be isolated from the same reaction mixture.Requires efficient separation from the catalyst and diol byproduct.
Biocatalytic Kinetic Resolution (S)-ECHEpoxide Hydrolase (Aspergillus niger)Racemic Epichlorohydrin~42>99Mild reaction conditions, high enantioselectivity, environmentally benign.Enzyme stability and cost can be a factor, theoretical max yield is 50%.
(R)-ECHunreacted enantiomerRacemic Epichlorohydrin~48>98Green and sustainable approach.Requires separation of the unreacted epoxide from the aqueous phase and diol.
Asymmetric Synthesis (R)-ECHN/A (multi-step synthesis)(S)-3-chloro-1,2-propanediol~85 (for cyclization)>99High enantiopurity, avoids resolution of a racemic mixture.Multi-step process can be less atom-economical, may require expensive reagents.
(S)-ECHN/A (multi-step synthesis)(R)-3-chloro-1,2-propanediol~85 (for cyclization)>99High enantiopurity, avoids resolution of a racemic mixture.Overall yield depends on the efficiency of all steps.
Asymmetric Epoxidation (S)-ECHChiral Mn(salen) complexAllyl Chloride60-7090-95Direct, atom-economical route.Catalyst cost and turnover number can be limitations for large scale.
(R)-ECHChiral Mn(salen) complex (with opposite ligand chirality)Allyl Chloride60-7090-95Avoids the 50% yield limitation of kinetic resolution.Enantioselectivity may not be as high as resolution methods.

Experimental Protocols

Hydrolytic Kinetic Resolution (HKR) for (S)-Epichlorohydrin

This protocol is a representative example for the scalable production of (S)-epichlorohydrin using a chiral (salen)Co(III) catalyst.

Materials:

  • Racemic epichlorohydrin

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

  • Acetic acid

  • Water, deionized

  • Toluene (B28343)

  • tert-Butyl methyl ether (MTBE)

Procedure:

  • Catalyst Activation: The (salen)Co(II) complex is oxidized to the active (salen)Co(III) species by stirring in toluene exposed to air, followed by the addition of acetic acid.

  • Reaction Setup: A reactor is charged with racemic epichlorohydrin and the activated catalyst solution.

  • Hydrolysis: Water is added to the mixture, and the reaction is stirred at a controlled temperature (typically 20-25 °C). The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess.

  • Workup and Isolation: Once the desired conversion is reached (typically around 55-60%), the reaction mixture is quenched. The organic layer containing the unreacted (R)-epichlorohydrin and the catalyst is separated. The aqueous layer contains the (S)-3-chloro-1,2-propanediol.

  • Purification of (R)-epichlorohydrin: The organic layer is washed and the solvent is removed under reduced pressure. The (R)-epichlorohydrin is then purified by distillation.

  • Conversion of (S)-3-chloro-1,2-propanediol to (S)-epichlorohydrin: The aqueous layer from step 4 is treated with a base (e.g., sodium hydroxide) to effect ring-closure, yielding (S)-epichlorohydrin. The product is then extracted with a suitable solvent (e.g., MTBE) and purified by distillation.

Biocatalytic Kinetic Resolution for (S)-Epichlorohydrin

This protocol outlines a general procedure for the enzymatic resolution of racemic epichlorohydrin.

Materials:

  • Racemic epichlorohydrin

  • Immobilized epoxide hydrolase from Aspergillus niger

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

Procedure:

  • Reaction Setup: A buffered solution containing the immobilized epoxide hydrolase is prepared in a temperature-controlled reactor.

  • Substrate Addition: Racemic epichlorohydrin is added to the enzyme suspension. The reaction mixture is agitated to ensure proper mixing.

  • Enzymatic Hydrolysis: The reaction is maintained at a specific temperature (e.g., 30 °C) and pH. The progress is monitored by chiral GC to track the enantiomeric excess of the remaining epichlorohydrin and the formation of the diol.

  • Workup and Product Isolation: Upon reaching approximately 50% conversion, the immobilized enzyme is filtered off for potential reuse. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate) to recover the unreacted (R)-epichlorohydrin. The aqueous layer contains the (S)-3-chloro-1,2-propanediol.

  • Purification and Conversion: The extracted (R)-epichlorohydrin is purified by distillation. The (S)-3-chloro-1,2-propanediol in the aqueous phase can be converted to (S)-epichlorohydrin by treatment with a base, followed by extraction and purification, as described in the HKR protocol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 Kinetic Resolution rac_ECH Racemic Epichlorohydrin resolution Kinetic Resolution (Chemical or Biocatalytic) rac_ECH->resolution R_ECH (R)-Epichlorohydrin (unreacted) resolution->R_ECH S_diol (S)-3-chloro-1,2-propanediol resolution->S_diol cyclization Cyclization (Base) S_diol->cyclization S_ECH (S)-Epichlorohydrin cyclization->S_ECH

Caption: General workflow for the kinetic resolution of racemic epichlorohydrin.

G cluster_1 Asymmetric Synthesis chiral_pool Chiral Pool (e.g., (R)- or (S)-Glyceraldehyde) multi_step Multi-step Chemical Conversion chiral_pool->multi_step chiral_diol (R)- or (S)-3-chloro-1,2-propanediol multi_step->chiral_diol cyclization_asym Cyclization (Base) chiral_diol->cyclization_asym enantio_ECH (R)- or (S)-Epichlorohydrin cyclization_asym->enantio_ECH

Caption: Simplified pathway for the asymmetric synthesis of epichlorohydrin.

G cluster_2 Asymmetric Epoxidation allyl_chloride Allyl Chloride asym_epox Asymmetric Epoxidation (Chiral Catalyst) allyl_chloride->asym_epox enantio_ECH_ae (R)- or (S)-Epichlorohydrin asym_epox->enantio_ECH_ae

Caption: Direct asymmetric epoxidation route to enantiopure epichlorohydrin.

Conclusion

The choice of a scalable synthesis method for (R)- or (S)-epichlorohydrin depends on a multitude of factors including the desired enantiopurity, cost considerations, available equipment, and environmental impact.

  • Hydrolytic and biocatalytic kinetic resolutions are mature and widely implemented technologies that deliver products with excellent enantiomeric excess. While theoretically limited to a 50% yield for each enantiomer from the racemate, their operational simplicity and high selectivity make them attractive for large-scale production.

  • Asymmetric synthesis offers the advantage of producing the target enantiomer directly with high purity, bypassing the need for resolving a racemic mixture. However, the overall efficiency is dependent on the number and yield of the individual steps.

  • Asymmetric epoxidation represents a more direct and atom-economical approach. Continued development in catalyst performance, particularly in terms of turnover number and cost, will further enhance its industrial viability.

For researchers and drug development professionals, a thorough evaluation of these methods against their specific project requirements is crucial for the successful and cost-effective synthesis of these vital chiral intermediates.

A Comparative Guide to Chiral Derivatizing Agents for NMR Analysis of Epichlorohydrin Enantiopurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals and fine chemicals. Epichlorohydrin (B41342), a versatile chiral building block, is a key starting material in the synthesis of numerous active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for assessing the enantiopurity of epichlorohydrin. This guide provides a comparative overview of common CDAs, detailing their reaction mechanisms, experimental protocols, and the resulting NMR data to aid researchers in selecting the most suitable agent for their needs.

The Principle of Chiral Derivatization for NMR Analysis

Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. Chiral derivatizing agents are enantiomerically pure compounds that react with the analyte of interest, in this case, the two enantiomers of epichlorohydrin, to form a pair of diastereomers. These newly formed diastereomers have distinct physical and chemical properties, including different NMR spectra. By analyzing the NMR spectrum of the diastereomeric mixture, the relative ratio of the two enantiomers in the original sample can be accurately determined by integrating the signals corresponding to each diastereomer.

The reaction typically involves the nucleophilic attack of the chiral derivatizing agent on the epoxide ring of epichlorohydrin, leading to the formation of a new covalent bond and creating a diastereomeric product. The choice of CDA is crucial and depends on factors such as reactivity, the ability to induce significant chemical shift differences (Δδ) between the diastereomers, and the absence of side reactions or kinetic resolution.

Comparison of Chiral Derivatizing Agents

While the literature provides extensive information on various CDAs for different classes of compounds, specific data for the derivatization of epichlorohydrin for NMR analysis is less common. However, based on the reactivity of epichlorohydrin's epoxide ring, chiral alcohols and chiral amines are the most suitable candidates for derivatization.

Here, we compare two representative CDAs, a chiral alcohol and a chiral amine, outlining the expected reactions and the principles of their use.

Table 1: Comparison of Chiral Derivatizing Agents for Epichlorohydrin

Chiral Derivatizing AgentFunctional GroupReaction ProductKey Protons for NMR AnalysisExpected AdvantagesPotential Challenges
(R)-(-)-1-PhenylethanolAlcoholDiastereomeric ethersMethine proton of the phenylethanol moiety, protons adjacent to the newly formed ether linkage.Commercially available, relatively simple reaction.May require a catalyst for efficient reaction; chemical shift differences may be small.
(S)-(-)-α-MethylbenzylamineAmineDiastereomeric amino alcoholsMethine proton of the α-methylbenzylamine moiety, protons on the carbon bearing the hydroxyl group.Generally more nucleophilic than alcohols, leading to faster reaction rates.Potential for side reactions; chemical shift differences can vary depending on the solvent.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are generalized protocols for the derivatization of epichlorohydrin with a chiral alcohol and a chiral amine.

Protocol 1: Derivatization with (R)-(-)-1-Phenylethanol

This protocol describes the acid-catalyzed ring-opening of epichlorohydrin with a chiral alcohol to form diastereomeric ethers.

Materials:

  • Racemic or enantiomerically enriched epichlorohydrin

  • (R)-(-)-1-Phenylethanol (enantiomerically pure)

  • Anhydrous solvent (e.g., dichloromethane, CDCl₃)

  • Acid catalyst (e.g., BF₃·OEt₂)

  • NMR tube

  • NMR spectrometer

Procedure:

  • In a clean, dry NMR tube, dissolve a known amount of epichlorohydrin (e.g., 10 mg) in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add 1.1 equivalents of enantiomerically pure (R)-(-)-1-phenylethanol to the NMR tube.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to initiate the reaction.

  • Cap the NMR tube and gently mix the contents.

  • Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals until the reaction is complete (disappearance of the epichlorohydrin signals).

  • Acquire a final high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

Protocol 2: Derivatization with (S)-(-)-α-Methylbenzylamine

This protocol details the reaction of epichlorohydrin with a chiral amine to form diastereomeric amino alcohols.

Materials:

  • Racemic or enantiomerically enriched epichlorohydrin

  • (S)-(-)-α-Methylbenzylamine (enantiomerically pure)

  • Anhydrous solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • In a clean, dry NMR tube, dissolve a known amount of epichlorohydrin (e.g., 10 mg) in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • Add 1.1 equivalents of enantiomerically pure (S)-(-)-α-methylbenzylamine to the NMR tube.

  • Cap the NMR tube and mix the contents thoroughly. The reaction often proceeds at room temperature without a catalyst.

  • Monitor the reaction by ¹H NMR until completion.

  • Acquire a final high-resolution ¹H NMR spectrum of the diastereomeric products.

Data Presentation and Analysis

The key to determining the enantiomeric excess (e.e.) is the identification of well-resolved signals in the ¹H NMR spectrum corresponding to the two diastereomers. The integration of these signals directly reflects the ratio of the enantiomers in the original epichlorohydrin sample.

Example ¹H NMR Data Interpretation:

For the reaction with (R)-(-)-1-phenylethanol, the methine proton of the phenylethanol moiety is often a good diagnostic signal. In the diastereomeric products, this proton will experience a slightly different chemical environment, leading to two distinct signals (e.g., two quartets).

For the derivatization with (S)-(-)-α-methylbenzylamine, the methine proton of the α-methylbenzylamine moiety or the protons on the carbon attached to the newly formed hydroxyl group can be used for quantification.

The enantiomeric excess is calculated using the following formula:

e.e. (%) = [(Integration of major diastereomer signal - Integration of minor diastereomer signal) / (Integration of major diastereomer signal + Integration of minor diastereomer signal)] x 100

Visualizing the Workflow and Logic

To provide a clear understanding of the process, the following diagrams illustrate the experimental workflow and the logical relationship of the components.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis Epichlorohydrin Epichlorohydrin Sample Mix Mix in NMR Tube Epichlorohydrin->Mix CDA Chiral Derivatizing Agent ((R)-1-Phenylethanol or (S)-α-Methylbenzylamine) CDA->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix React Reaction to form Diastereomers Mix->React NMR Acquire 1H NMR Spectrum React->NMR Integrate Integrate Diastereomeric Signals NMR->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate logical_relationship Enantiomers Epichlorohydrin Enantiomers (R & S) Diastereomers Diastereomers (R,R' and S,R') Enantiomers->Diastereomers Reaction with CDA Chiral Derivatizing Agent (e.g., R'-OH) CDA->Diastereomers NMR_Spectra Distinct NMR Signals Diastereomers->NMR_Spectra Exhibit EE_Determination Enantiomeric Excess Determination NMR_Spectra->EE_Determination Allows for

A Comparative Guide to Chiral Stationary Phases for Epichlorohydrin Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of epichlorohydrin (B41342) enantiomers is a critical step in the synthesis of various chiral pharmaceuticals. The choice of chiral stationary phase (CSP) is paramount for achieving efficient and reliable enantioseparation. This guide provides a comparative overview of the performance of different CSPs for the separation of (R)- and (S)-epichlorohydrin, supported by experimental data from published studies. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are discussed.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase and chromatographic technique is crucial for the successful separation of epichlorohydrin enantiomers. Polysaccharide-based CSPs, particularly immobilized amylose (B160209) derivatives, have demonstrated exceptional performance in HPLC, while cyclodextrin-based capillary columns are effective in GC.

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1][2][3] For epichlorohydrin, an immobilized amylose-based stationary phase has shown superior performance over other polysaccharide-based CSPs.

Gas Chromatography (GC)

Gas chromatography offers a valuable alternative for the enantioseparation of volatile compounds like epichlorohydrin. Cyclodextrin-based chiral capillary columns have been successfully employed for this purpose.[4][5][6]

The following table summarizes the quantitative performance data for various CSPs used in the separation of epichlorohydrin enantiomers.

Chromatographic TechniqueChiral Stationary Phase (CSP)ColumnMobile Phase/Carrier GasResolution (Rs)Separation Factor (α)Reference
HPLC Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak-IAn-hexane:2-propanol (100:2 v/v)≥ 5.0 (6.9 reported)Not Reported
HPLC Cellulose tris(4-methylbenzoate)Chiralcel OJ-HNot Reported (No separation)0-
HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HNot Reported (No separation)0-
HPLC Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gelChiralcel-IBNot Reported (No separation)0-
HPLC Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak-ADHNot Reported (Little resolution)> 0-
GC 2,3-di-O-methyl-6-O-TBDMS-γ-cyclodextrinGamaa-Dex-225Nitrogen4.3Not Reported[4][5]
GC Not SpecifiedChiral GTANitrogen1.2Not Reported[4][6]
GC Not SpecifiedChiralsilNitrogen0.9Not Reported[4][6]

Experimental Protocols

Detailed methodologies for the most successful separation techniques are provided below.

HPLC Method Using Chiralpak-IA

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Chiralpak-IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and 2-propanol in a ratio of 100:2 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: A solution containing 2.0 mg/mL of racemic epichlorohydrin was prepared in the mobile phase.

GC Method Using Gamaa-Dex-225 [4][5]

  • Chromatographic System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Gamaa-Dex-225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Nitrogen at a constant pressure of 25.0 psi.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 30 minutes.

  • Injection Volume: 1.0 µL (split ratio 1:50).

  • Sample Preparation: Samples of (R)-epichlorohydrin and (S)-epichlorohydrin were prepared in an appropriate solvent.

Experimental Workflow for Chiral Separation of Epichlorohydrin

The following diagram illustrates the general workflow for the enantioseparation of epichlorohydrin using either HPLC or GC.

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection and Analysis cluster_outputs Outputs racemic_mix Racemic Epichlorohydrin Mixture dissolution Dissolution in Appropriate Solvent racemic_mix->dissolution injection Injection into Chromatograph dissolution->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (UV or FID) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Data Analysis: Resolution (Rs) Separation Factor (α) Enantiomeric Purity chromatogram->quantification enantiomer_s (S)-Epichlorohydrin chromatogram->enantiomer_s enantiomer_r (R)-Epichlorohydrin chromatogram->enantiomer_r

Caption: Workflow for the chiral separation of epichlorohydrin enantiomers.

References

A Comparative Guide to the Synthesis of (S)-(+)-Epichlorohydrin: Biocatalytic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-epichlorohydrin is a critical chiral building block in the synthesis of a wide array of pharmaceuticals, including beta-blockers and antiviral agents. Its stereospecific production is paramount, and two primary methodologies have emerged: traditional chemical synthesis and modern biocatalytic routes. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthesis Routes

The industrial production of this compound has been dominated by chemical methods, often employing chiral catalysts to achieve the desired enantioselectivity. However, the growing emphasis on green chemistry has spurred the development of biocatalytic alternatives that leverage enzymes for higher specificity and milder reaction conditions.

Chemical Synthesis: Asymmetric Epoxidation

A prevalent chemical method involves the asymmetric epoxidation of allyl chloride, often catalyzed by chiral manganese (III) salen complexes, such as Jacobsen's catalyst. This approach has been refined over the years to achieve high yields and enantiomeric excess.

Biocatalytic Synthesis: Kinetic Resolution

Biocatalytic routes typically employ enzymes like halohydrin dehalogenases (HHDHs) to perform a kinetic resolution of a racemic mixture of epichlorohydrin (B41342). The enzyme selectively converts one enantiomer, leaving the desired (S)-enantiomer untouched and in high purity.

Comparative Data Analysis

The following tables summarize key performance indicators for representative chemical and biocatalytic synthesis methods, providing a quantitative basis for comparison.

Table 1: Comparison of a Representative Chemical Synthesis and a Biocatalytic Synthesis of this compound

ParameterChemical Synthesis (Jacobsen's Catalyst)Biocatalytic Synthesis (Halohydrin Dehalogenase)
Catalyst Chiral Manganese (III) Salen ComplexHalohydrin Dehalogenase (HHDH)
Substrate Allyl chlorideRacemic epichlorohydrin
Yield (%) ~90-95%~45-50% (based on racemic mixture)
Enantiomeric Excess (e.e.) (%) >98%>99%
Reaction Temperature (°C) 0 - 2520 - 37
Reaction Time (h) 4 - 121 - 6
Solvent Dichloromethane (B109758), TolueneAqueous buffer
Catalyst Reusability Limited, potential for degradationHigh, can be immobilized and reused
Environmental Impact Use of organic solvents and heavy metalsAqueous media, biodegradable catalyst

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow and reaction pathways for both synthesis methods.

G cluster_0 Chemical Synthesis Workflow A Allyl Chloride D Asymmetric Epoxidation A->D B Oxidant (e.g., NaOCl) B->D C Chiral Mn(III) Salen Catalyst C->D F Reaction Work-up & Purification D->F E This compound F->E

Caption: Workflow for the chemical synthesis of this compound.

G cluster_1 Biocatalytic Synthesis Workflow G Racemic Epichlorohydrin I Kinetic Resolution G->I H Halohydrin Dehalogenase (HHDH) H->I L Separation I->L J This compound K Byproduct (R)-3-chloro-1,2-propanediol L->J L->K

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using both chemical and biocatalytic methods.

Chemical Synthesis: Asymmetric Epoxidation of Allyl Chloride

Materials:

Procedure:

  • A 250 mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of Jacobsen's catalyst (0.025 eq) and 4-phenylpyridine N-oxide (0.25 eq) in 50 mL of dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Allyl chloride (1.0 eq) is added to the stirred solution.

  • Buffered sodium hypochlorite solution (1.5 eq) is added dropwise over a period of 4 hours, maintaining the reaction temperature at 0-4 °C.

  • The reaction is stirred for an additional 8 hours at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel to afford this compound.

Biocatalytic Synthesis: Kinetic Resolution of Racemic Epichlorohydrin

Materials:

  • Racemic epichlorohydrin

  • Recombinant E. coli cells expressing a halohydrin dehalogenase (HHDH)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A 100 mL baffled flask is charged with 50 mL of potassium phosphate buffer (50 mM, pH 7.5).

  • Recombinant E. coli cells containing the HHDH are suspended in the buffer to a final optical density (OD₆₀₀) of 10.

  • Racemic epichlorohydrin is added to the cell suspension to a final concentration of 20 mM.

  • The reaction mixture is incubated at 30 °C with shaking at 200 rpm for 4 hours.

  • The reaction is quenched by the addition of an equal volume of ethyl acetate.

  • The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the phases.

  • The organic phase, containing the this compound, is collected. The extraction is repeated twice.

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.

  • The enantiomeric excess of the resulting this compound is determined by chiral gas chromatography.

Conclusion

The choice between chemical and biocatalytic synthesis of this compound depends on the specific requirements of the application.

  • Chemical synthesis offers high yields and is a well-established method suitable for large-scale production. However, it relies on potentially hazardous organic solvents and heavy metal catalysts, which can present environmental and purification challenges.

  • Biocatalytic synthesis provides exceptionally high enantiomeric excess and operates under mild, aqueous conditions, aligning with the principles of green chemistry. While the theoretical maximum yield is 50% due to the nature of kinetic resolution, the high purity of the product and the reusability of the biocatalyst make it an attractive option, particularly for pharmaceutical applications where stereochemical purity is critical.

The continued development of both methodologies will undoubtedly lead to even more efficient and sustainable routes to this vital chiral intermediate.

Unveiling the Reactivity Landscape: Epichlorohydrin vs. Epibromohydrin in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals reveals epibromohydrin's superior reactivity, stemming from the intrinsic properties of the halogen leaving group. This guide synthesizes available data to provide a clear understanding of their respective performance in key synthetic applications.

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of reagents is paramount to achieving desired reaction kinetics, yields, and overall efficiency. Epichlorohydrin (B41342) (ECH) and its bromine-containing counterpart, epibromohydrin (B142927) (EBH), are both valuable building blocks, primarily utilized for the introduction of a glycidyl (B131873) group. However, a critical examination of their reactivity profiles reveals significant differences that can be strategically exploited in synthesis design.

Executive Summary of Reactivity Differences

The fundamental difference in reactivity between epichlorohydrin and epibromohydrin lies in the nature of the halogen substituent. Bromide is an inherently better leaving group than chloride due to its larger atomic size, greater polarizability, and the lower bond strength of the carbon-bromine bond compared to the carbon-chlorine bond. This translates to a generally higher reaction rate for epibromohydrin in nucleophilic substitution reactions, which are central to its utility in synthesis.

While direct, side-by-side quantitative kinetic studies across a broad range of reactions are not extensively documented in publicly available literature, the principle of bromide's superior leaving group ability is a well-established concept in organic chemistry. This principle is qualitatively supported by observations in various synthetic contexts, including DNA alkylation, where the rate of reaction is noted to be dramatically different between the two compounds.[1]

Comparative Performance in Synthesis

To illustrate the practical implications of these reactivity differences, this guide will focus on two key areas of application: the synthesis of glycidyl ethers and the formation of polymers.

Synthesis of Glycidyl Ethers

The synthesis of glycidyl ethers, a cornerstone of epoxy resin production and a common step in the synthesis of various pharmaceuticals, typically involves the reaction of an alcohol or phenol (B47542) with an epihalohydrin in the presence of a base. The reaction proceeds via a nucleophilic attack of the alkoxide or phenoxide on the epoxide ring, followed by an intramolecular cyclization that expels the halide ion.

Table 1: Theoretical Comparison of Reactivity in Glycidyl Ether Synthesis

FeatureEpichlorohydrinEpibromohydrinRationale
Reaction Rate SlowerFasterBromide is a better leaving group than chloride, facilitating a faster intramolecular nucleophilic substitution (ring-closure) step.
Reaction Conditions May require more forcing conditions (higher temperature, longer reaction time) to achieve high conversion.Milder reaction conditions (lower temperature, shorter reaction time) can often be employed.The lower activation energy for the C-Br bond cleavage allows for less stringent conditions.
Yield Potentially lower yields due to side reactions under harsher conditions.Potentially higher yields due to cleaner and faster conversion under milder conditions.Milder conditions can minimize side reactions such as polymerization or hydrolysis.
Cost Generally less expensive.Generally more expensive.The higher cost of bromine compared to chlorine is reflected in the reagent price.
Polymerization Reactions

Epichlorohydrin is a widely used monomer in the production of various polymers, including poly(epichlorohydrin) elastomers and epoxy resins. The ring-opening polymerization of epihalohydrins can be initiated by both cationic and anionic mechanisms. The reactivity of the monomer plays a crucial role in determining the polymerization rate and the properties of the resulting polymer.

Table 2: Theoretical Comparison of Reactivity in Polymerization

FeatureEpichlorohydrinEpibromohydrinRationale
Polymerization Rate SlowerFasterThe higher reactivity of the C-Br bond can lead to a faster rate of monomer incorporation into the growing polymer chain.
Molecular Weight Control Potentially better control in living/controlled polymerization due to lower reactivity.May be more challenging to control in living/controlled polymerization due to higher reactivity and potential for side reactions.The higher reactivity of epibromohydrin could lead to a broader molecular weight distribution if not carefully controlled.
Side Reactions Less prone to certain side reactions.More prone to side reactions such as chain transfer or termination involving the bromide ion.The greater nucleophilicity of bromide compared to chloride can lead to unwanted reactions with the growing polymer chain or initiator.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are representative procedures for the synthesis of a glycidyl ether using epichlorohydrin. While a directly comparable, published protocol for epibromohydrin under identical conditions was not found, the principles of the reaction remain the same, with adjustments to reaction time and temperature expected to be necessary to account for its higher reactivity.

Synthesis of Bisphenol A Diglycidyl Ether (DGEBA) using Epichlorohydrin

This procedure outlines the conventional method for synthesizing a common epoxy resin precursor.

Materials:

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel is charged with Bisphenol A and an excess of epichlorohydrin (typically a molar ratio of ECH:BPA of 10:1 or higher for low molecular weight resins).[2][3] An inert solvent may also be added.

  • The mixture is heated to a specific temperature, often in the range of 60-120°C, under a nitrogen atmosphere.

  • An aqueous solution of sodium hydroxide is added dropwise to the reaction mixture over a period of time. The NaOH acts as a catalyst for the initial ring-opening and as a dehydrochlorinating agent in the subsequent ring-closing step.[2][3]

  • The reaction is monitored for the consumption of phenolic hydroxyl groups.

  • Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

  • The excess epichlorohydrin and solvent are removed by distillation under reduced pressure.

  • The resulting crude DGEBA can be further purified if necessary.

Note on using Epibromohydrin: When substituting epibromohydrin for epichlorohydrin in this synthesis, it is anticipated that the reaction would proceed at a lower temperature and/or for a shorter duration to achieve a similar conversion. Optimization of the reaction conditions would be necessary to maximize the yield and minimize potential side reactions.

Reaction Mechanisms and Logical Relationships

The underlying reason for the observed reactivity differences can be visualized through the reaction mechanisms. The key step that is accelerated in the case of epibromohydrin is the intramolecular Williamson ether synthesis, which forms the epoxide ring of the glycidyl ether.

Caption: Generalized mechanism for glycidyl ether synthesis.

The diagram above illustrates the two-step process. The first step, the nucleophilic ring-opening of the epihalohydrin by the phenoxide, is generally fast. The second step, the intramolecular nucleophilic substitution to form the new epoxide ring and expel the halide ion, is often the rate-determining step. Because the carbon-bromine bond is weaker and bromide is a more stable leaving group, this step is significantly faster for epibromohydrin.

ExperimentalWorkflow cluster_synthesis Glycidyl Ether Synthesis cluster_workup Work-up and Purification Reactants Phenol/Alcohol + Epihalohydrin (ECH or EBH) Base_Addition Addition of Base (e.g., NaOH) Reactants->Base_Addition Reaction Heating and Stirring Base_Addition->Reaction Filtration Removal of Salt Reaction->Filtration Distillation Removal of Excess Reagents Filtration->Distillation Product Purified Glycidyl Ether Distillation->Product

Caption: General experimental workflow for glycidyl ether synthesis.

Conclusion

The choice between epichlorohydrin and epibromohydrin in a synthetic strategy is a trade-off between reactivity and cost. Epibromohydrin offers the distinct advantage of higher reactivity, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. This makes it an attractive option for the synthesis of sensitive molecules or when reaction efficiency is a primary concern. Conversely, the lower cost of epichlorohydrin makes it the reagent of choice for large-scale industrial processes where the economic factors are critical and the required reaction conditions are manageable. For researchers and drug development professionals, understanding this reactivity difference is key to designing efficient and effective synthetic routes. While quantitative comparative data remains somewhat sparse in the literature, the fundamental principles of organic chemistry provide a strong basis for predicting and leveraging the distinct advantages of each of these important synthetic building blocks.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-Epichlorohydrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-Epichlorohydrin is a highly reactive, flammable, and toxic organochlorine compound frequently used in the synthesis of polymers and pharmaceuticals.[1] Due to its hazardous nature, including being classified as a probable human carcinogen, proper handling and disposal are critical to ensure the safety of laboratory personnel and environmental protection.[1][2]

This document provides essential safety and logistical information for the proper disposal of this compound waste in a research and development setting.

Immediate Safety and Hazard Information

Before handling, it is crucial to understand the risks associated with this compound. It is toxic if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns, eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[3]

Key Hazards:

  • Toxicity: Toxic by ingestion, inhalation, and dermal contact.[4] It is rapidly absorbed through the skin.

  • Carcinogenicity: Classified as a probable human carcinogen (IARC Group 2A) and may cause cancer.[1][2][3]

  • Flammability: Flammable liquid and vapor.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

  • Reactivity: Reacts with acids, bases, amines, ammonia, and certain metals like aluminum and zinc.[6][7] It can polymerize violently when exposed to heat.[8]

Always work with this compound in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant apron, safety goggles or face shield, and appropriate gloves (polyvinyl alcohol or butyl gloves are recommended; do not use nitrile or neoprene).[6][9]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[2][4] Never dispose of this chemical down the drain or in regular trash.[3][10]

1. Waste Collection and Storage:

  • Designated Waste Container: Collect all waste containing this compound (including surplus solutions, reaction mixtures, and contaminated solvents) in a designated, properly sealed, and clearly labeled hazardous waste container.[10]

  • Container Compatibility: The container must be chemically compatible and in good condition.[10]

  • Labeling: Label the container with a hazardous waste tag detailing all contents by full chemical name and their approximate percentages.[10]

  • Storage: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area or a flammable storage cabinet, away from heat, ignition sources, and incompatible materials.[9][11] Use secondary containment for all liquid waste.[10]

2. Handling Empty Containers:

  • Rinsing: Empty containers must be triple-rinsed.[10]

  • Rinseate Collection: The first rinse must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals like epichlorohydrin (B41342) (LD50 < 50 mg/kg), the first three rinses must be collected as hazardous waste.[10]

  • Final Disposal: After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[10]

3. Spill Management:

  • Small Spills: For small spills that you are trained to handle, absorb the spill with an inert material such as sand, vermiculite, or earth.[3][12] Do not use sodium carbonate or other alkalis as an absorbent.[2] Collect the absorbent material in a sealed container for disposal as hazardous waste.[12]

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify others.[7][9] Contact your institution's emergency response team.[7] Remove all sources of ignition.[12]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

  • Ensure all paperwork is completed as required by your institution and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant for safety and transport.

ParameterValueNotes / Reference
Toxicity
Oral LD₅₀ (Rat)175 mg/kg[3]
Dermal LD₅₀ (Rabbit)515 mg/kg[3]
Transport Information
UN Number2023[4][13]
Proper Shipping NameEPICHLOROHYDRIN[4][13]
Hazard Class6.1 (Toxic)[4][12]
Subsidiary Hazard Class3 (Flammable)[5]
Packing GroupII[4][13]
Waste Classification
RCRA Waste NumberU041For discarded, unused chemical.[13]
Occupational Exposure Limits
OSHA PEL (TWA)5 ppm (19 mg/m³)[13]
ACGIH TLV (TWA)0.5 ppm[13]
NIOSH IDLH75 ppmImmediately Dangerous to Life or Health.[13]

Experimental Protocols: Chemical Degradation Profile

While incineration is the standard disposal route, aqueous wastes containing epichlorohydrin can be chemically degraded through saponification with a caustic solution.[14] This process converts epichlorohydrin into glycerol (B35011), which can then be biodegraded.[14]

Disclaimer: This information is for professional reference only. In-laboratory treatment of hazardous waste is subject to strict regulations and should only be performed by trained personnel after a thorough risk assessment and with explicit permission from institutional EHS and local regulatory bodies.[15]

Methodology: Alkaline Hydrolysis

  • Objective: To hydrolyze epichlorohydrin in an aqueous waste stream to less hazardous products (primarily glycerol and sodium chloride).

  • Reagents: Aqueous waste containing epichlorohydrin, Sodium Hydroxide (B78521) (NaOH) solution.

  • Procedure Concept:

    • Transfer the aqueous epichlorohydrin waste to a suitable reaction vessel equipped with stirring.

    • Slowly add a sodium hydroxide solution to the waste with constant stirring to raise the pH to approximately 12.[16]

    • Maintain the reaction mixture at a controlled temperature (e.g., 40°C) for a sufficient duration (e.g., 12 hours) to ensure complete hydrolysis.[16]

    • After the reaction, the resulting solution can be neutralized.[16]

  • Verification: The absence of epichlorohydrin in the final solution should be confirmed via appropriate analytical methods (e.g., Gas Chromatography) before any further steps are taken.

  • Final Disposal: The neutralized, glycerol-containing solution may be suitable for further treatment in a biological waste treatment plant, pending analysis and regulatory approval.[14][16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Generation of this compound Waste B Spill or Routine Waste? A->B C Large Spill (>100 mL) B->C Spill D Small Spill (<100 mL) B->D Spill E Routine Liquid Waste / Unused Product B->E Routine G EVACUATE AREA Call Emergency Response (EHS) C->G H Absorb with inert material (sand, vermiculite) Collect in a sealed container D->H I Place in a designated, compatible, sealed hazardous waste container E->I F Contaminated Solids (PPE, wipes, absorbent) F->I H->I J Label container with full chemical names, percentages, and date I->J K Store in secondary containment in a designated satellite accumulation area (away from incompatibles) J->K L Contact EHS to arrange pickup by licensed disposal company K->L M Final Disposal: Incineration L->M

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-(+)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of (S)-(+)-Epichlorohydrin, a highly reactive and toxic compound. Adherence to these protocols is critical for ensuring a safe laboratory environment.

This compound is a colorless, flammable liquid with a garlic-like odor.[1][2] It is recognized as a carcinogen and mutagen, and it is toxic through inhalation, ingestion, and skin absorption.[3][4] This substance can cause severe irritation and burns to the skin, eyes, and respiratory tract.[5][6] Due to its hazardous nature, strict adherence to safety protocols is non-negotiable.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure to this compound. Standard laboratory attire, such as long pants, a lab coat, and closed-toe shoes, should be supplemented with the specific PPE outlined below.

A. Hand Protection:

Proper glove selection is critical as this compound can be rapidly absorbed through the skin.[1][2] Nitrile and neoprene gloves are not recommended for handling this chemical.[1][2][7]

Glove MaterialRecommendation
Butyl RubberRecommended for up to 8 hours of protection.[3][8]
Viton®Recommended.[3][4]
Polyvinyl Alcohol (PVA)Recommended.[1][2]
Nitrile RubberDO NOT USE .[1][2][7]
Neoprene RubberDO NOT USE .[1][2][7]

B. Eye and Face Protection:

To prevent severe eye irritation and potential damage, appropriate eye and face protection is mandatory.

Protection TypeWhen to Use
ANSI Z87.1-compliant safety gogglesRequired for all handling of this compound.[1][2]
Face shieldRequired in addition to safety goggles when there is a splash hazard.[1][2]

C. Body and Respiratory Protection:

A multi-layered approach to body protection is recommended, especially when handling larger quantities. Respiratory protection may be necessary depending on the work environment.

Protection TypeSpecifications and Use Cases
Lab CoatA flame-resistant lab coat is recommended.[1][2]
Chemical-Resistant ApronTo be worn over the lab coat when handling large quantities.[1][2]
Protective ClothingImpervious clothing is necessary to prevent skin contact. Materials like Tychem® BR, CSM, and TK are recommended.[4]
Respiratory ProtectionWork should be conducted in a certified fume hood.[1][2] If this is not possible, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[5][9]
II. Operational Plan: From Storage to Use

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

A. Storage:

Proper storage is crucial to prevent hazardous reactions.

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[3]

  • Cabinet: Use an approved flammable storage cabinet.[1][2]

  • Container: Keep in a tightly closed, chemically-resistant secondary container under an inert gas.[1][2]

  • Labeling: The primary container and secondary container must be clearly labeled with the chemical name and its associated hazards.[1]

  • Incompatibilities: Avoid storage with acids, bases, ammonia, amines, sodium/sodium oxides, zinc, magnesium, aluminum and its alloys, and halide salts.[1][2]

B. Handling:

All handling of this compound must be conducted with the utmost care.

  • Ventilation: All work must be performed in a certified, ducted fume hood with electrically grounded lines and equipment.[1][2]

  • Equipment: Use spark-proof and explosion-proof equipment.[5][9] All metal containers should be grounded and bonded during transfer to prevent static discharge.[4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

III. Disposal Plan: Managing Waste

This compound and any materials contaminated with it are considered hazardous waste.

A. Waste Collection:

  • Containers: Collect all this compound waste in designated, properly labeled, and sealed containers.

  • Contaminated Materials: Any materials used for spill cleanup, as well as contaminated PPE, must be disposed of as hazardous waste.[4]

B. Disposal Method:

  • Incineration: The preferred method of disposal is incineration, ideally mixed with a combustible fuel to ensure complete combustion. An acid scrubber is necessary to remove resulting halo acids.[11]

  • Aqueous Waste: Aqueous waste containing epichlorohydrin (B41342) can be saponified with a caustic solution, and the resulting glycerol (B35011) can be biodegraded.[11]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[4]

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

A. Spills:

  • Evacuate: Immediately evacuate the area and notify others.[1]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite.[3] For large spills, call emergency responders.[2]

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[5]

  • Decontaminate: Clean the spill area with soap and water.[1][2]

B. Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

C. Fire:

  • Extinguishing Media: Use dry chemical, CO2, alcohol-resistant foam, or water spray.[3]

  • Protective Gear: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Hazards: Containers may explode in a fire. Poisonous gases, including hydrogen chloride and phosgene, are produced in a fire.[4]

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Review SDS and SOP b Don Appropriate PPE a->b c Work in Fume Hood b->c Proceed to Handling d Use Grounded Equipment c->d e Perform Experiment d->e f Segregate Hazardous Waste e->f Generate Waste g Label Waste Container f->g h Store for Pickup g->h i Spill Occurs j Exposure Occurs k Follow Emergency Procedures i->k j->k

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Epichlorohydrin
Reactant of Route 2
Reactant of Route 2
(S)-(+)-Epichlorohydrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。